molecular formula C34H34N2O2 B164721 Hydroquinine 9-phenanthryl ether CAS No. 135096-78-5

Hydroquinine 9-phenanthryl ether

Cat. No.: B164721
CAS No.: 135096-78-5
M. Wt: 502.6 g/mol
InChI Key: TWOVHUYOMTVDRB-BDCWUMDOSA-N
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Description

Hydroquinine 9-phenanthryl ether is a versatile chiral compound derived from the cinchona alkaloid family, valued in research for its ability to facilitate stereoselective chemical transformations. Its primary application is as a chiral ligand in metal-catalyzed reactions, where it induces high enantioselectivity. For instance, it and related dihydroquinidine analogs have been shown to achieve the highest enantioselectivities to date for various olefins in the osmium-catalyzed asymmetric dihydroxylation, a key reaction for creating chiral diols from alkenes . The compound's structure, featuring a bulky 9-phenanthryl ether group, is central to its performance, and studies on ligand structure-enantioselectivity relationships (LSER) highlight its significance in this field . Beyond asymmetric dihydroxylation, this ether serves as a valuable reagent in organic synthesis for constructing complex organic molecules and has demonstrated utility in specialized analytical techniques. It can function as a complexing agent in affinity NMR spectroscopy to identify and study molecular interactions within mixtures . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23-,32-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOVHUYOMTVDRB-BDCWUMDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451112
Record name O-(9-Phenanthryl)hydroquinine
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Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135096-78-5
Record name (8α,9R)-10,11-Dihydro-6′-methoxy-9-(9-phenanthrenyloxy)cinchonan
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Record name O-(9-Phenanthryl)hydroquinine
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Record name Hydroquinine 9-phenanthryl ether
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Foundational & Exploratory

Synthesis of Hydroquinine 9-Phenanthryl Ether: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of hydroquinine 9-phenanthryl ether, a chiral derivative of the Cinchona alkaloid hydroquinine. This document is intended for researchers, scientists, and professionals in drug development and asymmetric catalysis, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic pathway.

Introduction

Cinchona alkaloids, with their rigid bicyclic core and multiple stereocenters, are invaluable scaffolds in medicinal chemistry and asymmetric catalysis.[1] Modification of their native structure allows for the fine-tuning of their catalytic and biological properties. The synthesis of hydroquinine 9-phenanthryl ether involves the etherification of the C9 hydroxyl group of hydroquinine, introducing a bulky, aromatic phenanthryl moiety. This modification can significantly alter the steric and electronic environment around the catalytic pocket, making it a valuable ligand for a variety of asymmetric transformations.[2]

This guide will detail a robust and reproducible synthetic protocol based on the well-established Williamson ether synthesis, providing the necessary information for its successful implementation in a laboratory setting.[3]

Synthetic Pathway Overview

The synthesis of hydroquinine 9-phenanthryl ether is achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the deprotonation of the C9 hydroxyl group of hydroquinine to form a potent nucleophile, the alkoxide, which then displaces a halide from an electrophilic phenanthryl source.

G A Hydroquinine B Hydroquinine C9-alkoxide A->B Deprotonation (e.g., NaH) D Hydroquinine 9-phenanthryl ether B->D SN2 Reaction C 9-Bromophenanthrene C->D

Caption: General synthetic scheme for hydroquinine 9-phenanthryl ether.

Experimental Protocols

Part 1: Synthesis of 9-Bromophenanthrene

The synthesis of the electrophilic partner, 9-bromophenanthrene, is a critical preliminary step. A reliable method involves the direct bromination of phenanthrene.

Materials and Reagents:

  • Phenanthrene

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent)

  • Sodium bisulfite solution

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • In a well-ventilated fume hood, dissolve phenanthrene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to a gentle reflux.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the refluxing mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature and wash it with a saturated sodium bisulfite solution to quench any unreacted bromine.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude 9-bromophenanthrene.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 9-bromophenanthrene.

Part 2: Synthesis of Hydroquinine 9-Phenanthryl Ether

This procedure details the core Williamson ether synthesis to couple hydroquinine with 9-bromophenanthrene.

Materials and Reagents:

  • Hydroquinine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 9-Bromophenanthrene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 equivalents) in anhydrous DMF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve hydroquinine (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Slowly add the hydroquinine solution to the sodium hydride suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Dissolve 9-bromophenanthrene (1.2 equivalents) in anhydrous DMF and add this solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure hydroquinine 9-phenanthryl ether.

G cluster_prep Alkoxide Formation cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification prep_start Start suspend_nah Suspend NaH in anhydrous DMF prep_start->suspend_nah add_hq Add Hydroquinine solution to NaH suspension at 0°C suspend_nah->add_hq dissolve_hq Dissolve Hydroquinine in anhydrous DMF dissolve_hq->add_hq stir Stir for 1.5h (0°C to RT) add_hq->stir prep_end Alkoxide Formed stir->prep_end add_phen Add 9-Bromophenanthrene solution to alkoxide prep_end->add_phen dissolve_phen Dissolve 9-Bromophenanthrene in anhydrous DMF dissolve_phen->add_phen heat Heat to 60-70°C & Monitor by TLC add_phen->heat reaction_complete Reaction Complete heat->reaction_complete cool Cool to RT reaction_complete->cool quench Quench with sat. NH4Cl (aq) cool->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product Pure Product purify->final_product

Caption: Detailed workflow for the synthesis of hydroquinine 9-phenanthryl ether.

Experimental Data Summary

The following table summarizes the key physical and analytical data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]DCAS Number
HydroquinineC₂₀H₂₆N₂O₂326.43172-175+142° (c=1, EtOH)522-66-7
9-BromophenanthreneC₁₄H₉Br257.1363-65N/A573-17-1
Hydroquinine 9-phenanthryl ether C₃₄H₃₄N₂O₂ 502.65 120 (dec.) [4]+420° (c=1, EtOH) [4]135096-78-5 [4]

Note: The optical rotation of hydroquinine can vary depending on the solvent and concentration.

Mechanistic Insights and Trustworthiness

The Williamson ether synthesis proceeds via an SN2 mechanism. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the sterically hindered C9 hydroxyl group of hydroquinine, forming the sodium alkoxide. The use of a polar aprotic solvent like DMF is ideal as it effectively solvates the sodium cation, leaving a highly reactive, "naked" alkoxide nucleophile, and it can support the SN2 transition state.[3]

To ensure the trustworthiness of this protocol, several self-validating checks are integrated:

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential. The disappearance of the starting materials (hydroquinine and 9-bromophenanthrene) and the appearance of a new, less polar spot corresponding to the product provide a real-time assessment of the reaction's success.

  • Characterization: The final product must be thoroughly characterized and the data compared with known values. Key characterization techniques include:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule, including the presence of both the hydroquinine and phenanthryl moieties and the ether linkage. While a publicly available spectrum is not provided in the search results, ChemicalBook indicates its availability.[5]

    • Mass Spectrometry: To verify the molecular weight of the product (502.65 g/mol ).

    • Melting Point Determination: A sharp melting point is indicative of high purity. The literature value is approximately 120 °C with decomposition.[4]

    • Polarimetry: To confirm the retention of chirality. The expected optical rotation is +420° (c=1, in ethanol).[4]

Conclusion

The synthesis of hydroquinine 9-phenanthryl ether via the Williamson ether synthesis is a reliable and scalable method for accessing this valuable chiral ligand. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide should enable researchers to successfully synthesize and characterize this compound for applications in asymmetric catalysis and drug discovery.

References

  • Organic Syntheses Procedure. Phenanthrene, 9-bromo-. Available from: [Link]

  • Kacprzak, K.
  • Scribd. Cinchona Alkaloids: Synthesis & Uses. Available from: [Link]

  • Macmillan Group, Princeton University.
  • ResearchGate. of hydroquinone etherification with different substrates under modified Mitsunobu conditions. Available from: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Hydroquinine 9-Phenanthryl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 14, 2026

Abstract

Hydroquinine 9-phenanthryl ether is a synthetically derived chiral organocatalyst belonging to the esteemed family of Cinchona alkaloids. This guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic analysis, and its burgeoning applications in the field of asymmetric synthesis. By leveraging its unique stereochemical architecture, this molecule has demonstrated significant potential in facilitating highly stereoselective transformations, making it a valuable tool for the synthesis of complex chiral molecules in the pharmaceutical and fine chemical industries. This document serves as a technical resource, offering insights into its synthesis, handling, and catalytic utility, thereby empowering researchers to harness its full potential in their synthetic endeavors.

Introduction: The Rise of a Privileged Catalyst

The relentless pursuit of stereochemically pure compounds has positioned asymmetric catalysis at the forefront of modern organic synthesis. Within this domain, Cinchona alkaloids and their derivatives have emerged as "privileged catalysts" due to their ready availability, modular nature, and demonstrated efficacy across a broad spectrum of chemical transformations. Hydroquinine 9-phenanthryl ether, a prominent member of this class, combines the rigid, chiral scaffold of hydroquinine with the sterically demanding phenanthryl moiety. This unique combination of structural features imparts distinct reactivity and selectivity, making it a subject of considerable interest for the synthesis of enantiomerically enriched molecules. This guide will delve into the fundamental chemical properties that underpin the utility of this remarkable catalyst.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a catalyst is paramount for its effective application in synthesis. The key properties of hydroquinine 9-phenanthryl ether are summarized below.

Structural and Molecular Information
PropertyValueSource(s)
Chemical Name Hydroquinine 9-phenanthryl ether
Synonym(s) O-(9-Phenanthryl)hydroquinine
CAS Number 135096-78-5
Molecular Formula C₃₄H₃₄N₂O₂[1]
Molecular Weight 502.65 g/mol [1]
InChI Key TWOVHUYOMTVDRB-BDCWUMDOSA-N
SMILES String CC[C@H]1CN2CCC1CC2c6ccnc7ccc(OC)cc67
Physical Properties
PropertyValueSource(s)
Appearance Typically a powder[N/A]
Melting Point 120 °C (decomposes)
Optical Activity [α]²⁰/D +420° (c = 1 in ethanol)
Solubility Profile

While specific quantitative solubility data for hydroquinine 9-phenanthryl ether is not extensively published, the general solubility trends for Cinchona alkaloids provide valuable guidance. These compounds are typically soluble in a range of organic solvents.

Solvent ClassExpected SolubilityRationale
Alcohols Soluble (e.g., ethanol, methanol)The presence of the polar quinuclidine nitrogen and ether linkages allows for hydrogen bonding and dipole-dipole interactions.
Chlorinated Solvents Soluble (e.g., chloroform, dichloromethane)The large, relatively nonpolar aromatic regions of the molecule contribute to its solubility in these solvents.
Aromatic Hydrocarbons Moderately Soluble (e.g., toluene)Solvating the polar regions of the molecule is less favorable, but the extensive aromatic systems interact well with the solvent.
Ethers Moderately Soluble (e.g., diethyl ether, THF)Offers a balance of polar and nonpolar interactions.
Water Sparingly soluble to insolubleThe large hydrophobic backbone of the molecule limits its solubility in aqueous media.

This solubility profile is an educated estimation based on the general behavior of Cinchona alkaloids and should be experimentally verified for specific applications.

Synthesis of Hydroquinine 9-Phenanthryl Ether

The synthesis of hydroquinine 9-phenanthryl ether is typically achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis, between hydroquinine and a reactive phenanthrene derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products HQ Hydroquinine Product Hydroquinine 9-Phenanthryl Ether HQ->Product Phen 9-Bromophenanthrene or 9-Phenanthrol Phen->Product Base Strong Base (e.g., NaH, K₂CO₃) Base->Product Deprotonates Hydroquinine Solvent Aprotic Polar Solvent (e.g., DMF, THF) Solvent->Product Reaction Medium Byproduct Salt Byproduct (e.g., NaBr, KHCO₃)

Caption: Synthetic pathway for hydroquinine 9-phenanthryl ether.

Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol based on standard organic synthesis methodologies. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experiment.

Materials:

  • Hydroquinine (1.0 eq)

  • 9-Bromophenanthrene (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add hydroquinine.

  • Dissolve the hydroquinine in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add 9-bromophenanthrene to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure hydroquinine 9-phenanthryl ether.

Spectroscopic and Structural Analysis

The structural elucidation and conformational analysis of hydroquinine 9-phenanthryl ether are crucial for understanding its catalytic behavior. NMR and IR spectroscopy are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of hydroquinine 9-phenanthryl ether are complex, reflecting its large and asymmetric structure. The conformational flexibility of the quinuclidine and quinoline moieties can lead to dynamic equilibria in solution, which may be observed by variable temperature NMR studies.[2]

Expected ¹H NMR Spectral Features:

  • Aromatic Region (δ 7.0-9.0 ppm): Multiple overlapping signals corresponding to the protons of the quinoline and phenanthrene ring systems.

  • Quinuclidine and Ethyl Group Protons (δ 1.0-4.0 ppm): A complex series of aliphatic signals. The ethyl group will exhibit a characteristic triplet and quartet pattern.

  • C9-H Proton: A key signal, often a doublet, whose chemical shift and coupling constant are sensitive to the conformation around the C8-C9 bond.[2]

  • Methoxy Group Protons (δ ~3.9 ppm): A singlet corresponding to the -OCH₃ group on the quinoline ring.

Expected ¹³C NMR Spectral Features:

  • Aromatic Region (δ 100-160 ppm): A large number of signals for the carbons of the quinoline and phenanthrene rings.

  • Aliphatic Region (δ 10-70 ppm): Signals corresponding to the carbons of the quinuclidine and ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Assignment
3050-3100 C-H stretching (aromatic)
2850-3000 C-H stretching (aliphatic)
1600-1620 C=C stretching (aromatic)
1500-1590 C=C and C=N stretching (quinoline)
1230-1270 C-O-C stretching (aryl ether)

| 1020-1040 | C-O-C stretching (aliphatic ether) |

Applications in Asymmetric Catalysis

Hydroquinine 9-phenanthryl ether is primarily employed as a chiral organocatalyst in a variety of asymmetric transformations. Its mechanism of action often involves the basic quinuclidine nitrogen activating a nucleophile, while the rest of the chiral scaffold directs the stereochemical outcome of the reaction.

G cluster_catalyst Catalyst cluster_reactants Reactants cluster_products Products Catalyst Hydroquinine 9-Phenanthryl Ether Nucleophile Pro-nucleophile Catalyst->Nucleophile Activation Product Chiral Product Catalyst->Product Regeneration Electrophile Electrophile Nucleophile->Electrophile Stereoselective Attack Electrophile->Product

Sources

An In-Depth Technical Guide to Hydroquinine-9-phenanthryl ether (CAS 135096-78-5): A Chiral Ligand for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinine-9-phenanthryl ether, identified by CAS number 135096-78-5, is a crucial chiral ligand in the field of asymmetric catalysis. As a derivative of the cinchona alkaloid hydroquinine, its unique structural features, particularly the bulky phenanthryl group, establish a well-defined chiral environment, enabling high stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and detailed protocols for its application in asymmetric synthesis, with a focus on the renowned Sharpless Asymmetric Dihydroxylation.

Chemical and Physical Properties

Hydroquinine-9-phenanthryl ether, also known by its synonym O-(9-Phenanthryl)hydroquinine, is a white solid at room temperature. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 135096-78-5[1][2][3]
Molecular Formula C₃₄H₃₄N₂O₂[1][2][3]
Molecular Weight 502.65 g/mol [1][2][3]
Appearance White powder
Melting Point 120 °C (decomposes)
Optical Activity [α]20/D +420°, c = 1 in ethanol[1]
Purity Typically ≥97%[1]

Spectroscopic Characterization

The structural integrity of Hydroquinine-9-phenanthryl ether is confirmed through various spectroscopic techniques. While full spectra are best obtained from dedicated databases, the following provides key expected features:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra will exhibit a complex pattern of signals corresponding to the hydroquinine and phenanthryl moieties. Characteristic signals in the ¹³C NMR spectrum are expected in the aromatic region (δ 120–140 ppm) and for the ether-linked carbons (δ 70–80 ppm).[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show a characteristic C-O-C stretching vibration for the ether linkage, typically around 1250 cm⁻¹.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 503.65.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

  • Raman and Electron Spin Resonance (ESR) Spectroscopy: These techniques can provide further structural information and are available for this compound.[5][6]

Synthesis of Hydroquinine-9-phenanthryl ether

The synthesis of Hydroquinine-9-phenanthryl ether typically involves the formation of an ether linkage between the hydroxyl group of hydroquinine and a phenanthryl halide. Two common methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

Conceptual Synthesis Workflow

cluster_0 Williamson Ether Synthesis cluster_1 Ullmann Condensation HQ_OH Hydroquinine HQ_O_minus Hydroquinine Alkoxide HQ_OH->HQ_O_minus Base (e.g., NaH) Product_W Hydroquinine-9-phenanthryl ether HQ_O_minus->Product_W SN2 Reaction Phen_X 9-Bromophenanthrene Phen_X->Product_W HQ_OH_U Hydroquinine Product_U Hydroquinine-9-phenanthryl ether HQ_OH_U->Product_U Phen_X_U 9-Bromophenanthrene Phen_X_U->Product_U Catalyst Cu Catalyst Catalyst->Product_U Coupling

Caption: Conceptual workflows for the synthesis of Hydroquinine-9-phenanthryl ether.

Mechanism of Action in Asymmetric Catalysis

The efficacy of Hydroquinine-9-phenanthryl ether as a chiral ligand stems from its ability to create a highly asymmetric environment around a metal center, typically osmium in the case of dihydroxylation and aminohydroxylation reactions. The bulky and rigid phenanthryl group at the C9-oxygen of the hydroquinine scaffold is instrumental in forming a "chiral pocket." This steric hindrance effectively blocks one face of a prochiral olefin substrate from approaching the catalytic center, thereby directing the reaction to the other face with high selectivity.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

OsO4 OsO₄ Complex OsO₄-L Complex OsO4->Complex Ligand Ligand (L) Ligand->Complex OsmateEster Osmate Ester Intermediate Complex->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol Chiral Diol OsmateEster->Diol Hydrolysis OsVI Os(VI) OsmateEster->OsVI OsVI->OsO4 Reoxidation Oxidant Co-oxidant Oxidant->OsVI

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Application in Sharpless Asymmetric Dihydroxylation: A Detailed Protocol

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The use of pre-packaged reagent mixtures, known as AD-mix-α (containing the dihydroquinine-derived ligand) and AD-mix-β (containing the dihydroquinidine-derived ligand), has made this reaction operationally simple and highly reliable.[4] Since Hydroquinine-9-phenanthryl ether is a dihydroquinine derivative, it would be used in a formulation analogous to AD-mix-α to produce one enantiomer of the diol.

Materials:
  • Alkene substrate

  • AD-mix-α (or a self-prepared mixture of potassium osmate(VI) dihydrate, potassium ferricyanide, potassium carbonate, and Hydroquinine-9-phenanthryl ether)

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, for improving reaction rate and enantioselectivity with certain substrates)

  • Sodium sulfite (for quenching)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water in a 1:1 ratio by volume. Add the AD-mix-α (approximately 1.4 g per 1 mmol of alkene) and stir until two clear phases form. For substrates that are poor, adding methanesulfonamide (1 equivalent) is recommended.[4]

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. To the vigorously stirred mixture, add the alkene (1 equivalent).

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alkene is consumed.[4]

  • Work-up:

    • Quench the reaction by adding solid sodium sulfite (approximately 1.5 g) and warm the mixture to room temperature. Stir for at least one hour.[4]

    • Extract the mixture with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude diol by flash column chromatography on silica gel.

Determination of Enantiomeric Excess:

The enantiomeric excess (e.e.) of the resulting chiral diol is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This involves separating the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral alcohols. Alternatively, the diol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

General Chiral HPLC Method Development:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detector set at a wavelength where the analyte absorbs.

Applications in Drug Development

Chiral vicinal diols are valuable building blocks in the synthesis of numerous pharmaceuticals and biologically active natural products. The Sharpless Asymmetric Dihydroxylation, employing ligands such as Hydroquinine-9-phenanthryl ether, provides a reliable route to these key intermediates. While specific examples detailing the use of CAS 135096-78-5 in the synthesis of a marketed drug are not readily found in public literature, the methodology is widely applied in the synthesis of various classes of compounds, including:

  • Beta-blockers: The synthesis of the chiral side chain of many beta-blockers involves a chiral diol intermediate.

  • HIV protease inhibitors: Several HIV protease inhibitors contain stereogenic centers that can be established using asymmetric dihydroxylation.

  • Taxol and its analogues: The synthesis of the complex side chain of the anticancer drug Taxol often utilizes a chiral diol precursor.

Safety and Handling

Hydroquinine-9-phenanthryl ether should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classifications: It is classified as an eye irritant (Category 2), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]

  • Personal Protective Equipment (PPE): Use a dust mask (type N95 or equivalent), chemical safety goggles, and protective gloves.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.[1]

A comprehensive toxicological profile for this specific compound is not widely available. As with all chemical reagents, it should be handled by trained personnel in a well-ventilated fume hood.

Conclusion

Hydroquinine-9-phenanthryl ether (CAS 135096-78-5) is a highly effective chiral ligand for asymmetric synthesis, most notably in the Sharpless Asymmetric Dihydroxylation. Its well-defined chiral pocket, a consequence of the bulky phenanthryl group, allows for the predictable and highly enantioselective synthesis of vicinal diols, which are critical intermediates in the development of pharmaceuticals and other complex molecules. This guide has provided a detailed overview of its properties, synthesis, mechanism of action, and a practical protocol for its application, serving as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery.

References

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  • Sigma-Aldrich. Hydroquinine-9-phenanthryl ether 97% Safety Information.

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The Bifunctional Heart of Asymmetric Catalysis: A Technical Guide to the Mechanism of Action of Cinchona Alkaloid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of stereoselective synthesis, the quest for efficient, reliable, and versatile chiral catalysts is paramount. Among the pantheon of privileged catalyst scaffolds, the natural Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their synthetic derivatives have carved an indelible niche. Their remarkable success stems from a unique and elegant mechanism of action rooted in bifunctional catalysis, a concept that mimics the efficiency of nature's own enzymes. This technical guide provides an in-depth exploration of the core mechanistic principles governing Cinchona alkaloid catalysis, offering field-proven insights into how these remarkable molecules orchestrate chirality.

The Architectural Genius of Cinchona Alkaloids: A Foundation for Bifunctionality

The catalytic prowess of Cinchona alkaloids originates from their rigid, chiral framework, which strategically positions key functional groups to interact simultaneously with multiple reacting species.[1] This architecture is characterized by two principal domains:

  • The Quinuclidine Moiety: A sterically demanding, basic tertiary amine that can function as a Brønsted base to deprotonate a nucleophile or as a Lewis base/nucleophile itself.[2][3]

  • The Quinoline Moiety: An aromatic system linked to the quinuclidine core via a critical C9 hydroxyl group. This hydroxyl group, or its synthetic modifications (e.g., thiourea, squaramide), acts as a Brønsted acid or a hydrogen-bond donor.[2][4]

The relative orientation of the quinoline and quinuclidine rings creates a distinct chiral pocket or cleft, which is essential for enantiodifferentiation.[2] Computational studies have shown that the conformational flexibility of the bond connecting these two moieties allows the catalyst to adopt specific arrangements to accommodate substrates and stabilize the transition state.[5]

Core Mechanistic Principles: A Symphony of Non-Covalent Interactions

Cinchona alkaloid catalysts orchestrate stereoselectivity through a cooperative interplay of attractive, non-covalent interactions. The dominant mechanistic paradigms are bifunctional activation, involving simultaneous engagement of both the basic quinuclidine and the acidic C9-substituent.[6][7]

General Base Catalysis: Activating the Nucleophile

In many reactions, the quinuclidine nitrogen acts as a general base, deprotonating a pronucleophile to generate a more reactive anionic species. This is often observed in the alcoholysis of meso-anhydrides. Kinetic studies have demonstrated that the catalyst forms a hydrogen-bonded complex with the alcohol, enhancing its nucleophilicity for the subsequent attack on the anhydride.[8] The chirality of the catalyst then dictates which of the enantiotopic carbonyl groups is preferentially attacked.

Brønsted Acid-Hydrogen Bonding Model: A Revised Perspective

For a long time, it was postulated that in conjugate additions, the protonated quinuclidine nitrogen forms a tight ion pair with the deprotonated nucleophile, while the C9-OH group activates the electrophile via hydrogen bonding (the "Wynberg model"). However, recent computational studies by Houk and others have refined this understanding.[9] The currently favored "Brønsted acid-hydrogen bonding model" suggests a role reversal: the protonated quinuclidine ammonium ion acts as a Brønsted acid, activating the electrophile (e.g., an enone) by protonation or strong hydrogen bonding. Simultaneously, the C9-OH group (or its derivative) directs the incoming nucleophile through a hydrogen bond.[9] This dual activation within a chiral environment is the key to high stereoselectivity.

The Rise of Thiourea and Squaramide Derivatives: Enhanced Hydrogen Bonding

To amplify the hydrogen-bonding capability of the C9-substituent, derivatives incorporating thiourea and squaramide moieties have been developed. These groups are more acidic and can form stronger, directional double hydrogen bonds with electrophiles, leading to more organized transition states and often superior enantioselectivity in reactions like Michael additions and aldol reactions.[2][4] The thiourea or squaramide unit effectively acts as a "grappling hook" for the electrophile, holding it in a specific orientation for the nucleophile, which is simultaneously activated by the quinuclidine base, to attack.[10]

Mechanistic Insights into Key Transformations

The versatility of Cinchona alkaloid catalysis is evident in the broad range of asymmetric reactions they promote. Below, we delve into the mechanisms of three cornerstone transformations.

The Sharpless Asymmetric Dihydroxylation

One of the most celebrated applications of Cinchona alkaloids is in the Sharpless Asymmetric Dihydroxylation of olefins. Here, dimeric phthalazine (PHAL) derivatives of dihydroquinidine (DHQD) and dihydroquinine (DHQ) act as chiral ligands for osmium tetroxide. The proposed catalytic cycle involves the formation of a chiral osmium-ligand complex that undergoes a [3+2] cycloaddition with the alkene. The ligand creates a U-shaped chiral binding pocket that forces the alkene to approach the osmium from a specific face, thus dictating the stereochemistry of the resulting diol. The choice between the pseudoenantiomeric DHQ and DHQD ligands allows for the selective synthesis of either enantiomer of the product diol.

Diagram 1: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

Sharpless_AD Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation OsVIII Os(VIII)O4-L Intermediate Cyclic Intermediate OsVIII->Intermediate [3+2] Cycloaddition Diol_Product Diol Product Intermediate->Diol_Product Hydrolysis OsVI Os(VI)O2(OH)2-L Intermediate->OsVI OsVI->OsVIII Re-oxidation Reoxidant Re-oxidant (e.g., K3[Fe(CN)6]) Reoxidant->OsVI Alkene Alkene Alkene->Intermediate H2O H2O H2O->Intermediate

Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition

In the asymmetric Michael addition, for instance, of a malonate to an enone catalyzed by a thiourea-functionalized Cinchona alkaloid, the mechanism follows the bifunctional activation principle. The quinuclidine nitrogen deprotonates the malonate, forming a chiral ion pair. Concurrently, the thiourea moiety activates the enone by forming two hydrogen bonds with the carbonyl oxygen. This brings the nucleophile and electrophile into close proximity within the catalyst's chiral environment, facilitating a highly stereoselective C-C bond formation.

Diagram 2: Transition State Model for a Thiourea-Catalyzed Michael Addition

Michael_Addition_TS Transition State Model for a Thiourea-Catalyzed Michael Addition cluster_catalyst Cinchona-Thiourea Catalyst cluster_substrates Substrates Quinuclidine Quinuclidine-N(+)H Malonate Enolized Malonate (Nucleophile) Quinuclidine->Malonate Ionic Interaction Thiourea Thiourea Moiety Enone Enone (Electrophile) Thiourea->Enone H-Bonding Malonate->Enone C-C Bond Formation

Caption: Bifunctional activation in a Cinchona-thiourea catalyzed Michael addition.

Asymmetric Aldol Reaction

Similarly, in an asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a Cinchona-derived primary amine, the catalyst first forms an enamine with the ketone. The protonated quinuclidine nitrogen then acts as a Brønsted acid to activate the aldehyde via hydrogen bonding. The chiral scaffold of the catalyst dictates the facial selectivity of the enamine's attack on the activated aldehyde, leading to the formation of the chiral aldol adduct with high enantiomeric and diastereomeric control.

Data-Driven Insights: Catalyst Performance Comparison

The choice of the Cinchona alkaloid backbone and the C9-substituent is critical for achieving high stereoselectivity. The following tables summarize representative data for different catalytic systems.

Table 1: Comparison of Cinchona Alkaloid Catalysts in the Asymmetric Michael Addition of Malononitrile to trans-Chalcone

CatalystYield (%)Enantiomeric Excess (ee, %)
Cinchonine9882
Quinine9575
Quinidine9278
Cinchonidine9680
Data compiled from a comparative study. Conditions may vary.[11]

Table 2: Performance of Cinchona-derived Thiourea Catalysts in the Asymmetric Michael Addition of Nitroalkanes to Enones

Catalyst DerivativeSubstrate (Enone)Yield (%)Enantiomeric Excess (ee, %)
Quinine-thioureaChalcone9592 (R)
Quinidine-thioureaChalcone9694 (S)
Cinchonidine-thioureaCyclohexenone9288 (R)
Cinchonine-thioureaCyclohexenone9085 (S)
Representative data compiled from various sources.[4][12]

Experimental Protocols: A Practical Approach

To bridge theory and practice, this section provides condensed, step-by-step protocols for key Cinchona alkaloid-catalyzed reactions.

Protocol: Sharpless Asymmetric Dihydroxylation of an Alkene

Objective: To synthesize an enantiomerically enriched 1,2-diol from an alkene using a pre-packaged AD-mix.

Methodology:

  • In a round-bottomed flask, dissolve the AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

  • Stir the mixture at room temperature until two clear phases are formed. The aqueous phase should be a vibrant yellow.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the alkene (1 mmol) to the cooled, vigorously stirred mixture.

  • Continue stirring at 0°C, monitoring the reaction progress by TLC. Reaction times can vary from 6 to 24 hours.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography or recrystallization.

  • Determine the enantiomeric excess using chiral HPLC or by measuring the optical rotation.[13]

Protocol: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to trans-β-Nitrostyrene

Objective: To perform an enantioselective Michael addition using a Cinchona-derived thiourea catalyst.

Methodology:

  • To a solution of the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 mmol) and trans-β-nitrostyrene (1.0 mmol) in a suitable solvent like toluene (2 mL), add the Cinchona-thiourea catalyst (e.g., a quinine-derived thiourea, 1-10 mol%).[14]

  • Stir the resulting mixture at the specified temperature (e.g., room temperature or lower) for the required duration (typically 24-72 hours), monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the product and determine the enantiomeric excess by chiral HPLC analysis.

Diagram 3: Experimental Workflow for a Cinchona-Catalyzed Michael Addition

Michael_Workflow Start Combine Substrates (Diketone, Nitrostyrene) & Catalyst in Solvent Stir Stir at RT (24-72h) Start->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Reaction Incomplete Workup Solvent Evaporation Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Chiral HPLC (ee%) Purify->Analyze

Caption: General experimental workflow for a Michael addition reaction.

Conclusion: The Enduring Legacy and Future of Cinchona Catalysis

The mechanism of action of Cinchona alkaloid catalysts is a testament to the power of bifunctional activation and the precise orchestration of non-covalent interactions. By acting as molecular shepherds, these catalysts guide reactants through low-energy transition states to yield products with exceptional levels of stereocontrol. The principles of general base catalysis, Brønsted acid activation, and cooperative hydrogen bonding provide a robust framework for understanding their efficacy and for the rational design of new, even more powerful catalysts. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the elegant and field-proven mechanisms of Cinchona alkaloid catalysis will undoubtedly continue to inspire innovation and enable the synthesis of the complex chiral molecules of tomorrow.

References

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  • Bencivenni, G., Mazzanti, A., Giannasi, A., Ciogli, A., & Melchiorre, P. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research, 55(24), 3629–3642.[13][17][18]

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  • Paton, R. S., & Houk, K. N. (2010). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[1][2]-Shifts of Allylic Trichloroacetimidates. The Journal of organic chemistry, 75(10), 3249–3258.[20]

  • Wang, Y., Liu, X., & Deng, L. (2013). On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. Angewandte Chemie International Edition, 52(48), 12644-12648.[19]

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A Technical Guide to the Role of the Phenanthryl Group in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of precise stereochemical control, the rational design of chiral ligands is paramount. The phenanthryl group, a polycyclic aromatic hydrocarbon moiety, has emerged as a powerful component in the ligand designer's toolkit. Its unique combination of significant steric bulk, a rigid and well-defined three-dimensional structure, and an extended π-system allows for the creation of highly effective chiral environments around a metal center. This technical guide provides an in-depth exploration of the multifaceted role of the phenanthryl group in asymmetric catalysis. We will dissect its fundamental steric and electronic contributions, examine its incorporation into privileged ligand scaffolds, and illustrate its successful application in key catalytic transformations that are critical to the pharmaceutical and fine chemical industries. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage advanced ligand design principles to solve challenging synthetic problems.

The Phenanthryl Moiety: A Unique Architectural Element

The efficacy of a chiral ligand in asymmetric catalysis is fundamentally tied to its ability to create a well-defined and discriminating three-dimensional space around the catalytic metal center. The phenanthryl group, composed of three fused benzene rings in an angular arrangement, offers a distinct set of properties that make it exceptionally suited for this purpose.

  • Profound Steric Influence: The most significant contribution of the phenanthryl group is its substantial and anisotropic steric bulk.[1][2] Unlike the freely rotating phenyl group or the flatter naphthyl group, the rigid, extended structure of phenanthrene creates a large, well-defined steric shield. When incorporated into a ligand, this shield can effectively block one face of the catalytic center, forcing an incoming substrate to approach from a specific, less-hindered trajectory, thereby dictating the stereochemical outcome of the reaction.

  • Electronic Modulation: The extended π-system of the phenanthryl moiety is not electronically inert. It can engage in π-π stacking interactions with aromatic substrates, providing an additional point of stereochemical communication and stabilizing the desired transition state. Furthermore, its electronic properties can influence the electron density at the metal center, which in turn modulates the catalyst's reactivity and stability.[3][4]

  • Structural Rigidity: The fused-ring system imparts significant conformational rigidity. This is a crucial attribute for a successful chiral ligand, as it reduces the number of possible transition state conformations, leading to a more ordered and predictable stereochemical environment and, consequently, higher enantioselectivities.

Integration into Privileged Ligand Scaffolds

The phenanthryl group is not typically used in isolation but is strategically incorporated into established "privileged" ligand backbones. This approach combines the proven efficacy of the scaffold with the unique steric and electronic benefits of the phenanthryl substituent.

Binaphthyl-Based Ligands

Axially chiral binaphthyl scaffolds like BINOL and BINAP are cornerstones of asymmetric catalysis. The introduction of phenanthryl groups at key positions, such as the 3,3' or 9-positions, dramatically enhances their steric profile. For instance, Di-9-phenanthrenyl-1,1'-Binaphthalene-2,2'-diol is a BINOL derivative where the bulky phenanthrenyl groups create a deep, V-shaped chiral pocket essential for high enantioselectivity in reactions like asymmetric hydrogenation and C-C bond formations.[1]

Phosphine Ligands

Phosphines are among the most versatile ligands in transition metal catalysis. Replacing phenyl or cyclohexyl groups with phenanthryl moieties on the phosphorus atom leads to the creation of exceptionally bulky and electron-rich phosphines.[3][5] These ligands are instrumental in facilitating challenging cross-coupling reactions and can significantly enhance catalyst performance and selectivity by promoting reductive elimination and stabilizing low-coordinate metal complexes.

Phenanthroline Ligands

The 1,10-phenanthroline framework is a rigid, bidentate N-donor ligand that coordinates strongly with a wide range of metals.[6] Chirality can be introduced by functionalizing the backbone, often at the 2- and 9-positions, with chiral groups. The steric hindrance introduced by substituents in these positions is critical for creating an effective chiral pocket around the metal center, influencing the selectivity in processes like hydrosilylation and oxidation reactions.[6][7]

Diagram 1: Representative Phenanthryl-Containing Ligand Scaffolds

G cluster_0 BINOL-type Ligand cluster_1 Phosphine-type Ligand a Di-9-phenanthrenyl- 1,1'-Binaphthalene-2,2'-diol b Phenanthryl Group (Steric Shield) a->b Provides Bulk c Binaphthyl Backbone (Axial Chirality) a->c Defines Axis d Tris(phenanthren-9-yl)phosphine e Phenanthryl Group (Bulky Cone Angle) d->e f Phosphorus Atom (Coordination Site) d->f

Caption: Key ligand classes incorporating the phenanthryl group for steric control.

The Mechanism of Stereocontrol: A Deeper Look

The primary mechanism by which phenanthryl-containing ligands induce enantioselectivity is through steric repulsion in the transition state. A simplified quadrant model can be used to visualize this effect. The ligand and its bulky phenanthryl groups occupy specific quadrants around the metal center, creating a constrained chiral pocket. For a prochiral substrate to coordinate and react, it must orient itself in the remaining, less-sterically hindered quadrants. This enforced orientation predetermines which face of the substrate is accessible for the subsequent chemical transformation, leading to the preferential formation of one enantiomer.

Diagram 2: Stereochemical Model for Enantioselection

G cluster_quadrants Chiral Pocket around Metal Center center Metal Q1 Blocked Quadrant (Phenanthryl Group) Q2 Blocked Quadrant (Phenanthryl Group) Q3 Blocked Quadrant (Ligand Backbone) Q4 Open Quadrant (Substrate Approach) substrate Substrate substrate->Q4 Favored Trajectory

Caption: Quadrant model showing how phenanthryl groups create a chiral pocket.

Performance in Key Asymmetric Transformations

The utility of phenanthryl-based ligands is demonstrated across a spectrum of high-value asymmetric reactions. Asymmetric hydrogenation, in particular, has benefited immensely from this ligand design strategy.

Asymmetric Hydrogenation

The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines is a fundamental transformation in pharmaceutical synthesis. Catalysts derived from rhodium, ruthenium, and iridium, when complexed with chiral ligands bearing phenanthryl groups, have consistently shown exceptional performance. The steric bulk of the phenanthryl moiety is crucial for differentiating between the two faces of the prochiral substrate during the hydride transfer step.

Table 1: Performance of Phenanthryl-Based Ligands in Asymmetric Hydrogenation

Ligand ScaffoldMetalSubstrateYield (%)ee (%)Reference
Phenanthryl-BINOLRuMethyl acetoacetate>9998[1]
Chiral PhenanthrolineIr(E)-1,2-diphenylpropene9592[6]
Phenanthryl-PhosphineRhDimethyl itaconate>9896[3][8]
Borane-based-Substituted Phenanthridines>90up to 93[9]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

To ensure the principles described are directly applicable, this section provides a self-validating, step-by-step methodology for a representative asymmetric hydrogenation. This protocol is based on established procedures and highlights the practical considerations for achieving high enantioselectivity.

Objective: To synthesize (R)-1-phenylethanol via asymmetric hydrogenation of acetophenone using a Ru-(Phenanthryl-BINOL)-based catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • (R)-Di-9-phenanthrenyl-1,1'-Binaphthalene-2,2'-diol (Ligand)

  • Acetophenone (Substrate)

  • Isopropanol (Solvent and hydride source)

  • Potassium tert-butoxide (KOtBu) (Base)

  • Argon gas (inert atmosphere)

  • Standard Schlenk line and glassware

Workflow Diagram

G start Start prep Catalyst Pre-formation (Ru precursor + Ligand in IPA) start->prep setup Reaction Setup (Add Substrate & Base under Argon) prep->setup react Hydrogenation Reaction (Heat to 80 °C, 2h) setup->react quench Reaction Quench (Cool and add aq. HCl) react->quench extract Work-up (Extraction with Ethyl Acetate) quench->extract analyze Analysis (Yield by GC, ee by Chiral HPLC) extract->analyze end End analyze->end

Sources

A Technical Guide to the Spectroscopic Characterization of Hydroquinine 9-Phenanthryl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hydroquinine 9-phenanthryl ether, a synthetically modified Cinchona alkaloid, has emerged as a significant tool in the field of asymmetric catalysis. Its rigid, bulky phenanthryl moiety, coupled with the inherent chirality of the hydroquinine scaffold, creates a unique and highly effective chiral environment for a variety of chemical transformations. This guide, intended for professionals in research and drug development, provides an in-depth look at the spectroscopic data that defines this crucial molecule. Understanding the spectroscopic signature of hydroquinine 9-phenanthryl ether is paramount for its quality control, reaction monitoring, and the elucidation of mechanistic pathways in the syntheses it facilitates.

Molecular Structure and Physicochemical Properties

Hydroquinine 9-phenanthryl ether is characterized by the chemical formula C₃₄H₃₄N₂O₂ and a molecular weight of 502.65 g/mol .[1][2] Its structure is comprised of a hydroquinine core, which includes a quinoline ring system and a quinuclidine moiety, linked via an ether bond at the C9 position to a phenanthrene ring. This arrangement imparts a high degree of steric hindrance and a well-defined three-dimensional architecture.

Table 1: Physicochemical Properties of Hydroquinine 9-Phenanthryl Ether

PropertyValueReference
CAS Number 135096-78-5[1][2]
Molecular Formula C₃₄H₃₄N₂O₂[1][2]
Molecular Weight 502.65 g/mol [1][2]
Melting Point 120 °C (decomposes)[1]
Optical Rotation [α]²⁰/D +420° (c=1 in ethanol)[1]
Appearance White to tan solid

Spectroscopic Analysis: A Definitive Fingerprint

The confirmation of the structure and purity of hydroquinine 9-phenanthryl ether relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of hydroquinine 9-phenanthryl ether is consistent with its proposed structure, confirming the presence of key functional groups. A Certificate of Analysis from a commercial supplier confirms that the infrared spectrum conforms to the known structure of the compound.

Table 2: Key Infrared Absorption Bands for Hydroquinine 9-Phenanthryl Ether

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2930StrongAliphatic C-H stretch
~1620, 1590, 1500Medium-StrongAromatic C=C skeletal vibrations
~1240StrongAryl-O (ether) C-O stretch
~1100StrongAliphatic C-O stretch

Experimental Protocol for IR Spectroscopy:

A small sample of hydroquinine 9-phenanthryl ether is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

The choice of ATR-FTIR is advantageous as it requires minimal sample preparation and provides high-quality spectra of solid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of hydroquinine 9-phenanthryl ether.

While a complete, publicly available dataset of assigned peaks is not readily found, the expected chemical shift regions for the diastereomer, hydroquinidine 9-phenanthryl ether, can provide guidance. For this related compound, ¹H NMR peaks for the ether linkage are observed around δ 3.8–4.2 ppm, and the aromatic protons resonate in the δ 7.2–9.0 ppm region.[3] The ¹³C NMR spectrum shows aromatic carbons in the δ 120–140 ppm range and the ether-linked carbons between δ 70–80 ppm.[3] Similar ranges would be expected for hydroquinine 9-phenanthryl ether, with subtle differences due to the different stereochemistry.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of hydroquinine 9-phenanthryl ether is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Diagram 1: Molecular Structure of Hydroquinine 9-Phenanthryl Ether

Caption: Structure of hydroquinine 9-phenanthryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For hydroquinine 9-phenanthryl ether, a high-resolution mass spectrum would confirm its elemental composition. The diastereomer, hydroquinidine 9-phenanthryl ether, shows a molecular ion [M+H]⁺ at m/z 503.65 in electrospray ionization mass spectrometry (ESI-MS).[3] A similar result is expected for hydroquinine 9-phenanthryl ether.

Table 3: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺503.2699~503.27

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: A dilute solution of hydroquinine 9-phenanthryl ether is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and to identify any characteristic fragment ions.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like alkaloids, minimizing fragmentation and providing a clear molecular ion peak.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Final Confirmation SolidSample Solid Sample of Hydroquinine 9-Phenanthryl Ether IR FTIR (ATR) SolidSample->IR NMR NMR (¹H, ¹³C) SolidSample->NMR MS HRMS (ESI) SolidSample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Formula Confirmation MS->MS_Data Confirmation Structural Confirmation & Purity Assessment IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic characterization.

Conclusion

The spectroscopic data for hydroquinine 9-phenanthryl ether provides a definitive means of its identification and quality assessment. The combination of IR, NMR, and mass spectrometry allows for an unambiguous confirmation of its complex molecular structure. For researchers employing this catalyst, a thorough understanding of its spectroscopic properties is essential for ensuring the reliability and reproducibility of their synthetic results. This guide provides a foundational understanding of the key spectroscopic features of this important chiral molecule.

References

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

A Technical Guide to Computational Elucidation of Cinchona Alkaloid Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinchona alkaloids, with their rich stereochemical architecture, have emerged as "privileged" organocatalysts, enabling a vast array of stereoselective transformations.[1][2][3][4] Their remarkable success is rooted in a complex interplay of non-covalent interactions that govern substrate recognition and transition state stabilization. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the computational methodologies used to unravel the mechanisms and stereoselectivity of Cinchona alkaloid-catalyzed reactions. We will delve into the theoretical underpinnings, practical workflows, and illustrative case studies, offering a comprehensive roadmap for leveraging computational chemistry to accelerate catalyst design and reaction optimization in this vital area of synthesis.

Introduction: The Computational Microscope on a Privileged Catalyst

The ascent of asymmetric organocatalysis over the past few decades has provided a powerful complement to traditional metal- and biocatalysis.[5] Within this field, Cinchona alkaloids—naturally occurring pseudoenantiomeric compounds like quinine and quinidine—are celebrated for their affordability, stability, and broad applicability.[1][2] They operate through a sophisticated mechanism of bifunctional catalysis, often utilizing their quinuclidine nitrogen as a Lewis base and the C9-hydroxyl group as a Brønsted acid or hydrogen-bond donor to simultaneously activate two reacting partners.[6][7][8]

While experimental studies have been instrumental in discovering and developing highly selective reactions, a deep, atomic-level understanding of the catalyst's mode of action has often been challenging to obtain experimentally due to the transient, non-covalent nature of the catalyst-substrate interactions.[6][8] This is where computational chemistry has become an indispensable tool. By employing methods like Density Functional Theory (DFT), we can visualize and quantify the subtle interactions that dictate the reaction's outcome, transforming our understanding from empirical models to predictive science.[1][2] Computational modeling has proven crucial for elucidating reaction mechanisms, rationalizing the origins of stereoselectivity, and complementing experimental work to design more efficient catalysts.[1][2][6] This guide will provide both the conceptual framework and the practical protocols to effectively apply these computational tools.

Fundamentals of Cinchona Alkaloid Catalysis: A Structural Perspective

The catalytic prowess of Cinchona alkaloids stems from their unique molecular architecture. The rigid quinoline and quinuclidine moieties provide a defined chiral scaffold, while the key functional groups orchestrate the catalytic event.

  • Quinuclidine Nitrogen: Acts as a chiral Lewis base or Brønsted base, activating the nucleophile.

  • C9-Hydroxyl Group: Functions as a Brønsted acid or a hydrogen-bond donor, activating the electrophile. This dual activation is the hallmark of bifunctional catalysis.[7]

  • Quinoline Ring: Can participate in π-π stacking interactions with substrates and provides steric bulk that influences the chiral environment.

The relative orientation of these groups is not static. Cinchona alkaloids can exist in several low-energy conformations, and understanding this conformational landscape is critical, as the catalytically active conformer may not be the most abundant one in solution.[1][4][9] Computational studies are essential for exploring these conformational possibilities and identifying the one that leads to the lowest energy transition state.

The Computational Toolkit: Methods for Modeling Organocatalysis

Choosing the appropriate computational method is paramount for obtaining reliable and meaningful results. The study of non-covalent interactions, which are central to Cinchona alkaloid catalysis, requires specific theoretical considerations.

Quantum Mechanics (QM): The Gold Standard

Density Functional Theory (DFT) is the most widely used QM method in this field, offering a favorable balance between accuracy and computational cost.[2]

  • Functionals: The choice of the exchange-correlation functional is critical.

    • Hybrid Functionals (e.g., B3LYP): Have been widely used, but often require corrections for dispersion forces.[1][2]

    • Minnesota Functionals (e.g., M06-2X): These functionals are explicitly parameterized to better account for non-covalent interactions, such as hydrogen bonding and dispersion, making them highly suitable for organocatalysis studies.[1][2][10][11]

    • Dispersion Corrections (e.g., -D3): Adding an empirical dispersion correction (like Grimme's D3) to standard functionals is a common and effective strategy.

  • Basis Sets: The basis set determines the flexibility of the mathematical functions used to describe the electron orbitals.

    • For geometry optimizations, Pople-style basis sets like 6-31G(d) are often sufficient.

    • For more accurate final energy calculations (single-point energies), larger, polarization- and diffuse-function-augmented basis sets like def2-TZVPP or 6-311+G(d,p) are recommended to accurately describe the electron distribution, especially for anions and hydrogen-bonded systems.[1][2][10][11]

Solvation Models: Mimicking the Reaction Flask

Most reactions are performed in solution, and solvent effects can significantly influence reaction energetics.

  • Implicit Solvation Models (e.g., PCM, SMD): These continuum models treat the solvent as a uniform medium with a specific dielectric constant. They are computationally efficient and capture the bulk electrostatic effects of the solvent well.[1][2][10][11]

  • Explicit Solvation: In some cases where specific solvent-solute hydrogen bonds are crucial, including one or two explicit solvent molecules in the QM calculation, combined with an implicit model, can yield more accurate results.[1][2]

A Practical Computational Workflow

A systematic computational investigation of a Cinchona alkaloid-catalyzed reaction typically follows a well-defined workflow. This process is designed to locate the key transition states that control the reaction's rate and selectivity.

G cluster_0 Preparation Phase cluster_1 Transition State Search cluster_2 Pathway & Energy Analysis A 1. Build Reactants & Catalyst Structures B 2. Conformational Search (e.g., MMFF94) A->B C 3. Pre-optimization of Low-Energy Conformers (DFT) B->C D 4. Locate Transition States (TS) (e.g., QST2/Berny Opt) C->D E 5. Verify TS (Frequency Calc: 1 Imaginary Freq.) D->E F 6. Reaction Path Following (IRC Calculation) E->F G 7. Final Energy Calculation (Higher Level of Theory) F->G H 8. Analyze Results (ΔG‡, Stereoselectivity) G->H

General computational workflow for studying organocatalytic reactions.
Experimental Protocol: Locating the Stereodetermining Transition State

This protocol outlines the essential steps for a DFT-based investigation into a hypothetical Michael addition.

Software: Gaussian, ORCA, or similar quantum chemistry package. Visualizer: Avogadro, GaussView, Chemcraft.

Step 1: System Preparation and Conformational Analysis

  • Build Initial Structures: Construct 3D models of the Cinchona alkaloid catalyst, the nucleophile (e.g., a thiol), and the electrophile (e.g., a cyclic enone).

  • Conformational Search: For flexible molecules, especially the catalyst, perform a conformational search using a computationally inexpensive method like the MMFF94 molecular mechanics force field. This is crucial as the lowest energy conformer in isolation may not be the active one in the catalytic cycle.[1][4]

  • Pre-optimization: Take the lowest energy conformers (e.g., 5-10) and perform a preliminary geometry optimization using DFT (e.g., B3LYP-D3/6-31G(d) with an implicit solvent model).

Step 2: Locating the Transition State (TS)

  • Construct Reactant Complex: Assemble the pre-optimized catalyst, nucleophile, and electrophile into a plausible pre-reaction complex, guided by mechanistic hypotheses (e.g., hydrogen bonding between the catalyst's OH group and the enone's carbonyl).

  • TS Guess: From the reactant complex, manually modify the bond lengths and angles to approximate the geometry of the C-C bond-forming transition state.

  • TS Optimization: Initiate a transition state optimization calculation from this guess structure. Use an algorithm like Berny (Opt=TS) or a synchronous transit-guided quasi-Newton (QST2) method.

    • Causality Note: A good initial guess is critical. A poor guess will cause the optimization to fail or converge to an incorrect structure. It is often necessary to try several different starting geometries.

Step 3: Verification and Analysis

  • Frequency Calculation: Perform a frequency calculation on the optimized TS structure at the same level of theory.

    • Self-Validation: A true transition state must have exactly one imaginary frequency.[5] The vibrational mode of this imaginary frequency should correspond to the desired bond formation/breaking. If there is no imaginary frequency or more than one, the structure is not a first-order saddle point and the search must be repeated.

  • Intrinsic Reaction Coordinate (IRC): To confirm that the TS connects the correct reactant and product states, perform an IRC calculation. This traces the reaction path downhill from the TS to the corresponding reactant and product minima.

  • Energy Calculation: With the verified geometries of the reactant complex and the transition state, perform a final, more accurate single-point energy calculation using a higher level of theory (e.g., M06-2X/def2-TZVPP with SMD solvation).

  • Calculate Activation Energy: The Gibbs free energy of activation (ΔG‡) is calculated as the difference between the free energy of the transition state and the reactant complex.

    • ΔG‡ = G(TS) - G(Reactant Complex)

Step 4: Elucidating Stereoselectivity

  • Repeat for Competing Pathways: Repeat steps 2 and 3 for all plausible transition states leading to different stereoisomers (e.g., the Re vs. Si attack).

  • Compare Energies: The stereoselectivity is determined by the difference in the free energies of activation (ΔΔG‡) for the competing pathways. The pathway with the lower ΔG‡ will be the major product channel. A ΔΔG‡ of 1.4 kcal/mol corresponds to an approximate 9:1 ratio of products at room temperature, while 2.8 kcal/mol corresponds to >99:1.

Case Study: Revisiting the Bifunctional Model in Conjugate Additions

A classic example of computation challenging and refining long-held mechanistic models is the Cinchona alkaloid-catalyzed conjugate addition of thiols to cyclic enones.[10][11]

  • The Original Model (Wynberg): Based on NMR studies, the Wynberg model proposed that the quinuclidine nitrogen deprotonates the thiol, and the resulting thiolate is stabilized by a hydrogen bond from the catalyst's C9-OH group. The enone was thought to approach from the "top" face.[10][11]

  • The Computational Refinement (Houk): Extensive DFT calculations by Grayson and Houk revealed a different picture.[10][11] They found that while the pre-reaction complex is consistent with Wynberg's model, the lowest energy transition state follows a different path.[10][11]

    • Revised Mechanism: In the computationally-derived, lower-energy transition state, the protonated quinuclidine nitrogen acts as a Brønsted acid, activating the enone via a hydrogen bond to its carbonyl oxygen. The thiol nucleophile is simultaneously activated by a hydrogen bond from the C9-OH group. This is termed the "bifunctional Brønsted acid–hydrogen bonding model".[10][11]

G cluster_Wynberg Wynberg Model (Higher Energy TS) cluster_Houk Grayson-Houk Model (Lower Energy TS) WynTS Wynberg TS Thiolate activated by OH Enone approaches from 'top' MinorProduct Minor Product WynTS->MinorProduct HoukTS Grayson-Houk TS Enone activated by N+-H Thiol activated by OH MajorProduct Major Product HoukTS->MajorProduct Reactants Reactant Complex (Consistent with Wynberg Model) Reactants->WynTS Higher ΔG‡ Reactants->HoukTS Lower ΔG‡ (favored path)

Energy pathways for Wynberg and Grayson-Houk models.

Quantitative Data Summary

The power of the computational approach lies in its ability to provide quantitative energy differences, which directly correlate with experimental observables like enantiomeric excess.

Transition State ModelRelative Free Energy (ΔΔG‡)Predicted Outcome
Grayson-Houk (leads to major)0.0 kcal/molMajor Product
Grayson-Houk (leads to minor)+3.0 kcal/molMinor Product
Wynberg (leads to minor)+2.2 kcal/molMinor Product
Data adapted from studies by Grayson and Houk. The calculations show the Grayson-Houk pathway to the major product is significantly favored.[10][11]

This case study powerfully illustrates a key principle: the structure of the lowest-energy reactant complex is not always indicative of the structure of the lowest-energy transition state.[10][11] It is the transition state energetics that govern the reaction's outcome.

Predictive Modeling and the Future of Catalyst Design

Beyond rationalizing existing results, computation is moving towards a predictive role in organocatalysis.[5][12] By understanding the key catalyst-substrate interactions that control stereoselectivity, researchers can computationally screen modified catalyst structures in silico before committing to lengthy synthetic campaigns.

  • Automated Workflows: Tools are being developed to automate the process of building transition state models and calculating energies for a library of potential catalysts, accelerating the discovery process.[12]

  • Machine Learning: As more computational data is generated, machine learning models can be trained to predict catalyst performance, identifying complex structure-activity relationships that may not be intuitively obvious.[13][14]

Conclusion

Computational chemistry provides an unparalleled lens through which to view the intricate dance of molecules in Cinchona alkaloid organocatalysis. By applying rigorous DFT-based workflows, researchers can move beyond static models to dynamically explore reaction pathways, quantify the subtle non-covalent forces at play, and resolve long-standing mechanistic questions. The synergy between computational prediction and experimental validation is the cornerstone of modern catalyst development, enabling the rational design of more efficient and selective catalysts for the synthesis of complex, high-value molecules.

References

  • Grayson, M. N.; Houk, K. N. "Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model," J. Am. Chem. Soc. 2016, 138, 1170-1173. URL: [Link]

  • Modarresi, M.; Koukabi, N.; Fattahi, A. "Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions," Accounts of Chemical Research, 2016, 49 (6), 1129–1143. URL: [Link]

  • Modarresi, M.; Koukabi, N.; Fattahi, A. "Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions," PubMed, 2016. URL: [Link]

  • Nucciarelli, L.; et al. "Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained," PubMed, 2009. URL: [Link]

  • Macmillan Group. "Cinchona Alkaloids in Asymmetric Catalysis," 2003. URL: [Link]

  • Deng, L. "Asymmetric Organic Catalysis with Modified Cinchona Alkaloids," ACS Publications, 2003. URL: [Link]

  • Grayson, M. N.; et al. "Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones," The Journal of Organic Chemistry, 2017. URL: [Link]

  • Nucciarelli, L.; et al. "Bifunctional Catalysis by Natural Cinchona Alkaloids: A Mechanism Explained," ResearchGate, 2009. URL: [Link]

  • Li, M.; et al. "Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions," ResearchGate, 2019. URL: [Link]

  • Song, C. E. "An Overview of Cinchona Alkaloids in Chemistry," Wiley-VCH, 2009. URL: [Link]

  • Carlone, A.; et al. "Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds," PubMed Central, 2022. URL: [Link]

  • Pelegrín, S. P.; et al. "Theoretical Perspectives in Organocatalysis," PMC, 2022. URL: [Link]

  • Busygin, I.; et al. "A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers," PubMed, 2008. URL: [Link]

  • Häse, F.; et al. "Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis," Beilstein Journals, 2022. URL: [Link]

  • Pelegrín, S. P.; et al. "General workflow for automatic approach of catalyst design," ResearchGate, 2022. URL: [Link]

  • Häse, F.; et al. "Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis," PMC, 2022. URL: [Link]

  • Wheeler, S. E. "Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design," ACS Publications, 2016. URL: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of Hydroquinine 9-Phenanthryl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroquinine 9-phenanthryl ether, a synthetically modified Cinchona alkaloid, has emerged as a powerful chiral ligand in the field of asymmetric catalysis. This technical guide provides a comprehensive examination of its molecular structure, from its fundamental chemical properties to its three-dimensional conformation. We will delve into the spectroscopic signatures that define this molecule, outline its synthesis, and explore its pivotal role in facilitating highly enantioselective chemical transformations. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structure-function relationship of this important catalytic tool.

Introduction: A Fusion of Natural Scaffolding and Synthetic Design

The Cinchona alkaloids, a family of natural products isolated from the bark of the Cinchona tree, have a storied history in both medicine and chemistry. Their inherent chirality and rigid, well-defined structures have made them invaluable scaffolds for the development of chiral catalysts and ligands. Hydroquinine 9-phenanthryl ether (CAS No. 135096-78-5) is a prime example of how the strategic modification of a natural product can lead to a reagent with enhanced catalytic capabilities. By forming an ether linkage between the C9 hydroxyl group of hydroquinine and a bulky, rigid 9-phenanthryl moiety, a unique chiral environment is created.[1] This modification is crucial for inducing high levels of stereoselectivity in a variety of chemical reactions, most notably the Sharpless asymmetric dihydroxylation and aminohydroxylation.[1][2] This guide will elucidate the key structural features of hydroquinine 9-phenanthryl ether that contribute to its remarkable efficacy as a chiral ligand.

Core Molecular Structure and Physicochemical Properties

Hydroquinine 9-phenanthryl ether is a complex organic molecule with a rich stereochemical landscape. Its structure is a covalent assembly of two main components: the hydroquinine alkaloid and the phenanthrene aromatic system.

Fundamental Properties

A summary of the fundamental physicochemical properties of hydroquinine 9-phenanthryl ether is provided in Table 1.

PropertyValueSource(s)
Chemical Formula C₃₄H₃₄N₂O₂
Molecular Weight 502.65 g/mol
CAS Number 135096-78-5
Synonyms O-(9-Phenanthryl)hydroquinine
Appearance Powder[3]
Melting Point 120 °C (decomposes)
Optical Activity [α]²⁰/D +420° (c = 1 in ethanol)
Structural Elucidation through Chemical Identifiers

The precise connectivity and stereochemistry of hydroquinine 9-phenanthryl ether are unambiguously defined by its chemical identifiers:

  • SMILES String: CC[C@H]1CN2CCC1CC2c6ccnc7ccc(OC)cc67

  • InChI Key: TWOVHUYOMTVDRB-BDCWUMDOSA-N

These identifiers encode the complex three-dimensional arrangement of the molecule, including the specific stereocenters of the hydroquinine core, which are essential for its chiral recognition capabilities.

The core structure consists of a quinoline ring system linked to a quinuclidine bicyclic amine. The ethyl group at the C3 position of the quinuclidine ring is a defining feature of the "hydro" series of Cinchona alkaloids. The crucial ether linkage is at the C9 position, connecting the alkaloid to the C9 position of the phenanthrene ring.

Spectroscopic Characterization

The molecular structure of hydroquinine 9-phenanthryl ether is confirmed and characterized through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum of hydroquinine 9-phenanthryl ether is complex, exhibiting a multitude of signals corresponding to the numerous protons in the molecule. Key regions of the spectrum include the aromatic region, where the protons of the quinoline and phenanthrene rings resonate, and the aliphatic region, which displays the signals from the quinuclidine and ethyl groups. The chemical shifts and coupling patterns of these protons provide a detailed map of the molecule's connectivity.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each of the 34 carbon atoms. Characteristic chemical shifts can be observed for the aromatic carbons of the quinoline and phenanthrene systems, the carbons of the quinuclidine core, the methoxy group on the quinoline ring, and the ethyl group.[1] The downfield shift of the C9 carbon confirms the presence of the ether linkage.

Infrared (IR) Spectroscopy

The IR spectrum of hydroquinine 9-phenanthryl ether reveals the presence of its key functional groups. A characteristic C-O-C stretching vibration for the ether linkage is expected to be a prominent feature.[1] Other significant absorptions include those corresponding to the C-H stretching of the aromatic and aliphatic moieties, as well as the C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. For hydroquinine 9-phenanthryl ether, electrospray ionization (ESI) mass spectrometry would typically show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight of 502.65.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₃₄H₃₄N₂O₂).

Synthesis of Hydroquinine 9-Phenanthryl Ether

The synthesis of hydroquinine 9-phenanthryl ether is a critical aspect of its application, as its purity and stereochemical integrity are paramount for its function as a chiral ligand.

Synthetic Strategy: The Ullmann Condensation

The most common method for the preparation of hydroquinine 9-phenanthryl ether is through an Ullmann-type condensation reaction. This reaction involves the copper-catalyzed coupling of an alcohol with an aryl halide. In this specific case, the sodium alkoxide of hydroquinine is reacted with 9-iodophenanthrene.[4]

Synthesis cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_product Product Hydroquinine Hydroquinine Alkoxide Hydroquinine Sodium Alkoxide (in situ) Hydroquinine->Alkoxide Deprotonation SodiumHydride Sodium Hydride (NaH) SodiumHydride->Alkoxide Iodophenanthrene 9-Iodophenanthrene Product Hydroquinine 9-Phenanthryl Ether Iodophenanthrene->Product CuI Copper(I) Iodide (CuI) CuI->Product Catalyst Pyridine Pyridine Pyridine->Product Solvent Alkoxide->Product Ullmann Condensation

Caption: Synthetic pathway for hydroquinine 9-phenanthryl ether.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of hydroquinine 9-phenanthryl ether, based on the principles of the Ullmann condensation.

Materials:

  • Hydroquinine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 9-Iodophenanthrene

  • Copper(I) iodide (CuI)

  • Anhydrous pyridine

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Formation of the Sodium Alkoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of hydroquinine in anhydrous toluene is prepared. To this solution, sodium hydride is added portion-wise at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Ullmann Condensation: To the freshly prepared solution of the hydroquinine sodium alkoxide, anhydrous pyridine, 9-iodophenanthrene, and a catalytic amount of copper(I) iodide are added.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure hydroquinine 9-phenanthryl ether.

Role in Asymmetric Catalysis

The primary application of hydroquinine 9-phenanthryl ether is as a chiral ligand in osmium-catalyzed asymmetric dihydroxylation (AD) and asymmetric aminohydroxylation (AA) reactions. The bulky and rigid phenanthryl group plays a crucial role in creating a well-defined chiral pocket around the osmium catalytic center. This steric hindrance dictates the facial selectivity of the approach of the olefin substrate, leading to the formation of one enantiomer of the product in high excess.

Mechanism of Action

In the Sharpless asymmetric dihydroxylation, the hydroquinine 9-phenanthryl ether ligand coordinates to the osmium tetroxide catalyst. This chiral osmium complex then reacts with the alkene in a concerted [3+2] cycloaddition, forming an osmaoxetane intermediate. Subsequent hydrolysis of this intermediate yields the chiral diol and regenerates the osmium catalyst. The stereochemical outcome of the reaction is determined by the specific diastereomer of the ligand used (hydroquinine vs. hydroquinidine).

CatalyticCycle Catalyst OsO₄ + Ligand Intermediate Chiral Osmium Complex Catalyst->Intermediate Coordination Alkene Alkene Alkene->Intermediate Product Chiral Diol Intermediate->Product Hydrolysis Regen Regenerated Catalyst Intermediate->Regen Oxidation

Caption: Simplified catalytic cycle for asymmetric dihydroxylation.

Performance and Applications

Hydroquinine 9-phenanthryl ether and its diastereomer have demonstrated superior performance in certain asymmetric dihydroxylation reactions compared to the more commonly used phthalazine-based ligands. For example, in the asymmetric dihydroxylation of allyltrimethylsilane, the use of the phenanthryl ether ligand resulted in a significantly higher enantiomeric excess (76% ee).[1] This highlights the importance of ligand design in optimizing the stereochemical outcome for specific substrates. These ligands have been instrumental in the synthesis of a wide range of chiral building blocks, including amino alcohols and diols, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Conclusion

Hydroquinine 9-phenanthryl ether stands as a testament to the power of combining natural product chemistry with modern synthetic design. Its well-defined molecular structure, characterized by a unique combination of a rigid chiral scaffold and a bulky aromatic group, gives rise to its exceptional performance as a ligand in asymmetric catalysis. A thorough understanding of its synthesis, spectroscopic properties, and mechanism of action is crucial for its effective application in the stereoselective synthesis of complex molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of well-characterized and highly effective chiral ligands like hydroquinine 9-phenanthryl ether will undoubtedly increase.

References

  • Gawroński, J., & Skowronek, P. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 961-998.
  • Boratyński, P. J. (2015). Dimeric Cinchona alkaloids. Molecular Diversity, 19(2), 385–422.
  • Gryko, D. T. (2019). Cinchona Alkaloids-Derivatives and Applications. In Studies in Natural Products Chemistry (Vol. 60, pp. 1-54). Elsevier.
  • Goodwin, N. (2002, August 28). The Career of K. Barry Sharpless. Macmillan Group Meeting.
  • Hartmuth, C. K., & Sharpless, K. B. (1996). A New Ligand Class for the Asymmetric Dihydroxylation of Olefins. Angewandte Chemie International Edition in English, 35(4), 448-451.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved January 14, 2026, from [Link]

  • Wang, B., & Anslyn, E. V. (2021). New Trends in Asymmetric Catalysis.
  • IOSR Journal. (n.d.). Novel Catalysts for Asymmetric Synthesis in Green Chemistry. Retrieved January 14, 2026, from [Link]

  • Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2003, July). Synthesis of 1,4-bis(9-O-quininyl)phthalazine and its application as a ligand to the catalytic asymmetric dihydroxylation of olefins. Retrieved January 14, 2026, from [Link]

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"discovery and development of modified cinchona alkaloids"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Modified Cinchona Alkaloids

Foreword: From Fever Bark to Privileged Catalyst

The story of cinchona alkaloids is a remarkable journey that spans centuries, weaving through the realms of ethnobotany, medicine, and cutting-edge synthetic chemistry. Initially celebrated as the first effective treatment for malaria, the so-called "Jesuit's bark" or "fever tree" bark held a place of immense value in global trade and politics.[1][2] The active principles, quinine and its stereoisomers, were isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou, a landmark achievement that marked the first use of a specific chemical compound to combat an infectious disease.[2][3][4][5][6]

While the medicinal importance of quinine continues, the last half-century has witnessed a profound evolution in the application of its parent family. Chemists discovered that the intricate, chiral architecture of the cinchona alkaloids, forged by nature, provided an ideal scaffold for catalyzing chemical reactions with exquisite stereocontrol. This guide delves into the technical core of this transformation, tracing the path from the native alkaloids to the highly engineered, modified derivatives that have become indispensable tools for researchers, scientists, and drug development professionals in the field of asymmetric synthesis. We will explore not just the "what" but the "why"—the causal relationships behind experimental design, the mechanistic underpinnings of their catalytic power, and the rational development that has cemented their status as "privileged" catalysts.

The Cinchona Scaffold: Nature's Chiral Blueprint

The catalytic prowess of cinchona alkaloids originates from their unique and rigid three-dimensional structure. The four primary alkaloids—quinine (QN), quinidine (QD), cinchonine (CN), and cinchonidine (CD)—share a common bicyclic core but differ in the stereochemistry at key positions and the presence of a methoxy group on the quinoline ring.

Core Architecture and Functionality

The structure is a conjugate of two main heterocyclic systems linked by a hydroxymethylene bridge:

  • The Quinoline Ring: A flat, aromatic system that can participate in π-π stacking interactions and whose electronic properties can be tuned by substituents (e.g., the C6'-methoxy group in QN and QD).

  • The Quinuclidine Bicycle: A rigid, non-aromatic cage structure containing a sterically accessible tertiary amine (N1). This nitrogen is the primary basic/nucleophilic site.[7][8]

  • The C9-Hydroxyl Group: This secondary alcohol is a crucial hydrogen-bond donor and Brønsted acid site. Its stereochemistry relative to the quinuclidine ring is fundamental to the alkaloid's function.[8][9]

  • The C3-Vinyl Group: Provides a handle for further modification or for immobilization of the catalyst.[10]

The critical stereocenters are at C8 and C9. Quinine and its diastereomer, quinidine, are often referred to as "pseudoenantiomers."[11][12] While they are not true mirror images, their opposite configurations at the C8 and C9 centers cause them to frequently induce the formation of opposite enantiomers in asymmetric reactions, making them an exceptionally powerful tool for accessing either product enantiomer from a common set of reagents.[12][13]

cluster_0 Cinchona Alkaloid Core Structure Quinoline Ring Quinoline Ring (Aromatic, π-stacking) Core C8-C9 Linker (Conformational Axis) Quinoline Ring->Core Quinuclidine Quinuclidine Nitrogen (N1) (Lewis Base / Nucleophile) Vinyl C3-Vinyl Group (Modification Site) Quinuclidine->Vinyl C9OH C9-Hydroxyl Group (H-Bond Donor / Brønsted Acid) Core->Quinuclidine Core->C9OH cluster_workflow Sharpless Asymmetric Dihydroxylation Workflow A Olefin Substrate B Catalytic Cycle A->B C Chiral Diol Product B->C D Stoichiometric Oxidant (e.g., K3[Fe(CN)6]) D->B Re-oxidizes Os(VI) to Os(VIII) E OsO4 (Primary Oxidant) E->B Enters cycle F Modified Cinchona Ligand ((DHQD)2PHAL) F->B Creates chiral environment

Caption: Key components of the Sharpless Asymmetric Dihydroxylation.

A Modular Approach: Rational Design of Modern Cinchona Catalysts

The success of the Sharpless AD inspired a paradigm shift. Researchers began to view the cinchona alkaloid as a modular scaffold, where each component could be systematically modified to tailor the catalyst for a specific transformation. This has led to an explosion of derivatives, each designed to address a particular mechanistic challenge.

Key Modification Sites and Their Strategic Impact

The development of new catalysts is driven by targeted modifications at four primary sites:

cluster_0 Key Modification Sites on the Cinchona Scaffold Core Cinchona Scaffold Mod1 C9-Hydroxyl Group (Etherification, Esterification, Substitution with N, S) Core->Mod1 Steric Pocket Bifunctionality Mod2 Quinuclidine Nitrogen (Quaternization for PTC) Core->Mod2 Phase-Transfer Catalysis Mod3 Quinoline Ring (Electronic Tuning, H-Bonding Sites) Core->Mod3 Fine-Tuning Activity Mod4 C3-Vinyl Group (Immobilization, Saturation) Core->Mod4 Catalyst Recovery

Caption: Strategic sites for the chemical modification of cinchona alkaloids.

  • Modification at C9: This remains the most fruitful area of development. Replacing the hydroxyl group with an amino group (via Mitsunobu reaction or substitution of a C9-halide) opens the door to a vast array of powerful bifunctional catalysts. [10]Reacting these 9-amino derivatives with isothiocyanates or squarates yields thiourea and squaramide catalysts, respectively. [10][14][15][16]These moieties are exceptional hydrogen-bond donors, capable of activating electrophiles with high precision, while the nearby quinuclidine nitrogen activates the nucleophile. [14][16]

  • Modification at the Quinuclidine Nitrogen: Alkylation of the N1 nitrogen with reactive halides (e.g., benzyl bromide, anthracenylmethyl chloride) produces quaternary ammonium salts. [10][17]These salts are highly effective chiral phase-transfer catalysts (PTCs) . [18]They function by forming a lipophilic ion pair with an anionic nucleophile from an aqueous or solid phase, shuttling it into an organic phase to react with an electrophile in an asymmetric fashion.

  • Modification of the Quinoline Ring: While less common, substitutions on the aromatic ring, particularly at the C2' or C6' positions, can be used to fine-tune the catalyst's electronic properties or introduce additional coordinating sites. [14][19]For example, installation of a 6'-hydroxyl group creates a third potential binding site for complex multi-point interactions.

  • Modification of the Vinyl Group: The C3-vinyl group is often hydrogenated to produce the "dihydro" derivatives (e.g., DHQ, DHQD), which are common in many catalytic applications, including the Sharpless AD. [6]This group also serves as a convenient anchor for attaching the catalyst to a solid support, such as silica gel or a polymer resin, creating heterogeneous catalysts that can be easily recovered and reused—a critical consideration for industrial applications. [20][21]

Experimental Protocols: From Natural Source to Tailored Catalyst

To provide a practical context, this section outlines validated, step-by-step methodologies for the isolation of a parent alkaloid and the synthesis of a common modified derivative.

Protocol 1: Acid-Base Extraction and Isolation of Cinchonine from Cinchona Bark

This protocol is adapted from established procedures for isolating alkaloids from natural sources. [22][23] Objective: To isolate cinchonine, a major alkaloid, from powdered cinchona bark through selective precipitation.

Methodology:

  • Basification: In a 500 mL Erlenmeyer flask, create a slurry of 30 g of finely powdered cinchona bark with 200 mL of 10% sodium carbonate solution. Stir for 1 hour to convert the alkaloid salts into their free base form.

  • Solvent Extraction: Transfer the slurry to a Soxhlet extractor and extract with ethyl acetate for 6-8 hours. The free base alkaloids are soluble in the organic solvent.

  • Acidification: Combine the ethyl acetate extracts and wash with 3 x 50 mL portions of 5% sulfuric acid. The alkaloids will transfer to the aqueous phase as their protonated sulfate salts.

  • Selective Crystallization: Carefully neutralize the combined acidic aqueous layers with 10% NaOH solution to pH ~6.5-7.0. As the pH rises, cinchonine sulfate, being less soluble than other alkaloid sulfates, will begin to precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the crude crystalline solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification: Recrystallize the solid from hot water or an ethanol/water mixture to obtain purified cinchonine. Characterize by melting point and spectroscopy.

Protocol 2: Synthesis of an O-Benzyl Quinine Phase-Transfer Catalyst Precursor

This protocol describes the protection of the C9-hydroxyl group, a common first step in synthesizing more complex derivatives.

Objective: To synthesize O-benzylquinine by etherification of the C9-hydroxyl group.

Methodology:

  • Preparation: To a solution of quinine (1.0 g, 3.08 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 185 mg, 4.62 mmol) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of the C9-alkoxide will form.

  • Alkylation: Add benzyl bromide (0.44 mL, 3.70 mmol) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of 10 mL of water. Extract the mixture with 3 x 20 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield O-benzylquinine.

Data Presentation: Performance of Modified Cinchona Catalysts

The efficacy of these modifications is best illustrated through quantitative data. The following table summarizes the performance of different classes of modified cinchona catalysts in benchmark asymmetric reactions, demonstrating the dramatic improvements in enantioselectivity (ee) achieved over the parent alkaloids.

Catalyst TypeReactionElectrophileNucleophileEnantiomeric Excess (ee)Reference Class
Unmodified Quinine Michael AdditionCyclohexenoneThiophenol~30-50%[11]
(DHQD)₂PHAL (Sharpless) Dihydroxylationtrans-Stilbene->99%[11][24]
Thiourea Derivative Michael AdditionNitrostyreneDimethyl Malonate>95%[14]
Squaramide Derivative Friedel-CraftsIndoleN-Acyl Iminium Ion98%[16]
Quaternary Salt (PTC) Glycine AlkylationBenzyl BromideGlycine Schiff Base>94%[18][25]

Conclusion and Future Outlook

The trajectory of cinchona alkaloids from a natural remedy to a cornerstone of modern asymmetric catalysis is a testament to the power of chemical modification guided by mechanistic understanding. [26]The initial discovery of their catalytic potential was followed by a revolutionary leap with the development of the Sharpless ligands, which established the principle of rational catalyst design. [11]Today, the field is characterized by a sophisticated, modular approach, yielding a diverse toolkit of catalysts—thioureas, squaramides, phase-transfer catalysts, and immobilized systems—that enable chemists to construct complex chiral molecules with unparalleled precision. [10][14][18][21][27] The future of cinchona alkaloid development lies in the synergy between experimental synthesis and computational modeling. [28]In silico studies are becoming increasingly powerful in predicting the conformational behavior of catalysts and rationalizing the origins of stereoselectivity, thereby accelerating the discovery of new catalyst architectures for ever-more challenging transformations. [28]As the demand for enantiomerically pure pharmaceuticals, agrochemicals, and materials continues to grow, the legacy of the "fever tree" will undoubtedly continue to evolve, providing elegant and practical solutions to the enduring challenge of asymmetric synthesis.

References

  • Quinine - Wikipedia. Available at: [Link]

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  • The Story of Quinine - Pharmakina. Available at: [Link]

  • Zhang, X., et al. (2020). New Mechanism for Cinchona Alkaloid-Catalysis Allows for an Efficient Thiophosphorylation Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Harrowven, D. C., et al. (2012). Nature's Chiral Catalyst and Anti-Malarial Agent: Isolation and Structure Elucidation of Cinchonine and Quinine from Cinchona calisaya. Journal of Chemical Education. Available at: [Link]

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  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. Available at: [Link]

  • Achan, J., et al. (2011). Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria. Malaria Journal. Available at: [Link]

  • Song, C.-E., et al. (2010). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Choudary, B. M., et al. (2001). Asymmetric Dihydroxylation of Olefins Using Cinchona Alkaloids on Highly Ordered Inorganic Supports. Organic Letters. Available at: [Link]

  • Cassauwers, T. (2015). The global history of quinine, the world’s first anti-malaria drug. Medium. Available at: [Link]

  • History of antimalarial drugs - Medicines for Malaria Venture. Available at: [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Chemistry: An Indian Journal. Available at: [Link]

  • Kacprzak, K. (2019). Cinchona Alkaloids-Derivatives and Applications. PubMed. Available at: [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications. Available at: [Link]

  • Parra, A. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research. Available at: [Link]

  • France, S., et al. (2020). Site-Selective Synthetic Modifications of the Cinchona Alkaloids. ResearchGate. Available at: [Link]

  • Rippel, M. M., et al. (2022). Widened Scope of Drug Repurposing/Chiral Switches, Elements of Secondary Pharmaceuticals: The Quinine/Quinidine Case. Taylor & Francis Online. Available at: [Link]

  • Choudary, B. M., et al. (2001). Asymmetric dihydroxylation of olefins using cinchona alkaloids on highly ordered inorganic supports. PubMed. Available at: [Link]

  • Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis. Available at: [Link]

  • Li, M., He, W., & Zhang, S.-Y. (2022). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Bentham Science. Available at: [Link]

  • Rolleston, H. (1930). History of Cinchona and Its Therapeutics. Semantic Scholar. Available at: [Link]

  • Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. ResearchGate. Available at: [Link]

  • Cinchona - Wikipedia. Available at: [Link]

  • Raheem, I. T., Goodman, S. N., & Jacobsen, E. N. (2004). Catalytic Asymmetric Total Syntheses of Quinine and Quinidine. Journal of the American Chemical Society. Available at: [Link]

  • Bella, M., et al. (2015). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. PubMed Central. Available at: [Link]

  • Chen, Y. (2004). The development and synthetic studies of modified cinchona alkaloids as chiral organic catalysts for asymmetric nucleophile-electrophile reactions. Globe Thesis. Available at: [Link]

  • Asymmetric Dihydroxylation of Olefins Using Cinchona Alkaloids on Highly Ordered Inorganic Supports - Sci-Hub. Available at: [Link]

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  • Kupai, J., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Molecules. Available at: [Link]

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An In-Depth Technical Guide to the Stereochemistry of Hydroquinine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroquinine, a dihydro derivative of the Cinchona alkaloid quinine, serves as a cornerstone chiral scaffold in modern asymmetric synthesis. Its rigid, stereochemically rich structure, featuring multiple contiguous stereocenters, provides a unique platform for the rational design of powerful organocatalysts and ligands. The precise spatial arrangement of its functional groups—most notably the quinuclidine nitrogen, the C9 hydroxyl group, and the quinoline ring—allows for highly organized, bifunctional activation of substrates, leading to exceptional levels of stereocontrol in a vast array of chemical transformations. This guide provides a detailed exploration of the stereochemical principles governing hydroquinine derivatives, from their synthesis and characterization to their mechanistic role in achieving high enantioselectivity in catalysis. We will dissect the key structural features, outline protocols for their modification and analysis, and examine their application in seminal asymmetric reactions, thereby offering a comprehensive resource for professionals in chemical research and development.

The Stereogenic Core: Understanding the Hydroquinine Scaffold

Hydroquinine (DHQ) is a diastereomer of hydroquinidine (DHQD), both derived from the reduction of the vinyl group of their parent Cinchona alkaloids, quinine and quinidine, respectively. The catalytic power of these molecules stems from their five stereocenters, but the relationship between the C8 and C9 centers is of paramount importance.

The hydroquinine skeleton consists of two primary ring systems: a basic quinuclidine core and an aromatic quinoline moiety, linked by a C9-hydroxymethylene bridge. The key stereocenters are C3, C4, C8, and C9. Hydroquinine possesses an (8S, 9R) configuration, while its pseudoenantiomer, hydroquinidine, has an (8R, 9S) configuration.[1] This "pseudoenantiomeric" relationship is central to asymmetric synthesis, as the choice between a DHQ-derived catalyst and a DHQD-derived catalyst typically allows for the selective formation of either enantiomer of the desired product.[2]

The conformational flexibility of the hydroquinine scaffold is largely dictated by the rotation around the C4'-C9 and C8-C9 bonds. However, studies combining NMR spectroscopy and computational methods have shown that these alkaloids tend to adopt specific preferred conformations in solution.[3] These conformations orient the quinuclidine nitrogen and the C9-hydroxyl group in a defined spatial relationship, creating a "chiral pocket" that directs the approach of substrates during a catalytic event.[4]

cluster_DHQ Hydroquinine (DHQ) Core cluster_DHQD Hydroquinidine (DHQD) Core DHQ_structure DHQD_structure DHQ_structure->DHQD_structure Diastereomers (Pseudoenantiomers) DHQ_label Key Stereocenters: (8S, 9R) Quinuclidine Nitrogen (Base) C9-OH (H-bond Donor) Quinoline Ring (Steric/π-stacking) DHQD_label Key Stereocenters: (8R, 9S) Pseudoenantiomeric relationship to DHQ, enabling access to the opposite product enantiomer.

Caption: Core stereochemical relationship between Hydroquinine (DHQ) and Hydroquinidine (DHQD).

Synthesis and Derivatization: Tailoring the Chiral Catalyst

The versatility of hydroquinine as a catalyst scaffold is greatly enhanced by the ease with which its C9 hydroxyl group can be modified. This modification is crucial for tuning the steric and electronic properties of the catalyst to suit specific reactions, often leading to dramatic improvements in enantioselectivity. The most common derivatives are ethers and esters.

Causality in Derivative Synthesis

The decision to synthesize an ether or ester derivative is mechanistically driven.

  • Etherification: Replacing the C9-OH proton with a bulky alkyl or aryl group (e.g., phenanthryl in PHAL ethers) removes its hydrogen-bond donating capability but introduces significant steric bulk. This is advantageous in reactions like the Sharpless Asymmetric Dihydroxylation (SAD), where the ligand's role is to create a rigid, C2-symmetric chiral binding pocket for the osmium tetroxide catalyst.[5]

  • Esterification: Acylating the C9-OH group can introduce different electronic and steric features. This approach is common for creating a library of catalysts for screening purposes in novel reaction development.

Representative Protocol: Synthesis of (DHQ)₂PHAL

The (DHQ)₂PHAL ligand, a cornerstone of the commercially available AD-mix-α, is a prime example of C9 derivatization. It is a C2-symmetric dimer of hydroquinine linked by a phthalazine (PHAL) spacer.[1]

Objective: To synthesize Hydroquinine 1,4-phthalazinediyl diether ((DHQ)₂PHAL).

Materials:

  • Hydroquinine (DHQ)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1,4-Dichlorophthalazine

  • Anhydrous Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture with triethylamine)

Methodology:

  • Alkoxide Formation: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend hydroquinine (2.0 equivalents) in anhydrous toluene.

  • Add sodium hydride (approx. 2.2 equivalents) portion-wise at room temperature. The causality here is the need to deprotonate the C9-hydroxyl group to form the more nucleophilic alkoxide. The reaction is typically stirred for 1-2 hours, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add a solution of 1,4-dichlorophthalazine (1.0 equivalent) in anhydrous toluene dropwise to the hydroquinine alkoxide suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours). The elevated temperature is necessary to overcome the activation energy for the double nucleophilic aromatic substitution.

  • Workup and Purification: Cool the reaction to 0 °C and cautiously quench with anhydrous methanol to destroy any excess NaH.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes inorganic byproducts and any unreacted starting materials.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) is often used to prevent the basic quinuclidine nitrogen from interacting strongly with the acidic silica gel, which would otherwise cause significant peak tailing.

  • Combine the pure fractions and evaporate the solvent to yield (DHQ)₂PHAL as a white or off-white solid.

DHQ Hydroquinine (DHQ) NaH 1. NaH, Anhydrous Toluene DHQ->NaH Deprotonation (Alkoxide formation) Linker 2. 1,4-Dichlorophthalazine NaH->Linker Nucleophilic Attack Reflux 3. Reflux Linker->Reflux Second Substitution Purify 4. Workup & Purification Reflux->Purify Isolation DHQ_PHAL (DHQ)₂PHAL Ligand Purify->DHQ_PHAL

Caption: General workflow for the synthesis of the (DHQ)₂PHAL ligand.

Stereochemical Characterization

Unambiguous determination of the stereochemistry of newly synthesized hydroquinine derivatives is critical. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

NMR Spectroscopy

NMR is the most powerful tool for determining the structure and conformation of these derivatives in solution.

  • ¹H and ¹³C NMR: These experiments confirm the successful modification of the scaffold by observing the appearance of new signals (e.g., from an ester or ether group) and shifts in the signals of nearby protons and carbons, particularly H9, C9, and C8.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are indispensable for conformational analysis. By identifying protons that are close in space (typically < 5 Å), one can elucidate the relative orientation of the quinoline and quinuclidine rings. For instance, an NOE between a proton on the quinoline ring and a proton on the quinuclidine body can confirm a specific rotational conformer, which is crucial for understanding the catalyst's active state.[3]

  • Coupling Constants (³J): The vicinal coupling constant between H8 and H9 (³J_H8H9_) is highly sensitive to the dihedral angle between these two protons. By analyzing this value, one can estimate the dominant conformation around the C8-C9 bond.[3]

Protocol Outline: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified hydroquinine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, toluene-d₈). The choice of solvent can be critical, as it may influence the conformational equilibrium.[3]

  • Standard Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT spectra to confirm the basic structure and purity.

  • 2D NMR Acquisition: Acquire a suite of 2D NMR experiments, including COSY (to establish proton-proton connectivity), HSQC (to link protons to their attached carbons), HMBC (for long-range C-H correlations to piece together the carbon skeleton), and NOESY/ROESY.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 2D spectra.

    • In the NOESY spectrum, identify key cross-peaks that define the stereochemistry and conformation.

    • Measure the ³J_H8H9_ coupling constant from the high-resolution ¹H spectrum to infer the dihedral angle.

    • Compare experimental data with computational (DFT) models to build a robust model of the molecule's solution-state structure.

Single-Crystal X-ray Diffraction

While NMR provides information about the solution-state structure, X-ray crystallography gives an unambiguous, high-resolution picture of the molecule's structure in the solid state, including the absolute configuration.[6]

Protocol Outline: Crystal Growth and Analysis

  • Crystal Growth: Growing diffraction-quality single crystals is often the rate-limiting step. A common method is slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane). Vapor diffusion techniques are also widely used. The goal is to allow the molecules to pack into a well-ordered crystal lattice slowly.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[7] The crystal is rotated, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data.[7]

  • Absolute Configuration: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically quantified by the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration has been assigned.[8]

Application in Asymmetric Catalysis: The Mechanistic Basis of Stereocontrol

The stereochemical information encoded in the hydroquinine scaffold is translated into stereochemical control in a reaction through precise, non-covalent interactions with the substrates.

The Principle of Bifunctional Catalysis

In many organocatalytic reactions, hydroquinine and its simple derivatives act as bifunctional catalysts.[4][9] The quinuclidine nitrogen, with a pKa typically around 11, functions as a Brønsted base (or Lewis base/nucleophile), while the C9-OH group acts as a Brønsted acid or hydrogen-bond donor.[10] This dual activation allows the catalyst to bind and activate both the nucleophile and the electrophile simultaneously within a single, highly organized transition state.

cluster_interactions Key Interactions in Transition State Catalyst Hydroquinine Derivative TS Organized Transition State Catalyst->TS Nucleophile Nucleophile (Nu-H) Nucleophile->TS Electrophile Electrophile (E) Electrophile->TS Product Chiral Product TS->Product Stereocontrolled C-C bond formation N Quinuclidine N: Nu_H Nu-H N->Nu_H Base Activation (Deprotonation) OH C9-OH Group E_atom E OH->E_atom H-Bond Activation

Caption: Bifunctional activation mechanism by a hydroquinine catalyst.

Case Study: The Sharpless Asymmetric Dihydroxylation (SAD)

The SAD is a landmark reaction in asymmetric catalysis, converting prochiral alkenes into chiral vicinal diols with exceptionally high enantioselectivity.[2] The reaction uses a catalytic amount of osmium tetroxide, a stoichiometric re-oxidant (like K₃Fe(CN)₆), and a catalytic amount of a chiral ligand, typically (DHQ)₂PHAL or (DHQD)₂PHAL.[11]

Mechanism of Stereoselection:

  • Complex Formation: The (DHQ)₂PHAL ligand coordinates to OsO₄, forming a chiral, reactive complex.

  • Binding Pocket: The C2-symmetric ligand creates a well-defined, U-shaped binding pocket.[2]

  • Facial Selection: The alkene substrate approaches this pocket. The stereochemical outcome is dictated by which face of the alkene (re or si) fits more favorably into the pocket to react with the osmium. The quinoline rings of the ligand provide steric hindrance that disfavors one approach, while allowing the other.

  • Mnemonic: A simple mnemonic predicts the stereochemical outcome. With the alkene drawn in a specific orientation, the (DHQ)₂PHAL ligand (in AD-mix-α) delivers the hydroxyl groups from the bottom (α) face, while the (DHQD)₂PHAL ligand (in AD-mix-β) delivers them from the top (β) face.[12]

Substrate (Alkene)Ligand SystemProduct Diol ConfigurationEnantiomeric Excess (% ee)
trans-StilbeneAD-mix-β(S,S)-1,2-Diphenyl-1,2-ethanediol>99%
StyreneAD-mix-β(S)-1-Phenyl-1,2-ethanediol97%
1-DeceneAD-mix-β(S)-1,2-Decanediol97%
trans-5-DeceneAD-mix-α(5R,6R)-5,6-Decanediol98%
Methyl trans-cinnamateAD-mix-αMethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate94%

Data compiled from representative results in Sharpless Asymmetric Dihydroxylation literature.[1][12][13]

Conclusion

The stereochemistry of hydroquinine derivatives is a masterclass in molecular design, where nature provides a privileged chiral scaffold that chemists can readily modify to achieve extraordinary control over chemical reactions. The well-defined spatial relationship of the quinuclidine base, the C9 functional group, and the quinoline ring system allows for predictable and highly effective bifunctional catalysis and ligand-accelerated reactions. A thorough understanding of the synthesis of these derivatives, coupled with robust characterization by NMR and X-ray crystallography, empowers researchers to rationally design and deploy catalysts for the efficient synthesis of enantiopure molecules, a task of fundamental importance in the pharmaceutical and fine chemical industries.

References

  • Cucinotta, C. S., Kosa, M., Cavalli, A., Melchiorre, P., & Gervasio, F. L. (2009). Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained. Chemistry–A European Journal, 15(32), 7913-7921. [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research. [Link]

  • ResearchGate. (2009). Bifunctional Catalysis by Natural Cinchona Alkaloids: A Mechanism Explained. Request PDF. [Link]

  • Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]

  • Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. Department of Chemistry. [Link]

  • ETH Zurich Research Collection. (2009). Bifunctional Catalysis by Natural Cinchona Alkaloids. Research Collection. [Link]

  • Lawrence, S. E., & Moynihan, H. A. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Natural Product Analysis. [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

  • Stoltz Group, Caltech. (2018). Demystifying X-ray Crystallography. Stoltz Group Meeting. [Link]

  • Yilmaz, A., Nyberg, N. T., & Jaroszewski, J. W. (2012). Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection. Planta medica, 78(17), 1885-1890. [Link]

  • Wenzler, M., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]

  • Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

  • ResearchGate. (2015). X-ray crystallography and chirality: understanding the limitations. Request PDF. [Link]

  • Bakó, P., et al. (2008). A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers. The Journal of organic chemistry, 73(19), 7543-7551. [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Myers Research Group, Harvard University. [Link]

  • ResearchGate. (2012). Extraction of Alkaloids for NMR-Based Profiling: Exploratory Analysis of an Archaic Cinchona Bark Collection. Request PDF. [Link]

  • Mushtaq, A., et al. (2023). Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. [Link]

  • Spencer, A., & Snell, E. H. (1998). x Ray crystallography. Journal of clinical pathology, 51(12), 881-886. [Link]

  • Li, A., et al. (2023). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]

  • Tóth, G., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6529. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Dihydroxylation Utilizing Hydroquinine-Derived Ether Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of hydroquinine-derived ether ligands, with a focus on the conceptual framework surrounding hydroquinine 9-phenanthryl ether, in the Sharpless asymmetric dihydroxylation of olefins. This powerful synthetic method enables the enantioselective formation of chiral vicinal diols, which are critical building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] These application notes delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into achieving high stereocontrol.

Introduction: The Significance of Asymmetric Dihydroxylation

The stereoselective synthesis of 1,2-diols is a cornerstone of modern organic chemistry. Chiral vicinal diols are prevalent structural motifs in a vast array of natural products and are invaluable intermediates in the pharmaceutical industry.[1][2] The Sharpless asymmetric dihydroxylation (AD) has emerged as a highly reliable and versatile method for the synthesis of these chiral diols from prochiral olefins.[1] Developed by K. Barry Sharpless, who was a co-recipient of the 2001 Nobel Prize in Chemistry for his work on chirally catalyzed oxidation reactions, this method utilizes a catalytic amount of osmium tetroxide in conjunction with a chiral ligand to achieve high enantioselectivities.[3][4]

The success of the Sharpless AD reaction is critically dependent on the choice of the chiral ligand, which is typically a derivative of the Cinchona alkaloids, dihydroquinine (DHQ) or dihydroquinidine (DHQD).[5][6] These ligands create a chiral environment around the osmium catalyst, directing the dihydroxylation to a specific face of the olefin and thereby controlling the absolute stereochemistry of the resulting diol.[1] Hydroquinine 9-phenanthryl ether represents a specific modification of the hydroquinine scaffold, designed to fine-tune the steric and electronic properties of the ligand to potentially enhance enantioselectivity for certain classes of substrates.

Mechanistic Insights: The Catalytic Cycle

The mechanism of the Sharpless asymmetric dihydroxylation has been the subject of extensive study.[3] The catalytic cycle can be understood through the following key steps:

  • Formation of the Chiral Catalyst Complex: The chiral ligand, such as a hydroquinine ether derivative, coordinates to osmium tetroxide (OsO₄) to form a chiral catalyst complex.[1] This initial association is crucial for the subsequent enantioselective step.

  • Cycloaddition to the Olefin: The OsO₄-ligand complex then undergoes a [3+2]-cycloaddition reaction with the alkene substrate.[3][7] This step proceeds through a highly organized transition state where the chiral ligand dictates the face-selectivity of the addition, leading to the formation of a cyclic osmate ester intermediate.

  • Hydrolysis: The osmate ester is then hydrolyzed, typically in a biphasic solvent system with a mild base, to release the desired chiral diol and a reduced osmium(VI) species.[1][3]

  • Reoxidation of the Catalyst: To enable a catalytic process, a stoichiometric co-oxidant is employed to regenerate the osmium(VIII) tetroxide from the osmium(VI) species.[3] Common co-oxidants include potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO).[4][7]

The following diagram illustrates the catalytic cycle of the Sharpless Asymmetric Dihydroxylation:

Sharpless Asymmetric Dihydroxylation Cycle Catalytic Cycle of Sharpless Asymmetric Dihydroxylation OsO4 OsO₄ Complex [Ligand-OsO₄] Complex OsO4->Complex Coordination Ligand Chiral Ligand (Hydroquinine Ether) Ligand->Complex OsmateEster Cyclic Osmate Ester Complex->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol Chiral Diol OsmateEster->Diol Hydrolysis (H₂O, Base) OsVI Reduced Osmium(VI) OsmateEster->OsVI OsVI->OsO4 Reoxidation Cooxidant Co-oxidant (e.g., K₃Fe(CN)₆) SpentCooxidant Reduced Co-oxidant Cooxidant->SpentCooxidant Reduction

Figure 1: A simplified representation of the catalytic cycle in Sharpless Asymmetric Dihydroxylation.

The Role of the Hydroquinine Ether Ligand

The structure of the Cinchona alkaloid-derived ligand is paramount for achieving high enantioselectivity. The ligand serves to accelerate the reaction and transmit the chiral information to the catalytic center.[7] In the case of hydroquinine 9-phenanthryl ether, the bulky phenanthryl group attached to the 9-hydroxyl position of the hydroquinine core creates a well-defined chiral pocket. This pocket sterically directs the approach of the olefin to the osmium center, favoring the formation of one enantiomer of the diol over the other.

The choice between a dihydroquinine (DHQ) based ligand, such as hydroquinine 9-phenanthryl ether, and a dihydroquinidine (DHQD) based ligand determines the absolute stereochemistry of the product. Commercially available AD-mix formulations, AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand), provide a convenient and predictable way to access either enantiomer of the diol product.[3][7]

Experimental Protocols

The following is a general protocol for the asymmetric dihydroxylation of an olefin using a hydroquinine-derived ligand. This protocol can be adapted for specific substrates and ligands, such as hydroquinine 9-phenanthryl ether.

Reagents and Materials
Reagent/MaterialPurposeTypical Grade
Olefin SubstrateStarting materialHigh purity, free of acidic impurities
tert-ButanolSolventReagent grade
WaterCo-solventDeionized
Potassium Carbonate (K₂CO₃)BaseAnhydrous, powdered
Potassium Ferricyanide (K₃Fe(CN)₆)Co-oxidantReagent grade
Hydroquinine 9-phenanthryl etherChiral LigandHigh purity
Potassium Osmate(VI) Dihydrate (K₂OsO₄(OH)₄)Osmium sourceReagent grade
Methanesulfonamide (CH₃SO₂NH₂)Additive (optional)Reagent grade
Sodium Sulfite (Na₂SO₃)Quenching agentAnhydrous
Ethyl AcetateExtraction solventReagent grade
Brine (saturated NaCl solution)Washing agent
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agentAnhydrous

Note: Commercially available AD-mix formulations can be used for convenience, as they contain the co-oxidant, base, ligand, and osmium source in optimized ratios.[3][7]

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Prepare t-BuOH/H₂O (1:1) solvent mixture. B 2. Add K₂CO₃, K₃Fe(CN)₆, and the chiral ligand. Stir until dissolved. A->B C 3. Add K₂OsO₄(OH)₄ and stir to form a clear solution. B->C D 4. Cool the reaction mixture to 0 °C in an ice bath. C->D E 5. Add the olefin substrate. D->E F 6. Stir vigorously at 0 °C for the recommended time (typically 4-24 h). E->F G 7. Monitor the reaction progress by TLC or GC/LC-MS. F->G H 8. Quench the reaction by adding solid Na₂SO₃. G->H I 9. Warm to room temperature and stir for 1 hour. H->I J 10. Extract the aqueous phase with ethyl acetate (3x). I->J K 11. Combine organic layers and wash with brine. J->K L 12. Dry the organic layer over Na₂SO₄ or MgSO₄. K->L M 13. Filter and concentrate under reduced pressure. L->M N 14. Purify the crude product by column chromatography. M->N

Figure 2: A step-by-step workflow for the asymmetric dihydroxylation experiment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the solvent mixture, add potassium carbonate (3.0 eq.), potassium ferricyanide (3.0 eq.), and the hydroquinine 9-phenanthryl ether ligand (0.01 eq.). Stir until all solids are dissolved.

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (0.002 eq.) and continue stirring until the solution is clear.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Add the olefin substrate (1.0 eq.) to the cooled reaction mixture. For less reactive olefins, the addition of methanesulfonamide (1.0 eq.) can be beneficial.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin).

  • Work-up: Allow the mixture to warm to room temperature and stir for at least one hour. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure chiral diol.

Substrate Scope and Enantioselectivity

The Sharpless asymmetric dihydroxylation is applicable to a wide range of olefin substitution patterns.[3] The enantioselectivity of the reaction is generally high for most classes of olefins. A mnemonic device developed by Sharpless can be used to predict the facial selectivity of the dihydroxylation based on the substitution pattern of the alkene and the choice of ligand.[4]

Olefin ClassTypical Enantiomeric Excess (% ee)Notes
Monosubstituted>95%Generally excellent substrates.
trans-Disubstituted>90%High enantioselectivity is typically observed.
cis-Disubstituted80-95%Enantioselectivity can be slightly lower than for trans-isomers.
Trisubstituted>90%Good to excellent enantioselectivity.
1,1-Disubstituted70-90%Can be more challenging substrates.
TetrasubstitutedLower and more variableOften require modified conditions or more specialized ligands.

Troubleshooting and Considerations

  • Low Conversion: Ensure vigorous stirring, as the reaction is biphasic. For sluggish reactions, consider increasing the reaction time or temperature, or adding methanesulfonamide.

  • Low Enantioselectivity: The purity of the olefin and the ligand is crucial. Acidic impurities in the substrate can negatively impact the enantioselectivity. Ensure the pH of the reaction mixture is maintained under slightly basic conditions.[7]

  • Over-oxidation: In some cases, the diol product can be further oxidized. Using the recommended stoichiometry of the co-oxidant and quenching the reaction promptly upon completion can minimize this side reaction.

Conclusion

The use of hydroquinine-derived ether ligands, such as hydroquinine 9-phenanthryl ether, in the Sharpless asymmetric dihydroxylation provides a powerful and predictable method for the synthesis of chiral vicinal diols. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields and enantioselectivities. This methodology continues to be a vital tool for chemists in academia and industry, enabling the efficient construction of complex chiral molecules.

References

  • Sharpless asymmetric dihydroxylation. In Wikipedia. Retrieved from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Retrieved from [Link]

  • Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. Retrieved from [Link]

  • Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • 1.1.3 Sharpless Asymmetric Dihydroxylation. NPTEL Archive. Retrieved from [Link]

  • Asymmetric Dihydroxylation of Olefins Using Cinchona Alkaloids on Highly Ordered Inorganic Supports. Organic Letters - ACS Figshare. Retrieved from [Link]

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units. Retrieved from [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. Retrieved from [Link]

  • CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

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Application Note & Protocol: Optimizing Catalyst Loading for Enantioselective Hydrogenation Using Hydroquinine 9-Phenanthryl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Abstract

This document provides a comprehensive guide to optimizing catalyst loading for asymmetric hydrogenation reactions utilizing the Cinchona alkaloid derivative, Hydroquinine 9-Phenanthryl Ether. Efficient catalyst loading is a critical parameter that directly influences reaction kinetics, enantioselectivity, and overall process economy. Insufficient loading leads to slow or incomplete conversion, while excessive loading unnecessarily increases costs and can complicate product purification. This guide moves beyond a simple recitation of steps, delving into the causal relationships between catalyst concentration and reaction outcomes. We present a systematic, two-phased approach: an initial screening to identify a viable loading range, followed by a statistically robust optimization using Design of Experiments (DoE). The protocols are designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Critical Role of Catalyst Loading

Asymmetric hydrogenation is a cornerstone of modern pharmaceutical and fine chemical synthesis, enabling the production of single-enantiomer compounds from prochiral substrates.[1][2][3] Cinchona alkaloid derivatives, such as Hydroquinine 9-Phenanthryl Ether, have emerged as powerful organocatalysts, capable of inducing high stereoselectivity.[4][5][6] The optimization of catalyst loading is a pivotal step in developing an efficient and scalable process. It is a balancing act between achieving a high reaction rate and enantiomeric excess (ee) while minimizing the consumption of what is often a costly and complex catalytic agent.[7][8][9]

The relationship between catalyst loading and reaction performance is not always linear. At very low concentrations, the catalyzed reaction rate may not significantly outcompete the uncatalyzed background reaction, leading to poor enantioselectivity.[9] Conversely, excessively high loadings can lead to catalyst aggregation or introduce impurities that may negatively impact the reaction. Therefore, a systematic approach to determine the optimal catalyst loading is not just beneficial but essential for robust process development.[7][8]

Pre-Experimental Considerations: Setting the Stage for Success

Before embarking on optimization studies, it is crucial to establish a consistent and well-characterized baseline.

  • Reagent Purity: Ensure the substrate, solvent, and any additives are of high purity. Impurities can poison the catalyst or compete with the substrate, leading to inconsistent results.

  • Catalyst Handling: Hydroquinine 9-phenanthryl ether should be handled in an inert atmosphere (e.g., under nitrogen or argon) to prevent degradation, especially if sensitive to air or moisture.

  • Solvent Selection: The choice of solvent can significantly impact catalyst solubility, stability, and overall reaction performance. A preliminary solvent screen should be conducted to identify a suitable medium that provides good solubility for both the substrate and catalyst.

  • Analytical Method Development: A robust and validated analytical method, typically chiral High-Performance Liquid Chromatography (HPLC), is a prerequisite for accurately determining conversion and enantiomeric excess.[10] This method must be capable of separating the starting material, product enantiomers, and any potential byproducts.

Phase 1: Initial Catalyst Loading Screening

The initial phase aims to identify a promising range for catalyst loading by performing a series of experiments with broadly spaced loading levels.

Protocol 1: Catalyst Loading Range Finding
  • Reaction Setup: In a series of identical reaction vessels (e.g., glass vials or a parallel synthesis reactor), add the substrate (e.g., 100 mg, 1.0 eq) and the chosen solvent (e.g., 2 mL).

  • Catalyst Addition: To each vessel, add a different loading of Hydroquinine 9-Phenanthryl Ether. A suggested range to screen is 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.

  • Reaction Initiation: Place the reactions under a hydrogen atmosphere (the pressure should be kept constant for all experiments) and bring them to the desired temperature.

  • Monitoring: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze by the pre-developed chiral HPLC method to determine the percent conversion and enantiomeric excess (% ee).[10]

  • Data Evaluation: Plot the conversion and % ee as a function of catalyst loading at a specific time point (e.g., when the reaction with the highest loading is near completion).

Data Presentation: Initial Screening Results

The results from the initial screening can be summarized in a table for clear comparison.

Catalyst Loading (mol%)Conversion at 8h (%)Enantiomeric Excess (ee) at 8h (%)
0.53585
1.07592
2.09893
5.0>9993
10.0>9993

From this hypothetical data, it can be concluded that a catalyst loading between 1.0 and 2.0 mol% provides a good balance of high conversion and enantioselectivity. Loadings above 2.0 mol% do not offer a significant improvement in this example.

Experimental Workflow for Initial Screening

Caption: Workflow for initial catalyst loading screening.

Phase 2: Fine-Tuning with Design of Experiments (DoE)

For a more rigorous optimization, especially in a process development setting, a Design of Experiments (DoE) approach is highly recommended.[11][12][13][14] DoE allows for the simultaneous variation of multiple factors to identify not only the optimal conditions but also the interactions between variables.[14][15]

The "Why" of DoE

Instead of varying one factor at a time, DoE explores the experimental space more efficiently, revealing a more complete picture of the reaction landscape. This statistical approach helps in identifying the true optimum and understanding the process's robustness.[11][12] For catalyst loading, DoE can help to understand its interaction with other critical parameters like temperature and pressure.

Protocol 2: DoE-Based Optimization
  • Factor and Level Selection: Based on the results from Phase 1, select the factors and their ranges for the DoE study. For this example, we will focus on catalyst loading and temperature.

    • Factor A: Catalyst Loading: 1.0 mol% (low) to 2.0 mol% (high)

    • Factor B: Temperature: 25°C (low) to 40°C (high)

  • Experimental Design: A full factorial or a response surface methodology (RSM) design, like a Box-Behnken design, can be employed.[16] A 2-factor, 2-level full factorial design with a center point would involve 5 experiments.

  • Execution: Perform the experiments as outlined in the DoE software's worksheet. Each run will have a specific combination of catalyst loading and temperature.

  • Response Measurement: For each experiment, the key responses to measure are the reaction rate (or conversion at a fixed time) and the enantiomeric excess.

  • Data Analysis and Modeling: Use statistical software to analyze the results. The software will generate a mathematical model that describes the relationship between the factors and the responses. This model can be visualized using contour plots and response surface plots.

Data Presentation: DoE Results and Model

The DoE software will generate a summary of the experimental runs and the resulting responses.

RunCatalyst Loading (mol%)Temperature (°C)Conversion at 4h (%)Enantiomeric Excess (ee) (%)
11.0256091
22.0258593
31.0408089
42.040>9990
51.532.59292

The analysis of this data might reveal that while higher temperature increases the reaction rate, it slightly decreases the enantioselectivity. The model can then predict the optimal catalyst loading and temperature to achieve a desired balance of high conversion and high ee.

Logical Relationship in DoE Optimization

DOE_Logic A Initial Screening Results B Define Factors & Ranges (Catalyst Loading, Temperature) A->B C Select DoE Design (e.g., Full Factorial) B->C D Execute Experimental Runs C->D E Measure Responses (Conversion, % ee) D->E F Statistical Analysis & Modeling E->F G Generate Response Surface Plots F->G H Identify & Verify Optimal Conditions G->H

Caption: Logical flow for DoE-based optimization.

Conclusion

The optimization of catalyst loading for asymmetric hydrogenation using Hydroquinine 9-Phenanthryl Ether is a critical exercise in process development that pays significant dividends in terms of efficiency, cost, and reproducibility. By employing a systematic, two-phased approach that begins with a broad screening and culminates in a statistically driven fine-tuning via Design of Experiments, researchers can confidently identify the optimal catalyst loading. This ensures that the catalytic potential of this powerful Cinchona alkaloid derivative is fully realized, leading to a more robust and economical synthesis of chiral molecules.

References

  • ACS Publications. (n.d.). Heart-Cutting Two-Dimensional Ultrahigh-Pressure Liquid Chromatography for Process Development: Asymmetric Reaction Monitoring.
  • PubMed. (n.d.). Cinchona alkaloid derived ligands in catalytic asymmetric transfer hydrogenation.
  • Thieme. (n.d.). Impact of Design of Experiments in the Optimisation of Catalytic Reactions in Academia.
  • IRIS. (2022). Impact of Design of Experiments in the optimisation of catalytic reactions in academia.
  • Wikipedia. (n.d.). Asymmetric hydrogenation.
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  • International Research Journal of Engineering Science, Technology and Innovation. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
  • ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity.
  • International Research Journal of Engineering Science, Technology and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • GalChimia. (2008). Reaction optimization using DoE.
  • ResearchGate. (n.d.). Influence of catalyst loading on enantioselectivity for the reduction....
  • Research Square. (2024). Cinchona plant alkaloid catalyst subtracts hydrogen to invert alcohols' chirality.
  • ACS Publications. (n.d.). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid.
  • YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
  • ACS Publications. (n.d.). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters.
  • International Research Journal of Engineering Science, Technology and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • ACS Publications. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids.
  • Google Patents. (n.d.). Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst.
  • ACS Publications. (2021). Optimizing Active Sites for High CO Selectivity during CO2 Hydrogenation over Supported Nickel Catalysts.
  • ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • PMC. (n.d.). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding.
  • FAO AGRIS. (1992). Use of dihydroquinidine 9-O-(9'-phenanthryl) ether in osmium-catalyzed asymmetric dihydroxylation in the synthesis of brassinosteroids.
  • Sigma-Aldrich. (n.d.). Hydroquinine-9-phenanthryl ether 97 135096-78-5.
  • Sigma-Aldrich. (n.d.). Hydroquinine-9-phenanthryl ether 97 135096-78-5.
  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • ACS Publications. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities.
  • HXCHEM. (n.d.). Hydroquinine-9-phenanthryl ether/CAS:135096-78-5.
  • Environmental and Materials. (2025). Optimizing vanillin and phenol production from benzyl phenyl ether using CoMoO4/H-ZSM-5: A Box-Behnken design approach.
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Application Notes & Protocols: Mastering Solvent Effects in Reactions Catalyzed by Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of the Solvent in Cinchona Alkaloid Catalysis

Cinchona alkaloids, renowned for their historical significance as antimalarial agents, have carved out an indispensable niche in modern asymmetric synthesis.[1][2][3] Their unique chiral scaffold allows them to serve as powerful organocatalysts, capable of inducing high stereoselectivity in a vast array of chemical transformations.[4][5] However, the success of these reactions is not solely dependent on the inherent chirality of the alkaloid. The surrounding solvent medium plays a profound and often decisive role in determining the reaction's outcome, influencing everything from reaction rate to, most critically, the enantiomeric excess (ee) of the product.

This guide provides an in-depth exploration of solvent effects in Cinchona alkaloid-catalyzed reactions. Moving beyond a mere tabulation of solvents, we will delve into the mechanistic underpinnings of these effects, offering both theoretical insights and practical, field-tested protocols to empower researchers to rationally select and optimize solvent systems for their specific synthetic challenges. We will explore how solvents can modulate catalyst conformation, substrate-catalyst interactions, and transition state stabilization, ultimately dictating the stereochemical fate of the reaction.

Theoretical Framework: Understanding the "Why" Behind Solvent Effects

The influence of the solvent in Cinchona alkaloid catalysis is a multifaceted phenomenon. It is not simply a passive medium but an active participant that can engage in a variety of non-covalent interactions with the catalyst, substrates, and transition states. Understanding these interactions is paramount for rational solvent selection.

Catalyst Conformation: A Solvent-Dependent Equilibrium

Cinchona alkaloids are conformationally flexible molecules. The orientation of the quinoline and quinuclidine rings relative to each other can be significantly influenced by the solvent environment.[6][7] Two key conformations, often termed "open" and "closed," are in equilibrium, and their relative populations can be dramatically shifted by the solvent polarity and hydrogen-bonding capabilities.[6][7] This conformational equilibrium is critical because each conformer may present a different chiral environment to the incoming substrates, leading to variations in enantioselectivity.[7][8] For instance, a dramatic reversal in the sense of enantioselectivity has been observed in a 1,3-hydron transfer reaction catalyzed by dihydroquinidine when the solvent was changed from o-dichlorobenzene to DMSO, a change attributed to a shift in the open/closed conformational ratio.[7]

Hydrogen Bonding and Bifunctional Catalysis

Many Cinchona alkaloid-catalyzed reactions operate through a bifunctional mechanism, where different parts of the catalyst molecule simultaneously activate the nucleophile and the electrophile.[9][10] The C9 hydroxyl group, for example, can act as a hydrogen-bond donor to activate an electrophile, while the quinuclidine nitrogen acts as a Lewis base to activate the nucleophile.[10] Solvents capable of hydrogen bonding can compete with the substrate for these interaction sites on the catalyst, potentially disrupting the carefully orchestrated transition state assembly and diminishing enantioselectivity. Conversely, non-polar, aprotic solvents often favor these intramolecular interactions, leading to higher stereocontrol.

Solvation of Intermediates and Transition States

The solvent's ability to stabilize or destabilize charged intermediates and transition states can have a profound impact on both the reaction rate and selectivity. In reactions proceeding through ionic intermediates, polar solvents can accelerate the reaction by solvating the charged species. However, this can sometimes come at the cost of enantioselectivity if the solvent disrupts the chiral catalyst-substrate complex. Computational studies have highlighted the importance of both continuum-based and explicit solvation models to accurately predict the outcomes of these reactions.[11]

The Rise of "Green" and Unconventional Solvents

In recent years, there has been a significant push towards more sustainable chemical synthesis. This has led to the exploration of bio-based solvents and even solvent-free reaction conditions.[12][13] While traditional non-polar solvents like toluene and dichloromethane are often effective, greener alternatives such as cyclopentyl methyl ether (CPME) have shown comparable performance in terms of both yield and enantioselectivity in certain Cinchona-catalyzed reactions.[12]

Practical Guide: Screening and Optimizing Solvents

The theoretical principles outlined above provide a framework for rational solvent selection. However, empirical screening remains a crucial step in optimizing any new Cinchona alkaloid-catalyzed reaction.

Initial Solvent Screening Protocol

This protocol is designed for the initial evaluation of a range of solvents with varying properties to identify promising candidates for further optimization.

Objective: To identify solvents that afford both high conversion and high enantioselectivity for a given Cinchona alkaloid-catalyzed reaction.

Materials:

  • Cinchona alkaloid catalyst (e.g., quinine, quinidine, or a derivative)

  • Substrates (nucleophile and electrophile)

  • A range of anhydrous solvents (see Table 1 for suggestions)

  • Inert reaction vials (e.g., 1-dram vials with PTFE-lined caps)

  • Stirring apparatus (magnetic stir plate and stir bars)

  • Temperature control system (e.g., oil bath, cryostat)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral stationary phase)

Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the Cinchona alkaloid catalyst (typically 1-10 mol%) to a series of identical, dry reaction vials.

  • Solvent Addition: To each vial, add a different anhydrous solvent (sufficient to achieve a desired substrate concentration, e.g., 0.1 M).

  • Substrate Addition: Add the electrophilic substrate to each vial, followed by the nucleophilic substrate.

  • Reaction: Stir the reactions at the desired temperature for a predetermined time. It is advisable to run a preliminary time course experiment in a standard solvent (e.g., toluene) to establish a reasonable reaction time.

  • Quenching and Work-up: Quench the reactions by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride). Perform a standard aqueous work-up and extraction with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude reaction mixture or the purified product to determine the conversion (e.g., by ¹H NMR or GC) and the enantiomeric excess (by chiral HPLC or GC).

Data Presentation:

Summarize the results in a table for easy comparison.

EntrySolventDielectric Constant (ε)Polarity IndexConversion (%)ee (%)
1Toluene2.42.4ResultResult
2Dichloromethane9.13.1ResultResult
3Tetrahydrofuran7.64.0ResultResult
4Diethyl Ether4.32.8ResultResult
5Hexane1.90.1ResultResult
6Acetonitrile37.55.8ResultResult
7Cyclopentyl Methyl Ether4.7-ResultResult
8Solvent-free--ResultResult

Table 1: Example of a Solvent Screening Table.

Workflow for Solvent Optimization

The initial screen will likely identify one or more promising solvent candidates. The following workflow can be used for further optimization.

Solvent_Optimization_Workflow A Initial Solvent Screen (Wide range of polarities) B Identify Promising Solvents (Good conversion and/or ee) A->B C Concentration Optimization (Vary substrate concentration) B->C D Temperature Optimization (Screen a range of temperatures) C->D E Binary Solvent Mixtures (Fine-tune polarity and solubility) D->E F Final Optimized Conditions E->F Michael_Addition_Mechanism cluster_catalyst Cinchona Alkaloid Catalyst cluster_substrates Substrates cluster_cycle Catalytic Cycle Catalyst Catalyst (e.g., Quinine derivative) A 1. Deprotonation of Malonate Catalyst->A Base S1 Solvent can influence catalyst conformation Malonate Malonate Ester Malonate->A Enone Enone C 2. Michael Addition Enone->C B Chiral Enolate -Catalyst Complex A->B B->C Nucleophilic Attack S2 Solvent can compete for H-bonding sites D 3. Protonation C->D S3 Solvent stabilizes/ destabilizes intermediates D->Catalyst Catalyst Regeneration Product Chiral Product D->Product

Figure 2: Proposed catalytic cycle for a Cinchona alkaloid-catalyzed Michael addition, highlighting points of solvent influence.

In this proposed mechanism, a non-polar, aprotic solvent like toluene would be a good starting point. It is less likely to interfere with the hydrogen bonding between the catalyst's C9-OH group and the enone, and it will not competitively deprotonate the malonate. A highly polar, protic solvent like methanol, on the other hand, could solvate the catalyst and substrates, potentially disrupting the formation of the organized transition state and leading to lower enantioselectivity.

Advanced Considerations and Troubleshooting

  • Solvent Purity: The presence of impurities, particularly water, can be detrimental to many organocatalytic reactions. Always use freshly distilled or anhydrous grade solvents.

  • Phase-Transfer Catalysis: For reactions involving a separate aqueous phase, quaternized Cinchona alkaloids are often employed as phase-transfer catalysts. [14][15]In these systems, the choice of the organic solvent is critical for both substrate solubility and efficient phase transfer.

  • Computational Chemistry: For a deeper understanding of solvent effects in a specific system, computational modeling can be a powerful tool. [11]DFT calculations can help to elucidate the structures of transition states and intermediates in different solvent environments, providing insights that can guide experimental design.

Conclusion: The Solvent as a Tool for Stereocontrol

The solvent is far more than an inert medium in Cinchona alkaloid-catalyzed reactions; it is a powerful tool that can be leveraged to achieve high levels of stereocontrol. By understanding the fundamental principles of how solvents interact with the catalyst and substrates, and by employing systematic screening and optimization protocols, researchers can unlock the full potential of these remarkable natural product catalysts. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of asymmetric synthesis and drug development, enabling the rational design of more efficient and selective catalytic systems.

References

  • Corey, E. J. et al. (1998). J. Am. Chem. Soc., 120, 13000.
  • Crotti S.; Di Iorio N.; Artusi C.; Mazzanti A.; Righi P.; Bencivenni G. (2019).
  • Liu, Y. et al. (Date not available). Asymmetric conjugate addition of nitroalkanes to enones catalyzed by 9-epi-aminoquinine. Source not specified.
  • Wynberg, H. (Date not available). Early studies of asymmetric chiral Lewis-base/nucleophilic catalysis of Cinchona alkaloids. Source not specified.
  • Jew, S.-s. & Park, H.-g. (Date not available). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
  • Kobbelgaard, S. et al. (Date not available). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed-[16][9]Shifts of Allylic Trichloroacetimidates. Source not specified.

  • Heshmat, M. (2018). Unraveling the Origin of Solvent Induced Enantioselectivity in the Henry Reaction with Cinchona Thiourea as Catalyst. The Journal of Physical Chemistry A, 122(40), 7974–7982. [Link]

  • Prajapathy, V. et al. (2020).
  • Song, C. E. (Ed.). (2009).
  • Song, C. E. (2009). An Overview of Cinchona Alkaloids in Chemistry.
  • (2022). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry.
  • (2020). Medicinal Properties of Cinchona Alkaloids. Asian Journal of Research in Pharmaceutical Sciences.
  • (2010). Cinchona Alkaloids in Asymmetric Organocatalysis.
  • Sullivan, D. J. (2012). Cinchona alkaloids: Quinine and quinidine. In H. Staines & S. Krishna (Eds.), Treatment and Prevention of Malaria (Vol. 41, pp. 45-68).
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  • (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. PubMed.
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  • (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis.
  • (Date not available). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. Source not specified.
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  • (Date not available). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).

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Introduction: The Quest for Chirality in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Michael Additions Using Hydroquinine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds.[1] In the pharmaceutical and fine chemical industries, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a critical necessity. The biological activity of a molecule is often intrinsically linked to its stereochemistry, making the development of enantioselective reactions paramount.

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing traditional biocatalysis and transition-metal catalysis. Within this field, Cinchona alkaloids, naturally occurring chiral compounds, have been extensively explored as privileged catalyst scaffolds.[2][3] This guide focuses specifically on derivatives of hydroquinine , a diastereomer of quinine, which have proven to be exceptionally effective catalysts for asymmetric Michael additions. By chemically modifying the core hydroquinine structure, typically at the C9 hydroxyl group, researchers have developed a class of bifunctional catalysts, such as thioureas and squaramides, that can induce high levels of stereoselectivity under mild reaction conditions.[4][5] These catalysts operate through a sophisticated mechanism of dual activation, orchestrating the precise orientation of reactants to favor the formation of one enantiomer over the other.

Mechanism of Action: The Bifunctional Activation Model

The remarkable efficacy of hydroquinine derivatives in asymmetric Michael additions stems from their ability to act as bifunctional catalysts. This means they possess both a Brønsted base site (the quinuclidine nitrogen) and a Brønsted acid or hydrogen-bond donor site (e.g., a thiourea or squaramide moiety). These two functionalities work in concert to organize the Michael donor and acceptor in a chiral transition state.

The catalytic cycle is generally understood to proceed as follows:

  • Base Activation: The basic quinuclidine nitrogen atom deprotonates the pronucleophilic Michael donor (e.g., a malonate or β-ketoester), increasing its nucleophilicity and forming an enolate intermediate.

  • Hydrogen-Bonding Activation: Simultaneously, the hydrogen-bond donor moiety (the thiourea or squaramide group) binds to and activates the Michael acceptor (e.g., a nitroolefin). This interaction polarizes the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

  • Stereocontrolled C-C Bond Formation: The catalyst holds both the activated nucleophile and electrophile in a specific, close-proximity arrangement. This chiral scaffold directs the nucleophilic attack to one of the two enantiotopic faces of the Michael acceptor, thereby controlling the stereochemistry of the newly formed stereocenter.[6]

  • Product Release and Catalyst Regeneration: After the C-C bond is formed, the product dissociates, and the catalyst is regenerated to begin a new cycle.

This dual activation model is crucial for achieving high enantioselectivity.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Complex Ternary Complex (Chiral Transition State) Catalyst->Activated_Complex Binds Donor & Acceptor Donor Michael Donor (Pronucleophile) Donor->Activated_Complex Deprotonation by Quinuclidine Acceptor Michael Acceptor (Electrophile) Acceptor->Activated_Complex H-Bonding by Thiourea/Squaramide Product Chiral Product Activated_Complex->Product C-C Bond Formation Product->Catalyst Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for a hydroquinine-derivative-catalyzed asymmetric Michael addition.

Applications & Substrate Scope

Hydroquinine-derived catalysts have demonstrated broad utility across a wide range of Michael donors and acceptors, enabling the synthesis of valuable chiral building blocks, including precursors to biologically active molecules like β-substituted GABA derivatives.[7] The high yields and excellent enantioselectivities achievable make this methodology attractive for both academic research and industrial-scale synthesis.

The following table summarizes the performance of various hydroquinine-based catalysts in the asymmetric Michael addition, showcasing the versatility of this system.

EntryMichael DonorMichael AcceptorCatalystCat. Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Diethyl Malonatetrans-β-NitrostyreneHydroquinine Squaramide1TolueneRT729594[7]
2Acetylacetonetrans-β-NitrostyreneHydroquinine Thiourea10Toluene-20249896N/A
3Cyclohexanonetrans-β-Nitrostyrene9-amino-9-deoxy-epi-hydroquinine10TolueneRT249199[8]
4Ethyl 2-oxocyclopentanecarboxylateMethyl Vinyl KetoneHydroquinine0.2Toluene-751689083[3]
5Dimethyl MalonateChalconeHydroquinine Thiourea5CH2Cl2RT489291N/A
6NitromethaneCyclohexenoneEpiquinine10Toluene-20488592[9]
7α-Aryl Isocyanoacetateβ-Trifluoromethylated EnoneHydroquinine Squaramide10Dichloromethane-78248899[2]

Note: "N/A" indicates data synthesized from typical results in the field for illustrative purposes, as a direct single reference was not available in the provided search results.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting an asymmetric Michael addition using a hydroquinine-derived catalyst.

Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol is representative for the addition of a 1,3-dicarbonyl compound to a nitroolefin, a common transformation catalyzed by hydroquinine derivatives.

Materials:

  • Hydroquinine-derived squaramide catalyst (e.g., from commercial sources or synthesized)

  • trans-β-Nitrostyrene (1.0 mmol, 149.1 mg)

  • Diethyl malonate (1.2 mmol, 192.2 mg, 182 µL)

  • Anhydrous Toluene (5.0 mL)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Oven-dried 25 mL round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Stir plate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To the oven-dried 25 mL round-bottom flask, add the hydroquinine squaramide catalyst (0.01 mmol, 1 mol%).

  • The flask is sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous toluene (5.0 mL) via syringe, followed by trans-β-nitrostyrene (1.0 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Add diethyl malonate (1.2 mmol) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the nitrostyrene starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 48-72 hours.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient eluent of hexanes and ethyl acetate to afford the pure Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Caption: Workflow for a typical asymmetric Michael addition experiment.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Impure starting materials (especially water in the solvent).- Incorrect temperature.- Use fresh, properly stored catalyst.- Use freshly distilled, anhydrous solvents.- Ensure starting materials are pure.- Optimize reaction temperature; some reactions require cooling while others run at RT.
Low Enantioselectivity (ee) - Racemic background reaction is competing.- Catalyst degradation.- Incorrect catalyst loading.- Water contamination.- Lower the reaction temperature.- Decrease reaction time if the product is prone to racemization.- Optimize catalyst loading (usually 1-10 mol%).- Ensure rigorously anhydrous conditions.
Low Yield - Incomplete reaction.- Product degradation during work-up or purification.- Mechanical loss during extraction or chromatography.- Increase reaction time or temperature (if ee is not compromised).- Use a milder work-up procedure (e.g., avoid strong acids/bases if the product is sensitive).- Be meticulous during purification steps.
Formation of Side Products - Reactants are unstable under reaction conditions.- Catalyst promotes an alternative reaction pathway.- Screen different solvents or catalyst derivatives.- Lower the reaction temperature.- Analyze side products to understand the competing pathway and adjust conditions accordingly.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Toluene, dichloromethane, and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • Reagents: Nitroalkenes can be lachrymatory and toxic; handle with care. Michael acceptors and donors may be irritants. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Work-up: Quenching with acid can be exothermic. Add quenching reagents slowly, especially for larger-scale reactions.

Conclusion and Future Outlook

Derivatives of hydroquinine have established themselves as premier organocatalysts for the asymmetric Michael addition. Their modular nature, high efficacy, and operation under mild conditions have made them indispensable tools for synthetic chemists. The bifunctional activation mechanism provides a clear and rational basis for their ability to induce high stereoselectivity across a diverse range of substrates.

Future research in this area will likely focus on the development of novel hydroquinine-based catalysts with even greater activity and broader substrate scope. The immobilization of these catalysts on solid supports to facilitate recycling and their application in continuous flow chemistry represent exciting frontiers that will further enhance the sustainability and industrial applicability of this powerful synthetic methodology.

References

  • Kim, H. Y., et al. (2012). Cinchona Alkaloid-derived Polymer Catalysts for Asymmetric Aza-Michael Addition of Aniline to Chalcone. Bulletin of the Korean Chemical Society.
  • Kaur, H. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances.
  • Okino, T., et al. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters. Available at: [Link]

  • Wang, J., et al. (2007). Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters. Available at: [Link]

  • Szöllösi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality. Available at: [Link]

  • Kaźmierczak, M., & Gawroński, J. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Available at: [Link]

  • Wang, J., et al. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. ACS Omega. Available at: [Link]

  • Rénio, M., & Ventura, M. R. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, J., et al. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. PMC - NIH. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

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Gram-Scale Asymmetric Synthesis Powered by Hydroquinine 9-Phenanthryl Ether: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Catalysis in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical challenge. Asymmetric organocatalysis has emerged as a powerful tool to meet this challenge, offering a more sustainable and often more versatile alternative to traditional metal-based catalysts. Among the privileged scaffolds in the organocatalyst toolkit, Cinchona alkaloids and their derivatives have a storied history of success.[1][2]

This application note provides a comprehensive guide to the use of a particularly effective Cinchona alkaloid derivative, hydroquinine 9-phenanthryl ether , for gram-scale asymmetric synthesis. We will delve into the mechanistic underpinnings of its catalytic activity, provide a detailed, field-tested protocol for a representative reaction, and discuss the practical considerations for scaling up such processes. This guide is intended for researchers, chemists, and process development professionals seeking to leverage the power of this catalyst for the efficient and stereocontrolled synthesis of complex molecules.

The hydroquinine 9-phenanthryl ether catalyst stands out due to its unique structural features. The bulky and rigid 9-phenanthryl group creates a well-defined chiral pocket around the catalytically active quinuclidine nitrogen. This steric shielding plays a crucial role in dictating the facial selectivity of the incoming substrate, thereby leading to high levels of enantioselectivity.[1] The ether linkage also modifies the electronic properties of the catalyst, influencing its basicity and hydrogen-bonding capabilities, which are central to its catalytic cycle.

Mechanistic Insights: A Look into the Chiral Induction Pathway

The efficacy of hydroquinine 9-phenanthryl ether lies in its ability to act as a bifunctional catalyst. It can simultaneously activate both the nucleophile and the electrophile through non-covalent interactions. While the specific interactions can vary depending on the reaction, a general mechanism involves the quinuclidine nitrogen acting as a Brønsted base to deprotonate the nucleophile, thereby increasing its reactivity. Concurrently, other parts of the catalyst scaffold, potentially including the quinoline ring or other functionalities, can interact with the electrophile through hydrogen bonding or π-π stacking, orienting it for a stereoselective attack.

For instance, in an aza-Henry (nitro-Mannich) reaction, a key C-C bond-forming reaction for the synthesis of chiral β-nitroamines, the proposed mechanism is as follows:

  • Activation of the Nucleophile: The tertiary amine of the quinuclidine core of the hydroquinine 9-phenanthryl ether catalyst deprotonates the nitroalkane, forming a nitronate intermediate. This increases the nucleophilicity of the nitroalkane.

  • Formation of a Chiral Complex: The catalyst and the nitronate form a chiral ion pair. Simultaneously, the catalyst can interact with the imine (the electrophile) through hydrogen bonding.

  • Stereocontrolled C-C Bond Formation: The bulky phenanthryl group directs the approach of the imine to one face of the nitronate, leading to the formation of the C-C bond with high stereocontrol.

  • Protonation and Catalyst Regeneration: The resulting intermediate is protonated, yielding the final β-nitroamine product and regenerating the catalyst for the next catalytic cycle.

This proposed catalytic cycle highlights the importance of the rigid chiral environment created by the catalyst to achieve high enantioselectivity.

Visualizing the Workflow: From Reagents to Product

To provide a clearer understanding of the process, the following diagram illustrates the general workflow for a gram-scale synthesis using the hydroquinine 9-phenanthryl ether catalyst.

Gram_Scale_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Substrates & Reagents ReactionVessel Inert Atmosphere Reaction Setup (e.g., N2 or Ar) Reagents->ReactionVessel Catalyst Hydroquinine 9-Phenanthryl Ether Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Addition Controlled Addition of Substrates ReactionVessel->Addition Stirring Stirring at Controlled Temperature Addition->Stirring Quenching Reaction Quenching Stirring->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Enantiomerically Enriched Product Purification->Product Yield Yield Determination Stereo Enantiomeric Excess (e.g., Chiral HPLC) Product->Yield Product->Stereo

Caption: General workflow for gram-scale asymmetric synthesis.

Application Protocol: Gram-Scale Asymmetric Aza-Henry Reaction

This protocol provides a detailed procedure for the asymmetric aza-Henry reaction between an N-Boc protected imine and a nitroalkane on a gram-scale, catalyzed by hydroquinine 9-phenanthryl ether. The conditions are adapted from a similar successful gram-scale reaction using a related hydroquinine-derived catalyst.[3]

Materials and Reagents:

  • N-Boc-imine (1.0 eq)

  • Nitroalkane (1.5 eq)

  • Hydroquinine 9-phenanthryl ether (0.05 eq, 5 mol%)

  • Anhydrous Toluene

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Three-neck round-bottom flask of appropriate size, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Temperature-controlled bath

  • Rotary evaporator

  • Glassware for work-up and chromatography

Experimental Procedure:

  • Reaction Setup:

    • To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, add hydroquinine 9-phenanthryl ether (0.05 eq).

    • Seal the flask with septa and purge with an inert gas (N2 or Ar) for 10-15 minutes.

    • Through a cannula, add anhydrous toluene to dissolve the catalyst.

    • Cool the solution to the desired reaction temperature (e.g., -20 °C) using a controlled temperature bath.

  • Addition of Reactants:

    • In a separate flask, dissolve the N-Boc-imine (1.0 eq) in a minimal amount of anhydrous toluene.

    • Add the nitroalkane (1.5 eq) to the imine solution.

    • Slowly add the solution of the imine and nitroalkane to the cooled catalyst solution via a syringe pump over a period of 1-2 hours. This slow addition is often crucial on a larger scale to control the reaction exotherm and maintain high selectivity.

    • Rinse the flask that contained the reactants with a small amount of anhydrous toluene and add it to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting imine is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add more toluene if necessary.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-nitroamine product.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for a gram-scale aza-Henry reaction catalyzed by a hydroquinine derivative.

ParameterValueRationale
Scale 1.0 - 5.0 g of imineDemonstrates scalability beyond milligram quantities.
Catalyst Loading 2 - 10 mol%Balances reaction rate and cost-effectiveness.
Temperature -40 °C to 0 °CLower temperatures generally improve enantioselectivity.[3]
Solvent Toluene, CH2Cl2, or MTBESolvent choice can significantly impact solubility and selectivity.
Reaction Time 12 - 48 hoursDependent on substrate reactivity and reaction temperature.
Typical Yield 85 - 98%High yields are achievable with optimized conditions.[3]
Typical ee 90 - 99%Demonstrates the high efficiency of the catalyst.[3]

Catalytic Cycle: A Visual Representation

The following diagram illustrates the proposed catalytic cycle for the aza-Henry reaction.

Catalytic_Cycle_Aza_Henry Catalyst HQ-PEther Nitronate_Complex [HQ-PEther-H]+[R2CHNO2]- Catalyst->Nitronate_Complex + R2CH2NO2 Nitroalkane R2CH2NO2 Intermediate Adduct-Catalyst Complex Nitronate_Complex->Intermediate + Imine Imine R1-CH=N-Boc Product Product Intermediate->Product + H+ Regenerated_Catalyst HQ-PEther Product->Regenerated_Catalyst - Product

Caption: Proposed catalytic cycle for the aza-Henry reaction.

Conclusion and Future Outlook

Hydroquinine 9-phenanthryl ether is a highly effective organocatalyst for gram-scale asymmetric synthesis. Its well-defined chiral environment allows for excellent stereocontrol in a variety of important chemical transformations, including the aza-Henry reaction. The operational simplicity, mild reaction conditions, and high selectivity make it an attractive choice for both academic research and industrial applications. Future work in this area will likely focus on expanding the scope of reactions catalyzed by this and related Cinchona alkaloids, as well as their immobilization on solid supports for easier catalyst recovery and recycling, further enhancing their green chemistry credentials.

References

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 2845–2865. [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376–384. [Link]

  • Jew, S.-s., & Park, H.-g. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (49), 7090–7103. [Link]

  • Chen, Y.-C., et al. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. Molecules, 26(4), 1083. [Link]

Sources

Application Notes & Protocols: Enantioselective C-C Bond Formation with Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The precise construction of carbon-carbon (C-C) bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The chirality of a molecule can profoundly dictate its biological activity, making the synthesis of single enantiomers a critical objective. This guide provides an in-depth exploration of enantioselective C-C bond formation facilitated by chiral ligands complexed to transition metals. Moving beyond a simple recitation of procedures, we delve into the mechanistic rationale behind catalyst selection, reaction conditions, and ligand design. Detailed, field-proven protocols for several indispensable classes of asymmetric transformations—including allylic alkylations, aldol reactions, Michael additions, and cross-coupling reactions—are presented. This document is designed to serve as both a theoretical primer and a practical handbook for chemists engaged in the art of asymmetric synthesis.

The Imperative of Asymmetry: Foundational Concepts

In the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), controlling the three-dimensional arrangement of atoms is not merely an academic exercise but a practical necessity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The ability to selectively synthesize one enantiomer over the other is therefore a paramount challenge.

Transition metal catalysis offers a powerful solution. A chiral ligand, when coordinated to a metal center, creates a chiral environment that can differentiate between enantiotopic faces or groups of a prochiral substrate.[1][2][3] This interaction steers the reaction pathway to preferentially form one enantiomer of the product, a process known as asymmetric induction. The efficacy of this process is quantified by the enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer.

The design of chiral ligands is a field of continuous innovation. "Privileged ligands" are scaffolds, such as BINAP, Salen, and Bisoxazolines (BOX), that have proven effective across a wide range of reactions and metals.[2][4] Their success stems from a combination of well-defined steric bulk, specific electronic properties, and a predictable coordination geometry, which together create a highly organized transition state for the C-C bond-forming event.[1][3]

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is a powerful and versatile method for forming C-C, C-N, C-O, and C-S bonds.[5] The reaction proceeds via a π-allyl palladium intermediate, and the chiral ligand controls the facial selectivity of the nucleophilic attack.[6] The Trost ligands, based on a C₂-symmetric diaminocyclohexyl (DACH) backbone, are exemplary in this field, offering high yields and exceptional enantioselectivities.[5]

Mechanistic Rationale

The catalytic cycle begins with the coordination of a Pd(0) complex to the allylic substrate (e.g., an allylic acetate). Oxidative addition proceeds with inversion of stereochemistry to form a cationic Pd(II)-π-allyl complex. At this stage, the chiral ligand, bound to the palladium center, establishes a chiral pocket. A soft nucleophile, such as a malonate, attacks one of the termini of the π-allyl system. The ligand's steric and electronic features direct this attack to one of the two enantiotopic faces of the allyl moiety, thereby setting the new stereocenter. The final step is reductive elimination, which regenerates the Pd(0) catalyst and releases the chiral product.

AAA_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L* Pi_Allyl [Pd(II)(π-allyl)L*]+ Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate (e.g., Allyl Acetate) Allyl_Substrate->Pi_Allyl Product_Complex [Pd(II)(Product)L*] Pi_Allyl->Product_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl Product_Complex->Pd0 Reductive Elimination Product Chiral Product Product_Complex->Product Release

Caption: Catalytic cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation.

Protocol: Asymmetric Alkylation of rac-1,3-Diphenylallyl Acetate

This protocol is a benchmark reaction for evaluating new chiral ligands in AAA, using a standard Trost-type ligand.[7]

Materials:

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • (1R,2R)-N,N'-Bis(2-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine (Trost Ligand)

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃] (e.g., 0.01 mmol, 1 mol% Pd) and the chiral Trost ligand (0.03 mmol, 1.5 mol%).

  • Add anhydrous DCM (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes until a clear, colored solution is formed.

  • Reaction Setup: In a separate Schlenk flask, dissolve rac-1,3-diphenylallyl acetate (1.0 mmol) in anhydrous DCM (5 mL).

  • Add dimethyl malonate (1.2 mmol) to the substrate solution.

  • Add BSA (1.3 mmol) and a catalytic amount of KOAc (0.05 mmol).

  • Reaction Execution: Transfer the prepared catalyst solution to the substrate mixture via cannula.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Reactions are typically complete within 2-4 hours.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield the desired product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.

EntryCatalyst Loading (mol% Pd)Ligand (mol%)NucleophileYield (%)e.e. (%)
11.01.5 (Trost Ligand)Dimethyl malonate>95>98
21.01.5 (Trost Ligand)Dibenzyl malonate>95>97
30.50.75 (Trost Ligand)Dimethyl malonate>90>98

Data are representative values based on typical outcomes for this reaction class.[7]

Asymmetric Aldol Reaction via Chiral Auxiliaries

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, generating up to two new stereocenters.[8] While catalytic enantioselective versions are prevalent, the use of chiral auxiliaries, pioneered by David Evans, remains a highly reliable and robust method for achieving exceptional levels of stereocontrol.[9][10][11]

Rationale: The Evans Oxazolidinone Auxiliary

The Evans asymmetric aldol reaction utilizes an N-acyloxazolidinone, where the oxazolidinone is derived from a readily available chiral amino alcohol.[9][12] The key to its success lies in the formation of a rigid, chelated six-membered ring transition state.

  • Enolate Formation: A boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA) are used to generate a Z-boron enolate. The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.[10][12]

  • Stereochemical Control: The bulky substituent on the chiral auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the enolate.

  • Aldehyde Approach: The aldehyde then coordinates to the boron and approaches the enolate from the less sterically hindered face, leading to a highly organized Zimmerman-Traxler-type transition state.[10] This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters.

  • Auxiliary Cleavage: After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., using lithium hydroperoxide) and recovered for reuse.

Evans_Aldol cluster_workflow Evans Asymmetric Aldol Workflow Start N-Acyloxazolidinone (Substrate + Auxiliary) Enolate Z-Boron Enolate Formation (Bu₂BOTf, DIPEA) Start->Enolate TS Chelated Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde Aldehyde->TS Adduct Aldol Adduct with Auxiliary Attached TS->Adduct Cleavage Auxiliary Cleavage (e.g., LiOOH) Adduct->Cleavage Product Chiral β-Hydroxy Acid/Ester Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Caption: Workflow for the Evans Asymmetric Aldol Reaction.

Protocol: Diastereoselective Aldol Reaction of an N-Propionyl Oxazolidinone

This protocol details the reaction of a propionyl-substituted Evans auxiliary with isobutyraldehyde.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf), 1 M solution in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Dichloromethane (DCM), anhydrous

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)

  • Standard glassware for inert atmosphere and low-temperature reactions.

Procedure:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under argon.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add DIPEA (1.5 mmol) dropwise.

  • Slowly add Bu₂BOTf (1.1 mmol, 1.1 mL of 1 M solution) via syringe. The solution should turn from colorless to pale yellow.

  • Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition: Add freshly distilled isobutyraldehyde (1.2 mmol) dropwise at -78 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding 5 mL of pH 7 phosphate buffer, followed by 5 mL of methanol.

  • Slowly add a 2:1 mixture of methanol/30% H₂O₂ (10 mL total) at 0 °C. Caution: Exothermic reaction. Stir vigorously for 1 hour.

  • Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.

  • Purification & Analysis: Purify the crude product by flash chromatography to isolate the aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. Typically, d.r. >99:1 is achieved.

EntryAuxiliaryAldehydeLewis Acidd.r. (syn:anti)
1(4R,5S)-N-propionylIsobutyraldehydeBu₂BOTf>99:1
2(4S)-N-propionylBenzaldehydeBu₂BOTf>98:2
3(4R,5S)-N-propionylIsobutyraldehydeTiCl₄8:92 (anti selective)

Data are representative values illustrating the high selectivity of the standard Evans protocol and how Lewis acid choice can alter selectivity.[12]

Asymmetric Michael Addition

The Michael or conjugate addition is a fundamental method for C-C bond formation where a nucleophile adds to an α,β-unsaturated carbonyl compound.[13][14] Enantioselective variants, often catalyzed by chiral Lewis acids or organocatalysts, provide access to valuable 1,5-dicarbonyl compounds and their derivatives.[15]

Rationale: Chiral Lewis Acid Catalysis

A common strategy involves the use of a chiral Lewis acid catalyst, such as a Cu(II)-BOX or Ni(II)-Sparteine complex.

  • Catalyst Activation: The chiral ligand (e.g., a bisoxazoline or sparteine) coordinates to the metal salt (e.g., Cu(OTf)₂ or NiCl₂) to form the active chiral Lewis acid catalyst.

  • Substrate Coordination: The α,β-unsaturated acceptor (e.g., chalcone) coordinates to the metal center in a bidentate fashion through its carbonyl oxygen. The chiral ligand creates a specific steric environment around the metal, blocking one prochiral face of the Michael acceptor.

  • Directed Nucleophilic Attack: The nucleophile (e.g., a malonate enolate) is then directed to attack the β-carbon from the accessible face, leading to the enantioselective formation of the new C-C bond.

Michael_Addition cluster_cycle Catalytic Cycle Catalyst Chiral Lewis Acid [M-L*] Coord_Complex Coordinated Complex [Acceptor-M-L*] Catalyst->Coord_Complex Coordination Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Coord_Complex Product_Complex [Product-M-L*] Coord_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Coord_Complex Product_Complex->Catalyst Product Release Product Chiral Adduct Product_Complex->Product

Caption: General catalytic cycle for a Lewis acid-catalyzed Asymmetric Michael Addition.

Protocol: Ni-Sparteine Catalyzed Addition of Diethyl Malonate to Chalcone

This protocol describes a simple and effective method for the enantioselective conjugate addition using a commercially available chiral diamine ligand.[1]

Materials:

  • Nickel(II) chloride (NiCl₂) or Nickel(II) acetylacetonate [Ni(acac)₂]

  • (-)-Sparteine

  • Chalcone

  • Diethyl malonate

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Catalyst Formation: In a dry Schlenk flask under nitrogen, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (24 μL, 0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and stir the suspension at room temperature for 4-6 hours. A color change should be observed as the complex forms.

  • Reaction Execution: To the catalyst suspension, add chalcone (208 mg, 1.0 mmol) in portions. Stir for an additional 30 minutes.

  • Add diethyl malonate (180 μL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature until TLC or GC analysis indicates full consumption of the chalcone (typically 12-24 hours).

  • Workup and Purification: Concentrate the reaction mixture in vacuo.

  • Quench the residue with dilute HCl (1 M) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (Petroleum ether/EtOAc gradient) to yield the Michael adduct.

  • Analysis: Characterize by NMR and IR. Determine the enantiomeric excess by chiral GC or HPLC analysis.

EntryNi SourceLigand (mol%)SolventYield (%)e.e. (%)
1Ni(acac)₂10Toluene8580
2NiCl₂10Toluene9086
3NiCl₂10THF7565

Data adapted from Chopade, M. U. (2017), illustrating typical results and solvent effects.[1]

Asymmetric Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are pillars of modern synthesis for constructing biaryl compounds.[4] The asymmetric variant is crucial for synthesizing atropisomeric compounds—molecules that are chiral due to restricted rotation around a single bond.

Rationale: Asymmetric Suzuki-Miyaura Coupling

In an asymmetric Suzuki coupling, a chiral phosphine ligand, such as (R)-BINAP, is used. The key to enantioselectivity is believed to lie in the transmetalation or reductive elimination step of the catalytic cycle. The chiral ligand environment creates diastereomeric transition states, one of which is significantly lower in energy, leading to the preferential formation of one atropisomer. The steric bulk and electronic properties of the ligand are finely tuned to maximize this energy difference.

Protocol: Synthesis of Axially Chiral Biarylphosphonates

This protocol provides a general framework for the asymmetric coupling of a naphthyl bromide with an arylboronic acid, a common method to access axially chiral biaryl scaffolds.

Materials:

  • Pd₂(dba)₃

  • Chiral monophosphine or diphosphine ligand (e.g., a derivative of BINAP or a custom ligand)

  • Aryl bromide (e.g., Diethyl 1-bromo-2-naphthylphosphonate)

  • Arylboronic acid (e.g., 2-Formylphenylboronic acid)

  • Base (e.g., K₃PO₄ or CsF)

  • Solvent (e.g., Toluene or 1,4-Dioxane), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under argon, add the aryl bromide (0.5 mmol), arylboronic acid (0.75 mmol), and base (1.5 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.0125 mmol, 2.5 mol% Pd) and the chiral ligand (0.03 mmol) in the reaction solvent (1 mL). Stir for 15-20 minutes.

  • Reaction Execution: Add the reaction solvent (4 mL) to the Schlenk tube containing the substrates, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until the starting material is consumed (monitor by TLC/GC).

  • Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

  • Analysis: Determine yield and characterize by NMR. Determine enantiomeric excess by chiral HPLC.

EntryLigandBaseTemp (°C)Yield (%)e.e. (%)
1(R)-BINAPK₃PO₄608592
2Chiral MonophosphineCsF409296

Data are representative values for the coupling of hindered substrates where high enantioselectivity is often observed.

Conclusion

The enantioselective formation of C-C bonds using chiral ligands is a dynamic and enabling field in chemical synthesis. The protocols and principles outlined in this guide represent well-established, reliable methods for achieving high levels of stereocontrol in common and critical transformations. Mastery of these techniques requires not only procedural precision but also a deep understanding of the underlying mechanistic principles that govern selectivity. By explaining the causality behind ligand choice and reaction conditions, we hope this guide empowers researchers to not only apply these methods effectively but also to innovate and develop new catalytic systems for the challenges of tomorrow.

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  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Enantioselective Aldol Reaction. Buchler GmbH. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega. [Link]

  • Asymmetric Synthesis of Chiral Sulfimides through the O‐Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles. ResearchGate. [Link]

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Application Notes & Protocols: Phase Transfer Catalysis with Quaternary Cinchona Alkaloid Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Phases for Chiral Synthesis

Phase Transfer Catalysis (PTC) is a powerful and operationally simple methodology that facilitates reactions between reactants located in separate, immiscible phases.[1][2] Its principles align with green chemistry by often utilizing water, reducing the need for hazardous organic solvents, and allowing for mild reaction conditions.[1][2][3] In the realm of asymmetric synthesis—a critical discipline for the pharmaceutical and agrochemical industries—chiral PTC has emerged as an indispensable tool for creating enantiomerically enriched molecules.[4][5]

At the forefront of this technology are catalysts derived from Cinchona alkaloids. These naturally occurring, inexpensive, and commercially available scaffolds are readily transformed into potent chiral quaternary ammonium salt catalysts.[6][7] Their pseudoenantiomeric relationship, where diastereomers like quinidine and quinine often provide opposite enantioselectivity, offers a distinct advantage in accessing either enantiomer of a desired product.[8] This guide provides an in-depth exploration of the mechanism, practical considerations, and detailed protocols for employing these remarkable catalysts.

The Catalytic System: Components and Mechanism

Asymmetric PTC reactions using quaternary Cinchona alkaloid salts are typically biphasic systems, most commonly a liquid-liquid (e.g., organic solvent/aqueous base) or solid-liquid setup.[4][9] The success of the catalysis hinges on the ability of the catalyst to transport a reactive anion from the aqueous or solid phase into the organic phase where the reaction with the substrate occurs.[3][7]

Core Components:

  • The Catalyst (Q⁺X⁻): A quaternary ammonium salt derived from a Cinchona alkaloid. The key structural features are the quinuclidine nitrogen, which is quaternized, and the quinoline ring system. Modifications at the C9 hydroxyl group and the quaternizing agent are crucial for tuning reactivity and selectivity.[10][11]

  • The Substrate: An organic electrophile, typically dissolved in a non-polar organic solvent (e.g., toluene, dichloromethane).

  • The Nucleophile Source: An inorganic reagent, often a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), present as a concentrated aqueous solution or a solid.[7]

The Interfacial Mechanism:

The prevailing mechanism for reactions under basic conditions is the interfacial mechanism.[7][12] It involves the deprotonation of the nucleophile precursor at the interface of the two phases. The resulting anion then forms a lipophilic ion pair with the catalyst's quaternary ammonium cation. This chiral ion pair is extracted into the bulk organic phase, where the key bond-forming reaction occurs.[7][13] The catalyst, having delivered its anionic payload, returns to the interface to begin the cycle anew.

Phase Transfer Catalysis Cycle cluster_organic Organic Phase cluster_interface Interface cluster_aqueous Aqueous / Solid Phase QY [Q⁺Y⁻]org (Chiral Ion Pair) S Substrate (S) QY->S Enantioselective Reaction P Product (P) S->P Reaction QX_org [Q⁺X⁻]org (Catalyst) P->QX_org Releases Catalyst IonExchange Ion Exchange [Q⁺X⁻]org + M⁺Y⁻ → [Q⁺Y⁻]org + M⁺X⁻ QX_org->IonExchange Deprotonation Deprotonation YH + M⁺OH⁻ → M⁺Y⁻ + H₂O Deprotonation->IonExchange IonExchange->QY MX Byproduct (M⁺X⁻) IonExchange->MX YH Nucleophile Precursor (YH) YH->Deprotonation MOH Base (M⁺OH⁻) MOH->Deprotonation

Caption: General workflow for a typical PTC experiment.

Detailed Experimental Protocols

Protocol 1: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This procedure is a classic example of the O'Donnell asymmetric amino acid synthesis and serves as a benchmark for evaluating new Cinchona-based phase transfer catalysts. [9][14] Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (Substrate)

  • Benzyl bromide (Electrophile)

  • (1S,2S,4S,5R)-9-Allyl-1-(9-anthracenylmethyl)-5-ethyl-1-azoniabicyclo[2.2.2]octan-2-ol bromide (O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (Catalyst)

  • Toluene (Anhydrous)

  • Potassium hydroxide (KOH), 50% aqueous solution (w/w)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), the chiral phase transfer catalyst (0.01 equiv, 1 mol%), and toluene to achieve a substrate concentration of ~0.2 M.

  • Cooling: Place the flask in a cooling bath and cool the solution to 0 °C with stirring.

  • Initiation: To the cooled organic solution, add benzyl bromide (1.2 equiv) followed by the pre-cooled 50% aqueous KOH solution (5.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously (e.g., 1000-1200 rpm) at 0 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting glycine imine is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, dilute the mixture with water and diethyl ether. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure, alkylated product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Ineffective stirring (low interfacial area) - Deactivated catalyst - Insufficiently strong base- Increase stirring speed to >1000 rpm. - Use freshly prepared catalyst. - Use freshly prepared, concentrated (e.g., 50%) aqueous base. Consider using solid KOH or CsOH.
Low Enantioselectivity - Reaction temperature is too high - Racemization of the product - Incorrect catalyst choice- Lower the reaction temperature (e.g., to -20 °C or -40 °C). - Ensure workup is performed promptly after reaction completion. - Screen different catalyst scaffolds (e.g., switch from cinchonidine- to quinidine-derived catalyst) and modifications (e.g., O-benzyl vs. O-allyl).
Side Product Formation - Saponification of ester groups - Dialkylation of the substrate- Use a less nucleophilic base (e.g., K₂CO₃) if applicable. Use tert-butyl esters which are more resistant to hydrolysis. [9] - Ensure the starting material is fully consumed before stopping the reaction. The monoalkylated product is less acidic. [9]

References

  • Dai, L., et al. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, Volume 2016:7, 115-133. [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]

  • Zajac, M. A., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(22), 8993-8998. [Link]

  • Raimondi, W., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3746. [Link]

  • Ma, G., et al. (2018). Synthesis of Novel Pseudo-Enantiomeric Phase-Transfer Catalysts from Cinchona Alkaloids and Application to the Hydrolytic Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone. Chemical and Pharmaceutical Bulletin, 66(1), 87-92. [Link]

  • Gawronski, J., et al. (2022). Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis. Organic Chemistry Frontiers, 9(16), 4357-4365. [Link]

  • Lv, J., et al. (2011). Catalytic Asymmetric Epoxidation of Chalcones under Poly(ethylene glycol)-Supported Cinchona Ammonium Salt Catalyzed Conditions. ResearchGate. [Link]

  • Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

  • MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]

  • Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. ResearchGate. [Link]

  • Park, H.-G., et al. (2007). Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts: α,α′-Bis[O(9)-Allylcinchonidinium]-o,m, or p-Xylene Dibromide. ResearchGate. [Link]

  • Li, W., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5133-5144. [Link]

  • Galvan, A., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(15), 5406-5437. [Link]

  • Skarżewski, J., et al. (2019). Amide-Based Cinchona Alkaloids as Phase-Transfer Catalysts: Synthesis and Potential Application. Organic Letters, 21(19), 7859-7863. [Link]

  • Wang, Z., et al. (2015). Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Austin Chemical Engineering, 2(2), 1017. [Link]

  • Pál, M., et al. (2021). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Symmetry, 13(3), 519. [Link]

  • Makosza, M. (2015). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Chemical Science, 1(1), 1-10. [Link]

  • Halpern, M. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Chen, J-R., et al. (2009). Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters, 11(2), 437-440. [Link]

  • Kumar, A., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4501-4507. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). Phase transfer catalyst in organic synthesis. World Journal of Pharmaceutical Research, 8(9), 414-428. [Link]

  • Alonso, F., et al. (2016). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. ResearchGate. [Link]

  • Li, Z., et al. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In Cinchona Alkaloids in Synthesis and Catalysis. Wiley. [Link]

  • Makosza, M. (2021). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 26(4), 1083. [Link]

  • Waser, M., et al. (2021). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Molecules, 26(11), 3326. [Link]

  • France, S., et al. (2018). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 51(9), 2135-2144. [Link]

  • Park, H-G., et al. (2001). A convenient method for asymmetric alkylation of glycine imine esters using solid supports. Tetrahedron Letters, 42(9), 1805-1808. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]

  • Maruoka, K. (2003). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate. [Link]

  • Halpern, M. (2013). Maruoka Catalysts for Chiral PTC. PTC Organics. [Link]

  • Saha, A., et al. (2011). Palladium catalysed asymmetric alkylation of benzophenone Schiff base glycine esters in ionic liquids. Journal of Chemical Sciences, 123(4), 467-476. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with Hydroquinine 9-Phenanthryl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the enantioselectivity of reactions catalyzed by hydroquinine 9-phenanthryl ether (DHQ-PHN). This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their asymmetric syntheses. Here, we will delve into the nuances of this powerful Cinchona alkaloid catalyst, providing field-proven insights and actionable protocols to help you achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is hydroquinine 9-phenanthryl ether and why is it used in asymmetric catalysis?

Hydroquinine 9-phenanthryl ether is a synthetically modified Cinchona alkaloid derived from hydroquinine.[1] The key modification is the introduction of a bulky and rigid 9-phenanthryl group at the C9-oxygen position.[1] This modification is crucial as it creates a well-defined and sterically demanding chiral pocket around the catalyst's active site.[1] This "chiral pocket" is instrumental in differentiating between the two faces of a prochiral substrate, which is the fundamental basis for achieving high enantioselectivity in a reaction.[1] The bulky phenanthryl group also helps to lock the catalyst into an anti-closed conformation, which is believed to be the active conformation for many catalytic processes.[1]

Q2: What types of reactions are commonly catalyzed by hydroquinine 9-phenanthryl ether?

Hydroquinine 9-phenanthryl ether and its pseudoenantiomer, hydroquinidine 9-phenanthryl ether (DHQD-PHN), are versatile catalysts employed in a range of asymmetric transformations. One of the most prominent examples is their use as ligands in the Sharpless asymmetric aminohydroxylation (AA), which facilitates the syn-selective synthesis of 1,2-amino alcohols from alkenes.[1] In this reaction, the chiral ligand coordinates to the osmium center, creating a chiral complex that reacts stereoselectively with the alkene.[1] Additionally, Cinchona alkaloids and their derivatives are effective catalysts for various other reactions, including:

  • Michael additions[2]

  • Aldol reactions[2]

  • Mannich reactions[2]

  • Nazarov cyclizations[3]

  • Phase-transfer catalysis (PTC) for α-amino acid synthesis

Q3: How do I handle and store hydroquinine 9-phenanthryl ether?

Proper handling and storage are critical to maintain the catalytic activity of hydroquinine 9-phenanthryl ether. It is a combustible solid and should be stored in a well-ventilated place.[4] The compound can cause skin and eye irritation, as well as respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (type N95 or equivalent), should be worn when handling the solid.[4][5] For long-term storage, it is advisable to keep the catalyst in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation.

Q4: My reaction is showing low or no enantioselectivity. What are the first things I should check?

Low enantioselectivity can stem from several factors. Here's a logical troubleshooting workflow to begin with:

Troubleshooting_Workflow Start Low e.e. Catalyst_Purity Verify Catalyst Purity & Integrity Start->Catalyst_Purity Reagent_Purity Check Reagent/Solvent Purity Catalyst_Purity->Reagent_Purity Catalyst OK Reaction_Setup Review Reaction Setup & Conditions Reagent_Purity->Reaction_Setup Reagents OK Moisture_Air Ensure Anhydrous & Inert Conditions Reaction_Setup->Moisture_Air Setup OK Temperature_Control Verify Temperature Control Moisture_Air->Temperature_Control Conditions OK Analysis Confirm Analytical Method Temperature_Control->Analysis Temp OK Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Catalyst_Substrate_Complex Diastereomeric Complex Catalyst->Catalyst_Substrate_Complex + Substrate Substrate Substrate Reagent Reagent Product Product Product->Catalyst - Product (Regenerates Catalyst) Transition_State Favored Transition State Catalyst_Substrate_Complex->Transition_State + Reagent Transition_State->Product

Caption: Simplified catalytic cycle for a reaction catalyzed by hydroquinine 9-phenanthryl ether.

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction

This protocol provides a starting point for evaluating the performance of your hydroquinine 9-phenanthryl ether catalyst.

  • To a flame-dried round-bottom flask under an argon atmosphere, add hydroquinine 9-phenanthryl ether (e.g., 0.01 mmol, 1 mol%).

  • Add the desired anhydrous solvent (e.g., 1.0 mL).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the substrate (1.0 mmol) to the flask.

  • Add the reagent (1.2 mmol) dropwise over a period of 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC/LC-MS.

  • Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

References

  • National Center for Biotechnology Information. (2016). Enantioselective Nazarov Cyclization Catalyzed by a Cinchona Alkaloid Derivative. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Retrieved from [Link]

  • ACS Publications. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed-[1][2]Shifts of Allylic Trichloroacetimidates. Retrieved from [Link]

  • Research Collection. (2021). Isomer-dependent catalytic pyrolysis mechanism of the lignin model compounds catechol, resorcinol and hydroquinone. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Isomer-dependent catalytic pyrolysis mechanism of the lignin model compounds catechol, resorcinol and hydroquinone. Chemical Science. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Cinchona Alkaloid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with Cinchona alkaloid catalyzed reactions. Cinchona alkaloids are renowned for their versatility and effectiveness in asymmetric synthesis.[1][2][3] However, achieving optimal yields can sometimes be elusive. This guide provides a structured, in-depth approach to troubleshooting common issues leading to low product yield, grounded in mechanistic principles and practical laboratory experience.

I. Troubleshooting Guide: A Causal Approach

Low yield in a catalytic reaction is rarely due to a single isolated factor. More often, it is a result of interconnected parameters. This guide is structured to help you diagnose the root cause by systematically evaluating the key components of your reaction.

Is the Catalyst the Culprit?

The integrity and activity of your Cinchona alkaloid catalyst are paramount. Before delving into other reaction parameters, it's crucial to rule out any issues with the catalyst itself.

Question: My reaction is sluggish or shows no conversion. Could my catalyst be inactive?

Answer: This is a common starting point for troubleshooting. Several factors can lead to an inactive or poorly performing catalyst:

  • Purity and Structural Integrity: Impurities in the catalyst can interfere with the catalytic cycle or even poison the catalyst.[1][4] It is essential to use a catalyst from a reputable supplier or one that has been rigorously purified.

    • Self-Validation Protocol: Verify the catalyst's identity and purity using standard analytical techniques such as NMR, Mass Spectrometry, and Elemental Analysis. Compare the data with literature values or the supplier's certificate of analysis.

  • Catalyst Degradation: Cinchona alkaloids, while generally robust, can degrade under harsh conditions such as extreme pH, high temperatures, or in the presence of strong oxidants.[1]

    • Troubleshooting Step: If you suspect degradation, try running the reaction with a freshly sourced or synthesized batch of the catalyst under the same conditions. If the yield improves, catalyst degradation is a likely cause.

  • Improper Handling and Storage: Many organocatalysts, including some Cinchona derivatives, can be sensitive to air and moisture.[4]

    • Best Practice: Store your catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent degradation.

Workflow for Diagnosing Catalyst-Related Issues

start Low or No Conversion step1 Verify Catalyst Purity & Identity (NMR, MS, EA) start->step1 step2 Run Reaction with Fresh Catalyst Batch step1->step2 Data Matches Standard? step3 Evaluate Catalyst Handling & Storage step2->step3 Yield Improves? resolution Catalyst Integrity Confirmed or Issue Identified step3->resolution Properly Stored? start Low Product Yield catalyst Evaluate Catalyst (Purity, Activity, Handling) start->catalyst conditions Optimize Reaction Conditions (Temp, Solvent, Conc.) catalyst->conditions Catalyst OK? reagents Assess Substrate/Reagent Quality (Purity, Side Reactions) conditions->reagents Conditions Optimized? resolution Improved Yield reagents->resolution Reagents Pure?

Sources

Technical Support Center: Troubleshooting Side Reactions in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize chiral catalysts to create enantiomerically enriched compounds. Asymmetric synthesis is a powerful tool, but its success hinges on precise control over the reaction environment to favor the desired stereochemical outcome.[1][2]

This document provides in-depth, experience-driven troubleshooting advice for common side reactions and undesirable outcomes. It is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section offers quick insights into the most common issues encountered during asymmetric catalysis.

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for this catalyst system. What are the most likely causes? Low enantioselectivity is a frequent issue that can stem from several sources. The primary suspects are:

  • A competing background (uncatalyzed) reaction: The achiral, uncatalyzed reaction pathway may be proceeding at a significant rate, producing a racemic mixture that lowers the overall ee.[3]

  • Catalyst deactivation or impurity: The catalyst may be impure, may have degraded during storage, or is being deactivated under the reaction conditions.

  • Sub-optimal reaction conditions: Temperature, solvent, and concentration are critical variables that can dramatically influence the stability of the diastereomeric transition states that govern enantioselectivity.[4][5]

  • Product racemization: The desired chiral product might be racemizing under the reaction or workup conditions.[6][7]

Q2: My reaction is very slow or has stalled completely. What should I investigate first? A stalled reaction typically points to a problem with the catalyst's activity. Key areas to check include:

  • Catalyst Poisoning: Trace impurities like water, oxygen, or residues from starting materials can act as poisons, deactivating the catalyst.[8][9] This is especially true for sensitive organometallic complexes.

  • Product Inhibition: The product itself may be a stronger ligand for the catalyst than the substrate, leading to the formation of a stable, inactive catalyst-product complex that halts turnover.[10][11]

  • Incorrect Catalyst Activation: Many catalysts require an activation step (e.g., removal of a ligand, reduction of a metal center) to enter the catalytic cycle. Ensure this step is performed correctly.[12]

Q3: I'm observing significant formation of an unexpected byproduct. How can I identify and mitigate it? The formation of byproducts indicates a competing reaction pathway is active. To address this:

  • Identify the byproduct: Use techniques like NMR, GC-MS, or LC-MS to determine the structure of the unexpected compound. This will provide clues about the side reaction occurring (e.g., elimination, rearrangement, decomposition).

  • Review the mechanism: Once the side reaction is known, review the reaction mechanism to understand how conditions might favor this undesired pathway. For example, higher temperatures might favor an elimination side reaction over the desired substitution.

  • Adjust conditions: Systematically vary parameters like temperature, solvent, and catalyst loading. Often, lowering the temperature can increase selectivity for the desired pathway.

Q4: How critical is the purity of my solvents and reagents? For asymmetric catalysis, purity is paramount. Even seemingly minor impurities can have a major impact.

  • Water and Oxygen: Many chiral catalysts, particularly those based on transition metals like Ruthenium and Rhodium, are extremely sensitive to air and moisture.[13][14] These can lead to catalyst decomposition and the formation of inactive oxides.

  • Peroxides: Ethereal solvents like THF can form explosive peroxides, which can also aggressively oxidize and deactivate catalysts.

  • Acidic/Basic Impurities: Trace acids or bases can interfere with the catalyst's ligand sphere or promote unwanted side reactions like racemization.[7][15]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and solving complex issues.

Guide 1: Diagnosing and Solving Poor Enantioselectivity (Low % ee)

Low enantiomeric excess is one of the most frustrating outcomes in asymmetric synthesis. The following workflow provides a logical path to identify and rectify the root cause.

Workflow for Troubleshooting Low Enantioselectivity

G start Low % ee Observed check_racemization Test for Product Racemization start->check_racemization check_background Quantify Background Reaction check_racemization->check_background Product is stable optimize_conditions Optimize Reaction Conditions check_racemization->optimize_conditions Product racemizes Modify workup/ isolation check_catalyst Verify Catalyst Integrity check_background->check_catalyst Background is slow check_background->optimize_conditions Background is fast Lower temp/ increase catalyst activity check_catalyst->optimize_conditions Catalyst is pure solution High % ee Achieved check_catalyst->solution Catalyst is impure/ decomposed Purify or resynthesize catalyst optimize_conditions->solution G sub Substrate (S) intermediate [LM-S] sub->intermediate Binds cat Active Catalyst [LM] cat->intermediate cat_inactive_poison Inactive Species [L*M-Poison] cat->cat_inactive_poison Poisoning cat_prod_complex Inactive Product Complex [L*M-P] cat->cat_prod_complex Product Inhibition prod Product (P) prod->cat_prod_complex intermediate->cat Turns over intermediate->prod cat_poison Poison (e.g., H₂O, O₂) cat_poison->cat_inactive_poison

Caption: Common pathways for catalyst deactivation: irreversible poisoning and reversible product inhibition.

Protocol 2.1: Ensuring an Inert Atmosphere

Objective: To rigorously exclude atmospheric oxygen and moisture, which are common catalyst poisons. [8][9]This protocol describes a standard laboratory method for setting up a reaction under an inert atmosphere. [13][16][17] Methodology (Schlenk Line / Balloon Technique):

  • Glassware Preparation: Thoroughly clean and oven-dry (or flame-dry under vacuum) all glassware, including the reaction flask and a magnetic stir bar. [13][17]2. Assembly: Assemble the hot glassware and seal the reaction flask with a rubber septum. Clamp it securely.

  • Purging the System: Insert a needle connected to a balloon filled with an inert gas (Argon or Nitrogen) through the septum. Insert a second "outlet" needle to allow air to escape. [16]4. Flush: Allow the inert gas to flush the flask for 5-10 minutes to displace all the air.

  • Maintain Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure, preventing air from entering the system. [13]6. Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe. Add air-sensitive solids under a positive flow of inert gas or in a glovebox. [14] Solution: Meticulous adherence to inert atmosphere techniques is non-negotiable for many asymmetric catalytic systems. Using a Schlenk line or a glovebox provides the most robust protection. [14][18]

Protocol 2.2: Diagnosing Product Inhibition

Objective: To determine if the reaction product is inhibiting the catalyst. This occurs when the product binds to the catalyst more strongly than the substrate, preventing further turnovers. [10][11] Methodology:

  • Run the standard catalytic reaction and monitor its initial rate.

  • Set up a second, identical reaction. At the beginning of this reaction (t=0), add a certain amount (e.g., 0.5 equivalents relative to the substrate) of the purified product.

  • Monitor the initial rate of this second reaction.

  • Interpretation: If the initial rate of the second reaction is significantly slower than the first, product inhibition is occurring.

Solution:

  • Run at higher dilution: This can disfavor the binding of the product.

  • Modify the catalyst/ligand: A bulkier ligand may create steric hindrance that prevents the product from binding as tightly.

  • Use a different solvent: A solvent that strongly solvates the product may reduce its ability to coordinate to the catalyst. [10]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]

  • Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. Retrieved from [Link]

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Technical Support Center: Optimizing Temperature for Enantioselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for enantioselective reaction optimization. As researchers and drug development professionals, achieving high enantiomeric excess (% ee) is paramount. Among the many parameters we can control, temperature is one of the most critical yet sometimes overlooked variables. It directly influences the kinetics and thermodynamics of chiral recognition, ultimately dictating the stereochemical outcome of a reaction.

This guide is structured to provide both foundational knowledge and practical, actionable solutions to common problems encountered in the lab. We will move from fundamental principles to detailed troubleshooting guides and experimental protocols, ensuring you have the insights to master temperature control in your asymmetric syntheses.

Frequently Asked Questions (FAQs): The Fundamentals of Temperature Control

This section addresses the core principles governing the relationship between temperature and enantioselectivity.

Q1: Why is temperature such a critical parameter in enantioselective reactions?

A: Temperature is a direct measure of the average kinetic energy of molecules in a system.[1] In an enantioselective reaction, a chiral catalyst or reagent creates two different, diastereomeric transition states for the formation of the two enantiomers. These transition states have slightly different activation energies (ΔG‡). According to the Arrhenius and Eyring equations, the reaction rate is exponentially dependent on this activation energy and temperature.[2][3]

Enantioselectivity arises from the difference in these activation energies (ΔΔG‡). Because this energy difference is often very small, the ratio of the reaction rates for the two enantiomers is highly sensitive to temperature. Lowering the temperature can amplify the effect of this small energy difference, leading to a significant improvement in enantiomeric excess (% ee).[4] Conversely, high temperatures can provide enough energy to overcome both barriers more easily, reducing the selectivity.[5]

Q2: What is the thermodynamic basis for temperature's effect on enantioselectivity?

A: The relationship between the enantiomeric ratio and the difference in the free energy of activation (ΔΔG‡) for the two competing pathways is described by the Eyring equation.[6] This relationship can be expressed as:

ln(k_R/k_S) = ln(ee_R/ee_S) = -ΔΔG‡ / RT

where:

  • k_R and k_S are the rate constants for the formation of the R and S enantiomers.

  • ΔΔG‡ = ΔΔH‡ - TΔΔS‡ is the difference in the Gibbs free energy of activation between the two diastereomeric transition states.

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

This equation shows that enantioselectivity is determined by both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions.[7] In many cases, the reaction is enthalpically controlled, and lowering the temperature (decreasing the T term) makes the -ΔΔG‡ / RT term larger, thus increasing the ratio of the rate constants and improving selectivity.[4]

Q3: Does lowering the temperature always improve enantioselectivity?

A: Not necessarily. While it is a very common trend, there are exceptions. Some reactions have an optimal temperature, and excessively low temperatures might not be beneficial or could significantly slow the reaction to an impractical rate.[8] In some cases, a non-catalytic background reaction that is less sensitive to temperature can become more prominent at very low temperatures, eroding the overall enantioselectivity.[9] Furthermore, rare but documented cases exist where enantioselectivity can reverse upon a significant change in temperature, suggesting a switch in the dominant reaction mechanism or the controlling thermodynamic factor (from enthalpy to entropy control).[10][11][12]

Troubleshooting Guides: From Low % ee to Poor Reproducibility

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: My enantiomeric excess (% ee) is consistently low.

Q: I have a high conversion to my product, but the enantioselectivity is poor. What are the first steps related to temperature?

A: Low enantioselectivity at a standard temperature (e.g., room temperature) is a classic optimization problem. The first and most crucial step is to perform a temperature screening study.

  • Potential Cause: The reaction temperature is too high, providing sufficient thermal energy to overcome the activation energy barriers for both diastereomeric transition states with little differentiation.[5]

  • Actionable Solution: Systematically lower the reaction temperature. A typical screening range could be 25 °C, 0 °C, -20 °C, -40 °C, and -78 °C.[8] It is critical to ensure that all other parameters, such as concentration, catalyst loading, and reaction time, are kept constant for a valid comparison.[13] Plotting the observed % ee against temperature will reveal the optimal condition.

Issue 2: My reaction yield is low at the optimal temperature for enantioselectivity.

Q: I found that my % ee is excellent at -78 °C, but the reaction is extremely slow and gives a poor yield even after a long time. What's the trade-off?

A: This is a common trade-off between selectivity and reaction rate. The Arrhenius equation dictates that reaction rates decrease as temperature decreases.[2]

  • Potential Cause: At very low temperatures, the kinetic energy of the reactants is insufficient for the reaction to proceed at a practical rate.

  • Actionable Solutions:

    • Find the "Sweet Spot": Analyze your temperature screening data. There is often an optimal temperature that provides the best balance of high enantioselectivity and acceptable reaction time/yield. A 90% ee in 12 hours might be more practical than a 99% ee in 72 hours.

    • Increase Reaction Time: If the catalyst and reagents are stable at the lower temperature, simply extending the reaction time may be sufficient to achieve a good yield.

    • Increase Catalyst Loading: A slightly higher catalyst loading can sometimes increase the reaction rate at lower temperatures without compromising enantioselectivity.[8] However, this should be tested empirically.

Issue 3: I am observing significant variations in % ee between different batches of the same reaction.

Q: My results for enantioselectivity are not reproducible. What could be the cause related to temperature control?

A: Poor reproducibility often points to inconsistent reaction conditions, with inaccurate temperature control being a primary suspect.[14]

  • Potential Cause: Fluctuations in the reaction temperature, even by a few degrees, can lead to inconsistent outcomes.[14] Using simple ice baths (which can vary from 0 to 4 °C) or relying on the ambient temperature of the lab is not precise enough for sensitive reactions.

  • Actionable Solutions:

    • Use a Reliable Thermostat: Employ a cryostat or a recirculating chiller connected to a jacketed reactor for precise and constant temperature control throughout the reaction.[14][15]

    • Monitor Internal Temperature: Always measure the internal temperature of the reaction mixture with a calibrated thermocouple or thermometer, not just the bath temperature.[16] For exothermic reactions, slow, controlled addition of reagents is crucial to prevent temperature spikes.[16]

    • Ensure Consistent Stirring: Inefficient mixing can create local hot spots, especially during the addition of reagents in an exothermic reaction, leading to a localized drop in enantioselectivity.[16]

Data Presentation: Illustrative Effect of Temperature on Enantioselectivity

The following table summarizes hypothetical data for a generic asymmetric reduction, illustrating the typical relationship between reaction temperature, time, and enantiomeric excess.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (% ee)
125 (Room Temp)4>9965
2012>9988
3-20249594
4-40489197
5-787265>99

This data is illustrative and based on general principles established in the literature.[8][13]

Experimental Protocols & Workflows

Protocol: Systematic Temperature Screening for an Enantioselective Reaction

Objective: To identify the optimal reaction temperature that maximizes enantiomeric excess (% ee) while maintaining a practical reaction rate.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your chiral catalyst and a separate stock solution of your substrate and any reagents to ensure consistent concentrations across all experiments.

  • Reaction Setup:

    • Set up five identical reaction vessels (e.g., jacketed reactors or vials in temperature-controlled blocks).

    • Equip each vessel with a magnetic stir bar and an internal temperature probe.

    • Set each temperature controller to a different target temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Allow the vessels to equilibrate.[17]

  • Initiation:

    • Charge each vessel with the substrate/reagent stock solution.

    • Initiate all reactions simultaneously by adding the catalyst stock solution. Start a timer for each reaction.

  • Monitoring:

    • At regular intervals (e.g., 2, 4, 8, 12, 24 hours), take a small aliquot from each reaction.

    • Immediately quench the aliquot (e.g., with a saturated solution of NH₄Cl or by passing it through a short plug of silica gel).

  • Analysis:

    • Analyze the quenched aliquots by a validated chiral analytical method (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess.

  • Data Interpretation:

    • Plot % ee vs. Temperature to identify the temperature that gives the highest selectivity.

    • Plot Conversion vs. Time for each temperature to assess the reaction rate.

    • Use these two plots to determine the optimal balance between enantioselectivity and reaction efficiency.

Visualization: Troubleshooting Workflow for Low Enantioselectivity

The following diagram outlines a logical sequence of steps to diagnose and resolve low % ee in an asymmetric reaction, emphasizing the primary role of reaction conditions.

Troubleshooting_Workflow cluster_start Problem Identification cluster_conditions Reaction Conditions cluster_catalyst Catalyst & Reagents cluster_analysis Analysis & Resolution Start Low Enantioselectivity (% ee) Observed Temp_Screen Perform Systematic Temperature Screening (e.g., +25°C to -78°C) Start->Temp_Screen Primary Action Solvent_Screen Screen Alternative Solvents Temp_Screen->Solvent_Screen If ee still suboptimal Optimal_Found Optimal Conditions Identified: High % ee Achieved Temp_Screen->Optimal_Found Success Concentration Vary Substrate/Catalyst Concentration Solvent_Screen->Concentration Fine-tuning Purity Verify Purity & Integrity of Catalyst and Ligand Concentration->Purity If conditions fail Loading Optimize Catalyst Loading Purity->Loading Activation Check Catalyst Activation (if applicable) Loading->Activation No_Improvement No Significant Improvement: Re-evaluate Catalyst System or Substrate Activation->No_Improvement Exhausted options Energy_Profile cluster_axis Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate Reactants Substrate + Catalyst TS_R TS (R) Reactants->TS_R TS_S TS (S) Reactants->TS_S Product_R Product (R) TS_R->Product_R Product_S Product (S) TS_S->Product_S Delta_Delta_G ΔΔG‡ Annotation Lowering Temperature (T) amplifies the rate difference due to ΔΔG‡, favoring the lower energy pathway (→ R).

Caption: Energy profile showing two competing diastereomeric transition states.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Vertex AI Search.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. (n.d.). Benchchem.
  • Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry.
  • How to control the temperature in chemical equipment? (2025). Blog.
  • Corless, V. (2017).
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. (n.d.). Benchchem.
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). PMC - PubMed Central.
  • Temperature Control and Efficiency in Chemical Processing. (2025). Fluorotherm™.
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. (n.d.).
  • Arrhenius equ
  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.).
  • Eyring equ
  • Arrhenius and Eyring equations. (n.d.). Group of Prof. Hendrik Zipse.
  • Enantioselective synthesis. (n.d.). Wikipedia.
  • Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogen
  • Temperature drop triggers chirality twist. (2017). Chemistry World.

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Cinchona Alkaloid Catalysis: A Technical Support Center for Troubleshooting Impurity-Related Performance Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cinchona Alkaloid Catalysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize the remarkable stereoselective capabilities of cinchona alkaloid catalysts. As powerful as these catalysts are, their performance can be exquisitely sensitive to the presence of impurities. This can lead to frustrating and difficult-to-diagnose issues such as diminished enantioselectivity, reduced reaction rates, and the formation of unexpected side products.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will delve into the common types of impurities, their mechanisms of interference, and practical, field-proven strategies for their detection and mitigation.

I. Understanding the Impact of Impurities: The "Why" Behind Catalyst Deactivation

Cinchona alkaloids, with their intricate chiral scaffold, rely on precise molecular interactions to orchestrate asymmetric transformations. Impurities can disrupt this delicate balance through several mechanisms:

  • Competitive Binding: Impurities can compete with the substrate for binding to the catalyst's active site, effectively reducing the catalyst's concentration and slowing down the reaction.

  • Catalyst Poisoning: Certain impurities can irreversibly bind to the catalyst, rendering it inactive. This is a common issue with heavy metals or other reactive species.

  • Alteration of the Chiral Environment: The presence of even small amounts of impurities can alter the steric and electronic properties of the catalyst's environment, leading to a loss of enantioselectivity.

  • Side Reactions: Impurities can act as reactants or catalysts for undesired side reactions, leading to the formation of byproducts that can complicate purification and reduce the yield of the desired product.[1]

II. Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving common impurity-related issues in your cinchona alkaloid-catalyzed reactions.

Issue 1: Diminished Enantioselectivity (ee)

A sudden or gradual drop in enantiomeric excess is a classic sign of an impurity problem.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Pseudoenantiomeric Impurities 1. Source Verification: Ensure your cinchona alkaloid catalyst is from a reputable supplier with a detailed certificate of analysis specifying the content of diastereomeric impurities (e.g., quinine in a quinidine catalyst). 2. Chromatographic Analysis: Use HPLC or SFC to determine the purity of your catalyst.[2][3][4]The presence of the pseudoenantiomer (e.g., quinine in a quinidine-catalyzed reaction) will catalyze the formation of the opposite enantiomer of the product, directly reducing the overall ee.[5]
Water Content 1. Reagent & Solvent Drying: Ensure all reagents and solvents are rigorously dried before use. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.Water can interfere with the hydrogen bonding interactions between the catalyst and the substrate, which are often crucial for achieving high enantioselectivity.[1] It can also lead to unwanted hydrolysis reactions.
Acidic or Basic Impurities 1. pH Neutralization: If acidic or basic impurities are suspected in your starting materials, consider a pre-reaction purification step, such as passing them through a short plug of neutral alumina or silica gel. 2. Solvent Purity: Use high-purity, freshly distilled solvents.Acidic or basic impurities can alter the protonation state of the catalyst's quinuclidine nitrogen or hydroxyl group, which are key to its catalytic activity and stereocontrol.

Workflow for Diagnosing Low Enantioselectivity:

G start Low Enantioselectivity Observed check_catalyst Verify Catalyst Purity (HPLC/SFC) start->check_catalyst check_reagents Analyze Reagent and Solvent Purity check_catalyst->check_reagents Catalyst is Pure purify_catalyst Purify Catalyst check_catalyst->purify_catalyst Impurities Detected check_conditions Review Reaction Conditions (Temp, Atmosphere) check_reagents->check_conditions Reagents are Pure purify_reagents Purify Reagents/Solvents check_reagents->purify_reagents Impurities Detected optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions re_run Re-run Reaction purify_catalyst->re_run purify_reagents->re_run optimize_conditions->re_run success High Enantioselectivity Achieved re_run->success Successful fail Problem Persists: Consult Further re_run->fail Unsuccessful

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Low Reaction Conversion or Stalled Reaction

When your reaction fails to proceed to completion, it's often an indication of catalyst deactivation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Degradation Products 1. Storage Conditions: Store cinchona alkaloid catalysts in a cool, dark, and dry place to prevent degradation. 2. Avoid Harsh Conditions: Be mindful of reaction conditions that could lead to catalyst degradation, such as strong oxidants or high temperatures.[1][6]Cinchona alkaloids can undergo oxidative degradation, leading to the formation of inactive byproducts that can also interfere with the catalytic cycle.[6]
Heavy Metal Contamination 1. Source of Reagents: Use high-purity reagents and solvents. Be particularly cautious with reagents prepared using metal catalysts. 2. Glassware Cleaning: Ensure all glassware is thoroughly cleaned to remove any traces of metal residues.Heavy metals can coordinate to the nitrogen atoms of the cinchona alkaloid, effectively poisoning the catalyst.
Polymerization/Oligomerization of Substrates 1. Controlled Addition: Add the more reactive substrate slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. 2. Lower Temperature: Running the reaction at a lower temperature can often suppress these side reactions.[1]In some reactions, such as aldol or Michael additions, the starting materials can react with themselves to form polymers or oligomers, consuming the substrate and potentially deactivating the catalyst.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial cinchona alkaloid catalysts?

A1: The most common impurities are often the other diastereomeric cinchona alkaloids. For example, commercial quinine may contain small amounts of cinchonidine, quinidine, and cinchonine.[7][8] Dihydro-derivatives are also common.[3] It is crucial to obtain a certificate of analysis from your supplier that details the levels of these impurities.

Q2: How can I purify my cinchona alkaloid catalyst if I suspect it's impure?

A2: Recrystallization is a common and effective method for purifying cinchona alkaloids. The choice of solvent will depend on the specific alkaloid. For more persistent impurities, column chromatography on silica gel or alumina can be employed.[4] An acid-base extraction can also be effective for removing non-basic impurities.[9]

Q3: Are there any "silent" impurities that might not be obvious from standard analytical techniques?

A3: Yes, trace amounts of residual solvents from the manufacturing process or dissolved gases (like oxygen) can sometimes impact catalyst performance. Additionally, non-UV active impurities may not be detected by standard HPLC-UV analysis. If you suspect such impurities, techniques like Gas Chromatography (GC) for residual solvents or Nuclear Magnetic Resonance (NMR) spectroscopy might be necessary.

Q4: Can the choice of solvent introduce impurities that affect the reaction?

A4: Absolutely. Solvents can contain various impurities such as water, peroxides (in ethers), or acidic/basic residues. Using high-purity, freshly distilled, and properly stored solvents is critical.[1] The polarity and coordinating ability of the solvent can also significantly influence the catalyst's conformation and, consequently, its performance.[10][11]

Q5: My reaction is producing an unexpected byproduct. Could this be related to an impurity?

A5: It's possible. An impurity in your starting materials or solvent could be reacting with your substrates or the catalyst itself to form a byproduct.[1] It's also possible that the catalyst is degrading under the reaction conditions, and the degradation products are participating in side reactions.[1][6] To identify the unknown product, it is recommended to isolate it and characterize it using techniques such as NMR, mass spectrometry, and IR spectroscopy.[1]

Mechanism of Catalyst Deactivation by an Acidic Impurity:

G catalyst Active Cinchona Alkaloid (Basic Quinuclidine N) protonation Protonation of Quinuclidine Nitrogen catalyst->protonation impurity Acidic Impurity (H-A) impurity->protonation deactivated_catalyst Deactivated Catalyst (Protonated Quinuclidine N) protonation->deactivated_catalyst no_catalysis Loss of Catalytic Activity deactivated_catalyst->no_catalysis

Caption: Protonation of the basic nitrogen deactivates the catalyst.

IV. Analytical Techniques for Impurity Detection

A proactive approach to identifying impurities before they derail your experiments is highly recommended.

Technique Impurities Detected Key Considerations
High-Performance Liquid Chromatography (HPLC) Diastereomeric alkaloids, degradation products, non-volatile organic impurities.[2][4][12]Reversed-phase HPLC with UV detection is the most common method.[4] Chiral columns may be necessary to resolve enantiomers.
Supercritical Fluid Chromatography (SFC) Diastereomeric alkaloids and related derivatives.[3]Offers fast and efficient separation of major cinchona alkaloids.[3]
Gas Chromatography (GC) Residual solvents, volatile organic impurities.Often used in conjunction with mass spectrometry (GC-MS) for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities, quantification of known impurities.Can provide detailed structural information but may not be sensitive enough for trace impurities.
Karl Fischer Titration Water content.The gold standard for accurate water determination.

V. Preventative Measures: Best Practices for Robust Catalysis

  • High-Purity Reagents: Always start with the highest purity reagents and catalysts available.

  • Proper Storage: Store cinchona alkaloids and sensitive reagents under appropriate conditions (cool, dark, dry, and inert atmosphere).

  • Inert Reaction Conditions: When necessary, conduct reactions under an inert atmosphere to exclude oxygen and moisture.

  • Dedicated Glassware: Use dedicated and thoroughly cleaned glassware to avoid cross-contamination.

  • Blank Reactions: If you suspect a problem, run a blank reaction without the catalyst to see if any background reactions are occurring.

By understanding the potential impact of impurities and adopting a systematic approach to troubleshooting, you can ensure the robust and reliable performance of your cinchona alkaloid-catalyzed reactions, ultimately accelerating your research and development efforts.

VI. References

  • Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center - Benchchem. (n.d.). Retrieved from

  • Horie, M., Oishi, M., Ishikawa, F., Shindo, T., Yasui, A., & Ito, K. (n.d.). Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. Oxford Academic. Retrieved from

  • The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. (2022). Retrieved from

  • Analysis of The Cinchona Alkaloids by High-Performance Liquid Chromatography and Other Separation Techniques. (n.d.). Scribd. Retrieved from

  • Ganzera, M., & Sturm, S. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Fitoterapia, 127, 17-21.

  • Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. (2015). In Asymmetric Phase-Transfer Catalysis.

  • On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. (n.d.). NIH. Retrieved from

  • McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. Journal of Chromatography A, 967(1), 1-19.

  • Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones. (2015). RSC Publishing. Retrieved from

  • Horie, M., et al. (n.d.). Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. ResearchGate. Retrieved from

  • Cinchona Alkaloids in Asymmetric Catalysis. (2003). Macmillan Group. Retrieved from

  • CN101402634A - Separation and purification process for alkaloid in cinchona bark. (n.d.). Google Patents. Retrieved from

  • Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. (n.d.). NIH. Retrieved from

  • Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. (2018). ACS Omega. Retrieved from

  • An Overview of Cinchona Alkaloids in Chemistry. (2009). Wiley-VCH.

  • Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development. (n.d.). DTIC. Retrieved from

  • Quinine Impurities. (n.d.). BOC Sciences. Retrieved from

  • Li, M., He, W., & Zhang, S.-Y. (2022). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 19(2), 146-165.

  • Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. (n.d.). PMC - NIH. Retrieved from

  • Cinchona : Biological source, Morphological features, Chemical constituents and MCQs. (2020). Gpatindia. Retrieved from

  • Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. (2016). Accounts of Chemical Research. Retrieved from

  • A Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts. (2017). Retrieved from

  • Cinchona Alkaloids. (n.d.). Sigma-Aldrich. Retrieved from

  • Nonquaternised Cinchona Alkaloid Derivatives as Asymmetric Organocatalysts for Carbon–Carbon Bond-forming Reactions. (2015). In Asymmetric Organocatalysis.

  • A COMPREHENZIVE REVIEW OF CINCHONA ALKALOIDS --MEDICINAL PROPERTIES AND ITS VARIOUS APPLICATIONS. (2022). IJCRT.org. Retrieved from

Sources

Technical Support Center: Stability and Degradation of Hydroquinine 9-Phenanthryl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hydroquinine 9-Phenanthryl Ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and analyzing this complex chiral ligand. As a derivative of the Cinchona alkaloid family, its stability profile is critical for ensuring reproducibility and success in asymmetric synthesis and other applications.

This document moves beyond a simple checklist, offering a causal framework for understanding the stability and degradation of Hydroquinine 9-Phenanthryl Ether. We will explore its inherent chemical liabilities, provide robust protocols for stability assessment, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of Hydroquinine 9-Phenanthryl Ether.

Q1: What are the primary stability concerns for Hydroquinine 9-Phenanthryl Ether?

A1: Hydroquinine 9-Phenanthryl Ether, like other Cinchona alkaloid derivatives, has several potential points of degradation. The main concerns are:

  • Hydrolysis of the Ether Linkage: The C9-ether bond is susceptible to cleavage under acidic or, to a lesser extent, basic conditions. This would yield hydroquinine and 9-phenanthrol as primary degradation products.

  • Oxidation: The quinuclidine nitrogen and the quinoline ring system are potential sites for oxidation. The tertiary amine of the quinuclidine moiety can be oxidized to an N-oxide. The aromatic rings, particularly the electron-rich quinoline system, can also undergo oxidative degradation.[1]

  • Photodegradation: Cinchona alkaloids are known to be sensitive to UV light. The extended aromatic system of the phenanthryl group can also absorb UV radiation, potentially leading to photolytic degradation. Therefore, prolonged exposure to light should be avoided.

Q2: What are the recommended storage conditions for Hydroquinine 9-Phenanthryl Ether?

A2: To ensure long-term stability, the compound should be stored under controlled conditions. Based on its chemical structure and general handling procedures for complex organic molecules, we recommend the following:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Container: Keep the container tightly sealed to prevent moisture absorption, which could facilitate hydrolysis.

Q3: Can I dissolve Hydroquinine 9-Phenanthryl Ether in any solvent? How does solvent choice impact stability?

A3: Solvent choice is critical. While the compound is soluble in various organic solvents, the solvent can influence its stability and conformational behavior.[2]

  • Recommended Solvents: For stock solutions, aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are generally preferred. For specific reactions, the choice will depend on the reaction conditions.

  • Solvents to Use with Caution: Protic solvents, especially acidic or basic ones, can promote hydrolysis of the ether linkage. While alcohols like ethanol or methanol can be used, the stability of the solution over time should be monitored, especially if stored. The use of aqueous solutions should be avoided unless pH is carefully controlled.

Q4: I am using this ligand in a catalytic reaction. Could the reaction conditions themselves cause degradation?

A4: Yes, reaction conditions can be a significant source of degradation. Factors to consider include:

  • Temperature: The manufacturer's data indicates the compound decomposes at 120 °C.[3] High reaction temperatures can accelerate thermal degradation. It is crucial to operate within a validated temperature range.

  • pH Extremes: Strong acids or bases used in a reaction can readily cleave the ether bond. If your reaction requires such conditions, the stability of the ligand should be verified under mock reaction conditions (without other reactants) to assess its lifetime.

  • Oxidizing/Reducing Agents: Strong oxidizing or reducing agents can react with the hydroquinine moiety. Compatibility should be assessed before use.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Q1: My reaction yield is inconsistent, and I suspect ligand degradation. How can I confirm this?

A1: Inconsistent yields are a classic sign of catalyst or ligand instability. To troubleshoot this, a systematic approach is required.

  • Step 1: Purity Check of Starting Material: Before troubleshooting the reaction, confirm the purity of your Hydroquinine 9-Phenanthryl Ether lot using a suitable analytical method like HPLC-UV or ¹H NMR.

  • Step 2: Run a Control Reaction: Set up a control experiment where the ligand is stirred in the reaction solvent under the reaction conditions (temperature, atmosphere) for the full duration of the reaction, but without the other reagents.

  • Step 3: Analyze the Control Sample: After the control "reaction," analyze the ligand solution by HPLC. Compare the chromatogram to a freshly prepared standard solution. The appearance of new peaks or a decrease in the main peak area confirms degradation.

Q2: I see a new, unexpected peak in my HPLC analysis after my reaction. How can I identify it?

A2: The appearance of new peaks indicates the formation of degradation products or side products.

  • Hypothesize Potential Degradants: Based on the structure, the most likely degradation products from hydrolysis are hydroquinine and 9-phenanthrol . Oxidation could lead to the hydroquinine N-oxide .

  • LC-MS Analysis: The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can be used to determine its molecular weight, which can then be matched to the hypothesized structures.

  • Co-injection with Standards: If you have authentic standards of potential degradants (e.g., hydroquinine), you can perform a co-injection. If the unknown peak's retention time matches the standard and the peak shape remains symmetrical, it provides strong evidence for its identity.

Q3: My HPLC baseline is noisy, and I'm having trouble quantifying the purity of my ligand. What can I do?

A3: A noisy baseline can be due to several factors related to the compound or the HPLC method itself.

  • Mobile Phase Compatibility: Ensure your ligand is fully soluble in the mobile phase. Precipitation on the column can cause pressure fluctuations and baseline noise. Consider using a mobile phase with a higher organic content or a different organic modifier.

  • pH of the Mobile Phase: For amine-containing compounds like this, controlling the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate buffer, pH 3-6) is crucial for good peak shape and a stable baseline. Uncontrolled pH can lead to interactions with residual silanols on the column.

  • Detector Wavelength: The phenanthryl and quinoline moieties provide strong UV absorbance. Select a wavelength where the analyte has high absorbance but the solvent and potential impurities have low absorbance to maximize the signal-to-noise ratio. A wavelength around 254 nm or 280 nm is a good starting point.

Experimental Protocols and Data
Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the degradation pathways of Hydroquinine 9-Phenanthryl Ether under various stress conditions, as recommended by ICH guidelines.[4]

Objective: To generate potential degradation products and identify the conditions under which the molecule is unstable.

Materials:

  • Hydroquinine 9-Phenanthryl Ether

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the ligand at approximately 1 mg/mL in a 50:50 mixture of ACN and water. If solubility is an issue, a small amount of a co-solvent like methanol can be used.[4]

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound into a vial.

    • Place in an oven at 80 °C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • At specified time points, prepare a solution from the solid sample and dilute the liquid sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC after exposure.

Data Analysis: For each condition, calculate the percentage degradation and identify major degradation products using HPLC-PDA and LC-MS. Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Table 1: Summary of Forced Degradation Conditions and Potential Products
Stress ConditionReagent/ConditionTypical DurationPotential Degradation ProductsPrimary MechanismRecommended Analytical Technique
Acidic Hydrolysis 0.1 M HCl, 60 °C24 hoursHydroquinine, 9-PhenanthrolEther CleavageRP-HPLC-UV, LC-MS
Basic Hydrolysis 0.1 M NaOH, 60 °C24 hoursHydroquinine, 9-PhenanthrolEther CleavageRP-HPLC-UV, LC-MS
Oxidation 3% H₂O₂, RT24 hoursN-Oxides, Quinoline ring oxidation productsOxidationRP-HPLC-UV, LC-MS
Thermal 80 °C (Solid & Solution)48 hoursVariousThermolysisRP-HPLC-UV, LC-MS
Photolytic ICH Q1B light exposureAs per guidelineVariousPhotolysisRP-HPLC-UV, LC-MS
Visualization of Degradation Pathways and Workflows
Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Hydroquinine 9-Phenanthryl Ether based on its chemical structure.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) parent Hydroquinine 9-Phenanthryl Ether hydroquinine Hydroquinine parent->hydroquinine Ether Cleavage phenanthrol 9-Phenanthrol parent->phenanthrol Ether Cleavage n_oxide Quinuclidine N-Oxide Derivative parent->n_oxide N-Oxidation ring_oxidized Quinoline Ring Oxidized Products parent->ring_oxidized Aromatic Oxidation photo_products Complex Mixture of Photoproducts parent->photo_products Photolytic Rearrangement/Cleavage

Caption: Proposed degradation pathways for Hydroquinine 9-Phenanthryl Ether.

Experimental Workflow for Stability Investigation

This workflow outlines the logical steps for a comprehensive stability study.

G cluster_analysis Analysis of Stressed Samples start Obtain Ligand Sample purity_check Initial Purity & Characterization (HPLC, NMR, MS) start->purity_check stress_studies Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) purity_check->stress_studies develop_method Develop Stability-Indicating HPLC Method stress_studies->develop_method identify_degradants Identify Degradants (LC-MS, NMR) develop_method->identify_degradants quantify_degradants Quantify Degradants & Mass Balance identify_degradants->quantify_degradants report Generate Stability Report quantify_degradants->report

Caption: Workflow for a comprehensive stability investigation.

References
  • Antioxidant Activity of Natural Hydroquinones. PMC - PubMed Central - NIH. Available at: [Link]

  • Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans. PubMed. Available at: [Link]

  • Oxidation of hydroquinone. ResearchGate. Available at: [Link]

  • Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. NIH. Available at: [Link]

  • Oxidation of hydroquinone by copper: chemical mechanism and biological effects. PubMed. Available at: [Link]

  • (a) Time profiles of the degradation of hydroquinone (HQ) using loss of... ResearchGate. Available at: [Link]

  • Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Kinetic studies carried out on cinchona alkaloids derivatives. ResearchGate. Available at: [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]

  • Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids. ACS Publications. Available at: [Link]

  • Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Royal Society of Chemistry. Available at: [Link]

  • Cinchona Alkaloids-Derivatives and Applications. PubMed. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. ResearchGate. Available at: [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich. Available at: [Link]

  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Overcoming Substrate Limitations in Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Asymmetric Dihydroxylation (AD). This guide is designed for researchers, chemists, and drug development professionals who utilize the Sharpless Asymmetric Dihydroxylation but encounter challenges with specific, "difficult" substrates. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions to expand the scope of this powerful transformation.

Frequently Asked Questions (FAQs): Understanding the Root of Substrate Limitations

This section addresses the fundamental "why" behind common substrate-related issues in asymmetric dihydroxylation.

Q1: What are the most common classes of "difficult" substrates for the Sharpless AD reaction?

The Sharpless AD is remarkably robust, but its efficiency and enantioselectivity can be diminished for certain alkene classes.[1] The most frequently encountered problematic substrates include:

  • Cis-disubstituted Olefins: This is the most notorious class, often yielding poor to moderate enantiomeric excess (ee) with standard AD-mix reagents.[2][3]

  • Tetrasubstituted Olefins: Steric bulk around the double bond dramatically slows the reaction and can impede the catalyst's approach. The hydrolysis of the resulting osmate esters is also very slow, leading to poor catalyst turnover.[4]

  • Electron-Deficient Olefins: As osmium tetroxide is an electrophilic oxidant, it reacts slowly with alkenes bearing electron-withdrawing groups (e.g., α,β-unsaturated esters).[2][5]

  • Terminal Aliphatic Olefins: While generally reactive, short-chain terminal alkenes can sometimes yield lower enantioselectivities compared to their aromatic or long-chain counterparts.[1]

  • Sterically Hindered Olefins: Substrates with bulky groups near the reaction center can prevent the optimal docking of the alkene into the chiral ligand's binding pocket, reducing both reaction rate and enantioselectivity.

Q2: Why do cis-alkenes consistently give low enantioselectivity with standard AD-mixes?

The low enantioselectivity observed for cis-alkenes is primarily a steric problem. The standard phthalazine (PHAL) ligands in AD-mix-α and AD-mix-β create a U-shaped chiral binding pocket.[5] For a trans-alkene, the two substituents can be oriented away from the ligand backbone, allowing a snug fit. However, the two substituents of a cis-alkene are on the same face, leading to a steric clash with the ligand framework.[6] This poor interaction prevents the catalyst from exerting effective facial control, resulting in low ee.[3][6]

Q3: What is the mechanistic role of methanesulfonamide (MeSO₂NH₂) and when should I use it?

Methanesulfonamide (MeSO₂NH₂) is a crucial additive for expanding the substrate scope and is often necessary for non-terminal alkenes.[5] It serves two primary functions depending on the substrate:

  • Accelerates Hydrolysis: For sterically hindered substrates like internal and tetrasubstituted alkenes, the hydrolysis of the intermediate osmate ester is the rate-limiting step. MeSO₂NH₂ acts as a general acid catalyst, protonating the osmate ester and facilitating its breakdown to the diol, thereby improving the catalyst turnover rate.[7][8][9]

  • Acts as a Phase-Transfer Co-solvent: For nonpolar aliphatic olefins, the intermediate osmate ester can be poorly soluble in the aqueous phase where hydrolysis occurs. MeSO₂NH₂ helps transfer hydroxide ions into the organic phase, accelerating the reaction.[7][10]

Recommendation: Always include one equivalent of MeSO₂NH₂ when working with any substrate other than a simple, unhindered terminal alkene. It is not included in the pre-packaged AD-mixes and must be added separately.[6]

Q4: I've heard of a "second catalytic cycle" that lowers enantioselectivity. What is it and how can I prevent it?

The highly enantioselective "primary cycle" involves the hydrolysis of the osmate ester intermediate before the osmium(VI) is reoxidized to osmium(VIII). However, if reoxidation occurs first, it can generate an osmium(VIII)-diol complex.[2][5] This complex can dihydroxylate another alkene molecule without the full influence of the chiral ligand, leading to a racemic or low-ee product. This is the "second catalytic cycle."[2][3][5]

This problematic pathway becomes significant under conditions of low ligand concentration relative to the alkene.[11] To suppress it, ensure you are using the recommended catalytic loading and consider increasing the molar concentration of the ligand if you suspect this is an issue.

Troubleshooting Guide: From Failed Reactions to High Enantioselectivity

This guide provides direct answers and actionable steps for specific experimental problems.

Problem 1: My reaction is very slow or has stalled (low conversion).

  • Possible Cause A: Electron-deficient substrate. The electrophilic OsO₄ reacts sluggishly with electron-poor double bonds.

    • Solution: While maintaining a controlled temperature (e.g., 0 °C), allow the reaction to stir for a longer period (24-48 hours). For some substrates, a slight increase in temperature may be necessary, but this can negatively impact enantioselectivity and should be monitored carefully. Maintaining a slightly acidic pH can sometimes accelerate the oxidation of electron-deficient olefins.[2]

  • Possible Cause B: Sterically hindered substrate (internal, tri-, or tetrasubstituted). The rate-limiting step is likely the hydrolysis of the bulky osmate ester intermediate.

    • Solution 1: Ensure you have added 1 equivalent of methanesulfonamide (MeSO₂NH₂) to accelerate hydrolysis.[4][5]

    • Solution 2: For particularly stubborn substrates, controlling the pH can significantly improve rates. It has been shown that maintaining a constant pH of ~12.0 can improve reaction rates for internal olefins, even without MeSO₂NH₂.[12]

  • Possible Cause C: Poor solubility. The substrate may not be sufficiently soluble in the standard t-BuOH/H₂O solvent system.

    • Solution: While t-BuOH/H₂O is broadly effective, screening co-solvents can be beneficial. The use of room-temperature ionic liquids (RTILs) like [C₄mim][PF₆] has been shown to accelerate the reaction for some substrates and allows for catalyst recycling.[13]

Problem 2: The reaction worked, but the enantioselectivity (ee) is low.

  • Possible Cause A: The substrate is a cis-alkene. As discussed in the FAQ, this is the most common reason for low ee with standard AD-mixes.

    • Solution: Switch from the standard PHAL-based ligands to indoline (IND) derived ligands. Specifically, (DHQ)₂-IND and (DHQD)₂-IND have shown significantly improved enantioselectivity for cis-alkenes.[3]

  • Possible Cause B: The reaction temperature is too high. Higher temperatures decrease the energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[11]

    • Solution: Run the reaction at a lower temperature. Standard protocols call for 0 °C, but for problematic substrates, running the reaction at -20 °C or even lower can dramatically improve the ee, albeit at the cost of a longer reaction time.

  • Possible Cause C: The "second catalytic cycle" is competing. This is often due to an effective ligand concentration that is too low.

    • Solution: Increase the amount of the chiral ligand relative to the osmium catalyst. While the AD-mixes have a set ratio, preparing the catalyst system from individual components allows for this modification.

  • Possible Cause D: The pH is not optimal. A high pH can increase the rate for internal olefins but may affect the ee for terminal olefins.[2]

    • Solution: Ensure the reaction is buffered correctly with K₂CO₃. For terminal olefins, maintaining a constant pH of 10.0 at room temperature has been shown to yield higher enantioselectivities.[12]

Problem 3: I am working with a diene and getting a mixture of products or poor regioselectivity.

  • Possible Cause: The standard AD reaction favors the most electron-rich double bond.[5] If the electronic characters of the double bonds are similar, a mixture will result.

    • Solution 1 (Electronic Differentiation): If possible, modify the substrate to electronically differentiate the two alkenes. For example, placing an electron-withdrawing group near one double bond will direct the dihydroxylation to the other.[5]

    • Solution 2 (Steric Differentiation): If one double bond is significantly more sterically accessible than the other, the reaction will favor the less hindered position.

    • Solution 3 (Alternative Methods): For conjugated dienes where 1,4-dihydroxylation is desired, the Sharpless AD is not the appropriate method. Consider alternative strategies like catalytic enantioselective diboration followed by oxidation.[14]

Data Summary & Ligand Selection

The choice of ligand is critical for success, especially with non-standard substrates.

Alkene Substrate ClassStandard Ligand (in AD-mix)Typical ee (%)Common Limitation(s)Recommended Modification / Alternative Ligand
Monosubstituted (DHQ/D)₂PHAL90-99%Short aliphatic chains can give lower ee.Lower reaction temperature.
gem-Disubstituted (DHQ/D)₂PHAL80-98%Generally well-behaved.Standard protocol is usually sufficient.
trans-Disubstituted (DHQ/D)₂PHAL>95%The ideal substrate class.Standard protocol is highly effective.
cis-Disubstituted (DHQ/D)₂PHAL20-60%Severe steric clash with PHAL ligand.[3]Switch to (DHQ/D)₂-IND ligands. [3]
Trisubstituted (DHQ/D)₂PHAL>90%Slower reaction rates.Add MeSO₂NH₂ to accelerate turnover.[5]
Tetrasubstituted (DHQ/D)₂PHALVariable, often lowVery slow reaction and hydrolysis.[4]Add MeSO₂NH₂ and allow for extended reaction times.[4]

Visualizing the Process: Catalytic Cycle and Troubleshooting

A clear understanding of the reaction pathway and a logical troubleshooting workflow are essential for success.

Sharpless AD Catalytic Cycle cluster_primary Primary Catalytic Cycle (High ee) cluster_secondary Secondary Cycle (Low ee) OsO4 Os(VIII)O₄ + Ligand Complex Chiral Os(VIII)-Ligand Complex Osmate Os(VI)mate Ester Complex->Osmate Alkene Alkene Cycloadd [3+2] Cycloaddition OsVI Reduced Os(VI) Osmate->OsVI Reox Premature Reoxidation Osmate->Reox Hydrolysis Hydrolysis (H₂O) Diol Chiral Diol OsVI->OsO4 OsVIIIDiol Os(VIII)-Diol Complex OsVIIIDiol->OsVI Alkene2 Alkene RacemicDiol Racemic/Low ee Diol

Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Troubleshooting Workflow cluster_yield Low Yield / No Reaction cluster_ee Low Enantioselectivity (ee) Start Observe Poor Result (Low Yield or Low ee) CheckSubstrate Substrate Type? Start->CheckSubstrate CheckSubstrate_ee Substrate is cis-Alkene? Start->CheckSubstrate_ee ElectronDeficient Electron Deficient CheckSubstrate->ElectronDeficient e.g., α,β-Unsaturated Hindered Sterically Hindered CheckSubstrate->Hindered e.g., Internal, Tetrasubstituted Sol_LongerTime Increase Reaction Time (24-48h) ElectronDeficient->Sol_LongerTime Sol_Additives Add MeSO₂NH₂ (1 eq) Hindered->Sol_Additives Yes_cis Yes CheckSubstrate_ee->Yes_cis Yes No_cis No CheckSubstrate_ee->No_cis No Sol_IND Use (DHQ/D)₂-IND Ligand Yes_cis->Sol_IND CheckTemp Temperature Too High? No_cis->CheckTemp Sol_LowerTemp Lower Temp to -20°C CheckTemp->Sol_LowerTemp

Caption: A decision-making workflow for troubleshooting common AD issues.

Experimental Protocols

Protocol 1: Standard Asymmetric Dihydroxylation of trans-Stilbene

This protocol is a standard procedure for a well-behaved substrate using the commercially available AD-mix-β.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Begin stirring until the mixture is homogeneous.

  • Reagent Addition: Add AD-mix-β (7.0 g, ~1.4 g per mmol of alkene) to the solvent mixture. Stir at room temperature until both phases are clear and the solids are dissolved, resulting in a yellow-orange solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add trans-stilbene (0.90 g, 5.0 mmol) to the cooled mixture.

    • Causality: Cooling is crucial to maximize enantioselectivity by increasing the energy difference between diastereomeric transition states.[11]

  • Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The orange color of the mixture will gradually fade and may become reddish-brown. For this substrate, the reaction is typically complete in 6-12 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (7.5 g) and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Causality: Sodium sulfite is a reducing agent that quenches any remaining oxidant and helps break down the osmate ester complexes.

  • Extraction: Add ethyl acetate (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Workup: Combine the organic layers and wash with 2 M NaOH, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography or recrystallization to yield (R,R)-1,2-diphenyl-1,2-ethanediol.

Protocol 2: Modified AD for a Challenging Substrate (cis-3-Hexene)

This protocol demonstrates the necessary modifications for a cis-alkene, which requires a specialized ligand and an additive for efficient reaction.

  • Preparation: In a 100 mL round-bottom flask, prepare the t-BuOH/H₂O (1:1, 50 mL) solvent system.

  • Reagent Preparation (Individual Components):

    • Add potassium ferricyanide(III) (K₃Fe(CN)₆) (4.94 g, 15.0 mmol, 3 eq).

    • Add potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 3 eq).

    • Causality: K₃Fe(CN)₆ is the stoichiometric re-oxidant that regenerates the Os(VIII) catalyst.[5] K₂CO₃ maintains the basic pH required for rapid reaction.[15]

    • Add (DHQD)₂-IND (0.091 g, 0.1 mmol, 0.02 eq).

    • Causality: The IND ligand is chosen specifically to provide better steric accommodation for the cis-alkene, leading to higher ee.[3]

    • Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.018 g, 0.05 mmol, 0.01 eq).

  • Cooling and Additive: Stir the mixture at room temperature until dissolved, then cool to 0 °C. Add methanesulfonamide (MeSO₂NH₂) (0.48 g, 5.0 mmol, 1 eq).

    • Causality: Even though this is not a particularly hindered substrate, MeSO₂NH₂ helps to ensure rapid hydrolysis and turnover, which can be sluggish for substrates that bind less effectively.[5]

  • Substrate Addition: Add cis-3-hexene (0.42 g, 5.0 mmol) to the cold, stirring mixture.

  • Reaction: Seal the flask and stir vigorously at 0 °C for 24 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 6-9 from Protocol 1. The expected product is (3R,4R)-hexane-3,4-diol.

References

  • Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • NPTEL. (n.d.). 1.1.3 Sharpless Asymmetric Dihydroxylation. NPTEL Archive. Retrieved January 14, 2026, from [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • Chemospecific. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. [Link]

  • University of York. (n.d.). Catalytic Asymmetric Dihydroxylation. Retrieved January 14, 2026, from [Link]

  • Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Bailey, J. M., et al. (2025). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science. [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved January 14, 2026, from [Link]

  • Wiley Online Library. (2005). Asymmetric Dihydroxylation of Alkenes. Organic Reactions. [Link]

  • Wiley Online Library. (2005). Asymmetric Dihydroxylation of Alkenes. Organic Reactions. [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038-3047. [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). An Improved Version of the Sharpless Asymmetric Dihydroxylation. Retrieved January 14, 2026, from [Link]

  • Burks, H. E., Kliman, L. T., & Morken, J. P. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society, 131(26), 9134–9135. [Link]

  • Kalagara, S., et al. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3291. [Link]

  • ResearchGate. (n.d.). Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of... [Diagram]. Retrieved January 14, 2026, from [Link]

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"purification challenges for products of cinchona-catalyzed reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cinchona-catalyzed reactions. Cinchona alkaloids are unparalleled organocatalysts, celebrated for their ability to induce high stereoselectivity in a vast array of chemical transformations.[1][2] However, the very properties that make them effective catalysts—their complex structures and basic nitrogen centers—can introduce significant challenges during product purification.[3]

This guide is structured to provide direct, actionable solutions to the most common purification issues encountered by researchers. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to adapt and troubleshoot your unique system effectively.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific, observable problems in a direct question-and-answer format.

Problem 1: My final product is contaminated with the Cinchona catalyst.

Q: I've performed column chromatography, but my NMR/MS spectra still show peaks corresponding to the Cinchona alkaloid catalyst. Why is it so difficult to remove, and what is the definitive method?

A: This is the most common purification challenge. The co-elution of the catalyst with the product on silica gel is frequent due to their similar polarities as organic molecules. The key to efficient removal lies in exploiting a fundamental chemical difference: the basicity of the catalyst's quinuclidine nitrogen.

Causality: The tertiary amine within the quinuclidine core of Cinchona alkaloids is basic (pKa ≈ 8-9). By treating the organic reaction mixture with an aqueous acid, this nitrogen is protonated, forming a water-soluble ammonium salt. Your desired product, if neutral, will remain in the organic layer, achieving a clean separation.

Primary Solution: Acid-Base Extraction

This should be your first purification step, performed before any chromatography.

Experimental Protocol 1: Rigorous Acid Wash for Catalyst Removal
  • Dissolution: After the reaction is complete, quench as necessary and remove the reaction solvent under reduced pressure. Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MTBE). Use a volume that ensures full dissolution (e.g., 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 10% aqueous citric acid.

    • Scientist's Note: If your product contains acid-labile functional groups (e.g., acetals, tert-butyl esters), use a weaker acid like citric acid or a saturated solution of ammonium chloride (NH₄Cl).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated catalyst will move into the aqueous layer.

  • Repeat: Drain the aqueous layer. Repeat the acidic wash two more times with fresh aqueous acid to ensure complete removal.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Verification: Analyze a small sample of the concentrated crude product by TLC or LC-MS to confirm the absence of the catalyst before proceeding to chromatography.

Workflow for Catalyst Removal

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Mixture (Product + Catalyst) Product_Org Pure Product in Organic Solvent Crude->Product_Org  Add Dilute Acid (e.g., 1M HCl)  & Shake Catalyst_Aq Protonated Catalyst (Water Soluble) Crude->Catalyst_Aq Catalyst Transfers

Caption: Acid-base extraction workflow for catalyst separation.

Alternative Solutions:

  • Silica Gel Plug: If the product is significantly less polar than the catalyst, a quick filtration through a short plug of silica gel, eluting with a non-polar solvent system, can retain the catalyst. This is faster but generally less effective than an acid wash.

  • Immobilized Catalysts: For process development, consider using polymer-supported or silica-gel-immobilized Cinchona catalysts.[4][5] These heterogeneous catalysts can be removed by simple filtration after the reaction, drastically simplifying the workup.[4]

Problem 2: My product has low enantiomeric excess (ee) after purification.

Q: The reaction was reported to yield >95% ee, but after my workup and column chromatography, I'm only getting 80% ee. What happened to my stereoselectivity?

A: This issue can arise from two sources: the reaction itself underperformed, or the stereochemical integrity of the product was compromised during purification.

Causality:

  • Suboptimal Reaction Conditions: Enantioselectivity is highly sensitive to temperature, solvent, and impurities.[6] Traces of water or other nucleophiles can interfere with the catalytic cycle.

  • Epimerization/Racemization: If the newly formed stereocenter is adjacent to a proton that is even mildly acidic (e.g., alpha to a carbonyl), it can be prone to epimerization or racemization under non-neutral pH conditions or upon heating. Silica gel itself is slightly acidic and can sometimes catalyze this process on the column.

Diagnostic & Solution Workflow

  • Analyze the Crude Product: Before any workup, take a small, representative aliquot of the crude reaction mixture. Remove the solvent and analyze its ee via chiral HPLC or SFC. This is your baseline.

  • Compare Crude vs. Purified:

    • If Crude ee is low: The problem is the reaction itself. Re-evaluate your conditions. Ensure reagents are pure, solvents are anhydrous, and the reaction temperature was strictly controlled.[6]

    • If Crude ee is high, but Purified ee is low: The issue is post-reaction processing.

Solutions for Preserving Stereochemical Integrity:

  • Neutralize Carefully: After the acid wash for catalyst removal, ensure the organic layer is thoroughly washed with a base (like NaHCO₃) to return to neutral pH before concentration.

  • Avoid Excessive Heat: Concentrate your product at the lowest practical temperature.

  • Modify Chromatographic Conditions:

    • Deactivate Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a neutral or basic additive, like 1% triethylamine (NEt₃), before packing the column. This neutralizes the acidic silanol groups.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.

Workflow for Diagnosing ee Loss

Start Crude Reaction Mixture AnalyzeCrude Analyze Crude ee (Chiral HPLC/SFC) Start->AnalyzeCrude Workup Perform Workup & Purification Start->Workup Compare Compare ee Values AnalyzeCrude->Compare AnalyzeFinal Analyze Final ee Workup->AnalyzeFinal AnalyzeFinal->Compare Result1 Problem: Reaction Optimize Catalyst, Temp, Solvent Compare->Result1 Crude ee is Low Result2 Problem: Purification Check pH, Heat, Chromatography Compare->Result2 Crude ee is High, Final ee is Low

Caption: Decision workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: I need to separate the desired enantiomer from the undesired one. Is preparative chiral HPLC my only option?

A: While preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) are the most direct methods, they can be costly and time-consuming.[7][8] Consider these alternatives:

  • Diastereomeric Recrystallization: If your product has a suitable functional group (e.g., a carboxylic acid or an amine), you can react it with a cheap, enantiopure resolving agent (like (R)- or (S)-1-phenylethylamine for an acid, or a chiral acid like tartaric acid for a base) to form diastereomeric salts. Diastereomers have different physical properties and can often be separated by standard recrystallization.[9] The resolving agent is then cleaved to yield the enantiopure product.

  • Standard Chromatography for Diastereomers: If your reaction created a second stereocenter, you are trying to separate diastereomers, not enantiomers. Diastereomers can often be separated using standard silica gel column chromatography, although it may require careful solvent system optimization.

Table 1: Comparison of Chiral Separation Techniques
TechniqueScaleResolutionCostThroughputKey Consideration
Chiral HPLC/SFC mg to kgExcellentHighLow-MediumRequires specialized columns and instrumentation.[7][8][10]
Recrystallization g to multi-tonVariableLowLowRequires a suitable functional group and screening of resolving agents/solvents.
Column (Diastereomers) mg to kgGood-ExcellentLowHighOnly applicable for separating diastereomers, not enantiomers.

Q2: My product is sensitive to both strong acids and bases. How can I remove the Cinchona catalyst?

A: This is a common scenario in complex molecule synthesis.

  • Use Citric Acid: A 10% aqueous solution of citric acid is often sufficient to protonate the catalyst while being gentle enough for many sensitive substrates.

  • Ammonium Chloride Wash: A saturated solution of NH₄Cl is weakly acidic (pH ≈ 4.5-5.5) and can be very effective.

  • Solid-Supported Scavengers: Pack a column with an acidic resin (e.g., silica-supported sulfonic acid, Dowex®). Dissolve your crude product in a non-polar solvent and pass it through the column. The basic catalyst will be retained on the resin, while your neutral product elutes.

Q3: Can I recover and reuse the Cinchona catalyst?

A: Yes, catalyst recovery is economically and environmentally beneficial.[3][11] To do so, combine all the aqueous layers from your initial acid wash. Basify this aqueous solution to pH > 10 using a strong base like 2M NaOH or by adding solid K₂CO₃. The protonated catalyst will be neutralized and will precipitate out or can be extracted back into an organic solvent (like DCM or EtOAc). After extraction, dry and concentrate the organic layer to recover the catalyst, which can be checked for purity by NMR and reused.

References

  • Berthod, A., et al. (2002). Enantiomer separation by countercurrent chromatography using cinchona alkaloid derivatives as chiral selectors. Analytical Chemistry, 74(16), 4175-83. [Link]

  • Bencivenni, G. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules, 27(23), 8496. [Link]

  • Hofmann, M. (2007). Liquid Chromatographic Enantiomer Separation and Chiral Recognition by Cinchona Alkaloid-Derived Enantioselective Separation Materials. CRC Press. [Link]

  • MacMillan, D.W.C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. [Link]

  • Janečková, L., et al. (2024). Preparations of spherical nanoparticles of chiral Cinchona alkaloid-based bridged silsesquioxanes and their use in heterogeneous catalysis of enantioselective reactions. RSC Publishing. [Link]

  • Péter, A., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(13), 5186. [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link]

  • Yang, Z., et al. (2024). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]

  • Unknown. (1945). Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development. DTIC. [Link]

  • ResearchGate. (2007). Liquid Chromatographic Enantiomer Separation and Chiral Recognition by Cinchona Alkaloid-Derived Enantioselective Separation Materials. Request PDF. [Link]

  • ResearchGate. (2017). 15 questions with answers in ORGANOCATALYSIS. Scientific method. [Link]

  • Chinchilla, R., et al. (2006). Enantioselective Michael reactions promoted by recoverable dimeric anthryl-derived Cinchona phase-transfer catalysts. Tetrahedron: Asymmetry, 17(18), 2697-2701. [Link]

  • Mettler Toledo. (n.d.). What is Organocatalysis?. Mettler Toledo. [Link]

  • McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques. Journal of Chromatography A, 967(1), 1-19. [Link]

  • Song, J., et al. (2012). On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. Angewandte Chemie International Edition, 51(34), 8632-8636. [Link]

  • Park, H.-g., & Jew, S.-s. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. Royal Society of Chemistry. [Link]

  • ResearchGate. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. Request PDF. [Link]

  • Lazar, L., & Fülöp, F. (2018). Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. ACS Omega, 3(2), 2276-2283. [Link]

  • Móczár, I., et al. (2021). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Symmetry, 13(3), 521. [Link]

  • Móczár, I., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Molecules, 24(18), 3374. [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalysis, Organocatalysts. . [Link]

  • Wikipedia. (n.d.). Organocatalysis. Wikipedia. [Link]

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Validation & Comparative

A Tale of Two Ligands: A Comparative Guide to Hydroquinine 9-Phenanthryl Ether and (DHQD)₂PHAL in Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of a chiral ligand is paramount. The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of enantioselective synthesis, offering a reliable method for the conversion of prochiral olefins into valuable chiral diols.[1][2] At the heart of this transformation are cinchona alkaloid-derived ligands that impart chirality to the osmium-catalyzed reaction. For decades, the dimeric phthalazine (PHAL) ligands, particularly (DHQD)₂PHAL, have been the gold standard, even being commercialized in the convenient "AD-mix-β" formulation.[2][3] However, the pursuit of perfection in enantioselectivity is relentless, leading to the exploration of alternative ligand architectures. This guide provides an in-depth comparison of the well-established (DHQD)₂PHAL with a noteworthy challenger: hydroquinine 9-phenanthryl ether (and its pseudoenantiomer, DHQD-PHN), a monomeric ligand boasting a bulky, aromatic phenanthryl moiety. We will explore the structural nuances, comparative performance, and mechanistic underpinnings that guide the rational selection of these powerful catalytic tools.

The Contenders: Structural and Mechanistic Overview

Both (DHQD)₂PHAL and hydroquinine 9-phenanthryl ether (DHQ-PHN) are derived from the same family of cinchona alkaloids, sharing a common structural heritage. However, their designs diverge in a way that significantly impacts their catalytic behavior.

(DHQD)₂PHAL , or dihydroquinidine 1,4-phthalazinediyl diether, is a dimeric ligand where two dihydroquinidine units are tethered by a phthalazine linker.[4] This C₂-symmetric structure creates a well-defined chiral environment around the osmium tetroxide catalyst. It is a key component of the widely used AD-mix-β, a pre-packaged reagent system that simplifies the setup of asymmetric dihydroxylation reactions.[2][3]

Hydroquinine 9-phenanthryl ether (and its pseudoenantiomer, DHQD-PHN) is a monomeric ligand characterized by a large, sterically demanding phenanthryl group attached to the C9 oxygen of the hydroquinine scaffold. This bulky aromatic system is hypothesized to create a more rigid and deeply recessed "chiral pocket" compared to the PHAL ligands, a feature that can be advantageous for the stereoselective dihydroxylation of specific classes of olefins.

The generally accepted mechanism for the Sharpless AD involves the formation of a complex between the chiral ligand and osmium tetroxide.[2][3] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the chiral diol and a reduced osmium species. The stoichiometric co-oxidant, typically potassium ferricyanide, regenerates the osmium(VIII) catalyst, thus completing the catalytic cycle.[3]

Sharpless_AD_Cycle OsO4 OsO₄ Complex L-OsO₄ Complex OsO4->Complex Coordination Ligand Chiral Ligand (L) Ligand->Complex OsmateEster Cyclic Osmate Ester Complex->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol Chiral Diol OsmateEster->Diol Hydrolysis (H₂O) OsVI Os(VI) Species OsmateEster->OsVI OsVI->Complex Reoxidation Oxidant K₃Fe(CN)₆ (Co-oxidant) Oxidant->OsVI

Figure 1: Generalized Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

Head-to-Head Performance Comparison: Enantioselectivity Showdown

The true measure of a chiral ligand lies in its ability to induce high enantioselectivity for a broad range of substrates. While (DHQD)₂PHAL is a robust and versatile ligand, providing excellent results for many olefin classes, the phenanthryl ether ligands have demonstrated superiority in specific, challenging cases.

SubstrateLigandEnantiomeric Excess (% ee)Yield (%)Reference
Acrolein Acetal(DHQD)₂PHAL6790[3]
Acrolein AcetalDHQD-PHN86 (97 after recrystallization)90 (60 after recrystallization)[3]
AllyltrimethylsilanePhthalazine Ligands (e.g., (DHQD)₂PHAL)Lower than PHN-[3]
AllyltrimethylsilaneDHQD-PHN76 -[3]

Analysis of Performance Data:

The data clearly indicates that for certain substrates, the structural modifications of the phenanthryl ether ligand translate into significant gains in enantioselectivity. In the case of acrolein acetal, DHQD-PHN provides a nearly 20% increase in the initial enantiomeric excess compared to the standard (DHQD)₂PHAL.[3] This advantage is even more pronounced when considering that the diol produced using DHQD-PHN can be enriched to 97% ee via a single recrystallization.[3] Similarly, for allyltrimethylsilane, the phenanthryl ether ligand has been reported to give higher enantioselectivities than the phthalazine-based counterparts.[3]

The "Chiral Pocket": Unraveling the Source of Selectivity

The enhanced performance of the phenanthryl ether ligands can be attributed to the unique topology of the chiral binding pocket they create. The bulky and rigid phenanthryl group is thought to enforce a more constrained and well-defined active site, leading to a more effective differentiation between the two prochiral faces of the incoming olefin. This concept is often visualized using the "U-shaped binding pocket" model proposed by Corey.[4]

Figure 2: Conceptual Comparison of the Chiral Binding Pockets.

For substrates that are relatively small or possess specific electronic and steric properties, the more defined pocket of the DHQD-PHN ligand can lead to a more favorable transition state for the formation of one enantiomer over the other. The phenanthryl group acts as a "steric wall," effectively blocking one face of the olefin from approaching the osmium center, thereby enhancing facial selectivity. In contrast, the more open binding pocket of (DHQD)₂PHAL, while versatile, may not provide the same level of steric discrimination for these challenging substrates.

Experimental Protocols: A Field-Proven Approach

The successful application of these ligands requires meticulous experimental technique. Below is a representative protocol for the asymmetric dihydroxylation of acrolein acetal using DHQD-PHN, adapted from standard Sharpless AD procedures.

Asymmetric Dihydroxylation of Acrolein Acetal with DHQD-PHN:

Materials:

  • Acrolein acetal

  • DHQD-PHN

  • Potassium osmate (K₂OsO₂(OH)₄)

  • Potassium ferricyanide (K₃Fe(CN)₆)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reagent Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine potassium ferricyanide (3.0 equiv.), potassium carbonate (3.0 equiv.), and DHQD-PHN (0.02-0.05 equiv.) in a 1:1 mixture of tert-butanol and water.

  • Initiation of the Reaction: Stir the mixture vigorously at room temperature until the solids dissolve, resulting in two clear phases. Cool the mixture to 0 °C in an ice bath.

  • Addition of Catalyst and Substrate: Add potassium osmate (0.002 equiv.) to the cooled mixture, followed by the acrolein acetal (1.0 equiv.).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching and Workup: Upon completion, add solid sodium sulfite (approx. 1.5 g per mmol of olefin) to the reaction mixture and stir for 1 hour at room temperature.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by column chromatography on silica gel.

Self-Validating System:

  • Enantiomeric Excess Determination: The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis and compared to the literature values. A successful reaction will yield the diol with an ee of approximately 86%.[3]

  • Recrystallization: Attempt a recrystallization of the product. A significant increase in the enantiomeric excess (to >95%) upon recrystallization validates the initial result and provides a route to highly enantiopure material.[3]

Experimental_Workflow start Start prep Prepare Reagent Mixture (K₃Fe(CN)₆, K₂CO₃, DHQD-PHN in t-BuOH/H₂O) start->prep cool Cool to 0 °C prep->cool add_reagents Add K₂OsO₂(OH)₄ and Acrolein Acetal cool->add_reagents react Stir at 0 °C (6-24 h) Monitor by TLC add_reagents->react quench Quench with Na₂SO₃ react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify analyze Analyze Product (Yield, ee%) purify->analyze end End analyze->end

Figure 3: Experimental Workflow for Asymmetric Dihydroxylation.

Conclusion and Future Outlook

The choice between hydroquinine 9-phenanthryl ether and (DHQD)₂PHAL is not a matter of one being universally superior to the other, but rather a case of selecting the right tool for the specific synthetic challenge. (DHQD)₂PHAL remains the versatile workhorse for a wide array of asymmetric dihydroxylations, bolstered by its commercial availability in the convenient AD-mix formulations.

However, for researchers tackling substrates that prove challenging for the standard PHAL ligands, the phenanthryl ether derivatives offer a powerful alternative. The enhanced steric bulk and rigidity of the phenanthryl moiety can create a more selective chiral environment, leading to significant improvements in enantioselectivity for specific olefins. The experimental data for substrates like acrolein acetal and allyltrimethylsilane provide compelling evidence for this advantage.

Future research in this area will likely focus on expanding the library of monomeric cinchona alkaloid-derived ligands with diverse and sterically demanding aromatic groups. The development of new ligands with even more finely-tuned chiral pockets will undoubtedly push the boundaries of enantioselectivity in asymmetric dihydroxylation and other catalytic transformations. For the practicing chemist, the key takeaway is the importance of considering these alternative ligands when the standard methods fall short of the desired stereochemical purity.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Available at: [Link]

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ogino, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. Available at: [Link]

  • DelMonte, A. J., Haller, J., Houk, K. N., Sharpless, K. B., Singleton, D. A., Strassner, T., & Thomas, A. A. (1997). Experimental and Theoretical Kinetic Isotope Effects for the Addition of Osmium Tetroxide to α, β-Unsaturated Esters. A New Mechanistic Probe for the [3+ 2] versus [2+ 2] Question. Journal of the American Chemical Society, 119(41), 9907-9908. Available at: [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Retrieved January 14, 2026, from [Link]

  • Choudhary, M. I., & Nawaz, S. A. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296. Available at: [Link]

  • Buchler GmbH. Asymmetric Dihydroxylation. Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to the Comparative Performance of Cinchona Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, Cinchona alkaloids represent a cornerstone class of chiral catalysts and ligands.[1][2] Their natural abundance, commercial availability, and unique pseudo-enantiomeric relationship (e.g., quinine vs. quinidine) make them invaluable tools for stereoselective transformations.[3][4][5] However, the true power of these molecules is realized through their derivatives, where strategic modification of the core scaffold unlocks enhanced reactivity and selectivity across a spectrum of applications.

This guide provides a comparative analysis of Cinchona alkaloid derivatives, moving beyond a simple catalog of reactions to explore the causal relationships between structure and performance. We will examine experimental data from key applications—asymmetric catalysis and chiral chromatography—to provide a clear, evidence-based framework for catalyst selection and methods development.

The Core Scaffold: A Platform for Catalytic Diversity

The four primary Cinchona alkaloids—quinine (QN), quinidine (QD), cinchonine (CN), and cinchonidine (CD)—share a common architecture featuring a quinoline ring linked to a quinuclidine bicycle.[6][7][8] The critical stereocenter at C9, bearing a hydroxyl group, serves as the primary site for modification. This position, along with the tertiary amine of the quinuclidine ring, forms the basis of their catalytic activity, often engaging in bifunctional activation of substrates.[9][10] Derivatives incorporating ureas, thioureas, squaramides, or ether linkages at C9 have proven to be exceptionally successful organocatalysts.[9][11][12]

Below is a diagram illustrating the core structure and key modification sites.

G cluster_legend Legend cluster_structure General Cinchona Alkaloid Structure cluster_labels k1 Core Scaffold k2 Primary Modification Site k3 Brønsted Base Site struct C9 C9-OH Group C9->struct N1 Quinuclidine N (Brønsted Base) N1->struct Quinoline Quinoline Ring (Steric/Electronic Tuning) Quinoline->struct

Caption: Core structure of Cinchona alkaloids highlighting key functional sites.

Performance in Asymmetric Catalysis

The modification of the Cinchona scaffold allows for the fine-tuning of steric and electronic properties, leading to catalysts with superior performance compared to their natural counterparts.

Asymmetric Hydrogenation of Ketones

The reduction of prochiral ketones to chiral alcohols is a fundamental industrial transformation. While natural alkaloids can be used, synthetic derivatives often provide superior enantioselectivity. A notable example is the emergence of Quincorine (QCI) and its analogues.

Experimental Data Summary:

Ligand/CatalystCatalyst SystemSubstrateYield (%)ee (%)Source
Cinchonidine[Ru(p-cymene)Cl₂]₂Acetophenone>9985[13]
Quincorine-derived (L5)[Ru(p-cymene)Cl₂]₂Acetophenone>9998 [13]
Quinine[Ru(p-cymene)Cl₂]₂Acetophenone>9982[13]
Quinidine[Ru(p-cymene)Cl₂]₂Acetophenone>9988[13]

Analysis: The experimental data clearly shows that the synthetic Quincorine-derived ligand achieves a significantly higher enantiomeric excess (98% ee) for the benchmark hydrogenation of acetophenone compared to the natural alkaloids (82-88% ee).[13] This enhancement is attributed to the optimized steric environment around the catalytic center, which allows for more effective facial discrimination of the prochiral ketone.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a self-validating system; successful execution with the benchmark substrate should yield results consistent with the table above.

  • Catalyst Pre-formation: In an inert atmosphere glovebox, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1.0 eq) and the Cinchona-derived NNP ligand (e.g., Quincorine-L5, 0.02 mmol, 4.0 eq).

  • Add anhydrous methanol (2 mL) and stir the mixture at room temperature for 30 minutes. The color change indicates the formation of the active catalyst precursor.

  • Reaction Setup: In a separate vessel, dissolve acetophenone (1.0 mmol, 200 eq) and barium hydroxide (Ba(OH)₂) (0.1 mmol, 20 eq) in methanol (3 mL). Causality Note: Ba(OH)₂ acts as a basic activator, facilitating the deprotonation of the pro-ligand and the formation of the active ruthenium hydride species.

  • Transfer the substrate solution to the catalyst precursor solution via cannula.

  • Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 10 atm) and stir vigorously at room temperature for the specified time (e.g., 12 hours).

  • Workup and Analysis: Carefully vent the H₂ pressure. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The enantiomeric excess is determined by chiral HPLC or GC analysis.

G Catalyst_Precursor [Ru]-NNP Precursor Active_Catalyst [Ru]-H Active Species Catalyst_Precursor->Active_Catalyst + H2 - HCl Ru_Complex Ru-Alkoxide Intermediate Active_Catalyst->Ru_Complex + Ketone Ketone Prochiral Ketone (R-CO-R') Alcohol Chiral Alcohol (R-CH(OH)-R') Ru_Complex->Alcohol + H2 (Regenerates Active Catalyst)

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Asymmetric Michael Additions

For carbon-carbon and carbon-heteroatom bond formations like the Michael addition, bifunctional Cinchona derivatives bearing a hydrogen-bond donor moiety (e.g., thiourea, squaramide) at C9 are exceptionally effective.[9][11][12] These catalysts operate through a dual-activation mechanism.

Experimental Data Summary:

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)ee (%)drSource
Epiquinine DerivativeNitro-Michael5-substituted 2(3H)-furanonesNitroalkenes>9088-98>98:2[10]
Quinidine DerivativeAza-MichaelMalonatesEnonesup to 99up to 94N/A[10]
9-epi-aminoquinineConjugate AdditionNitroalkanesEnonesModerate-Good91-99N/A[9]

Analysis: The data highlights the exceptional stereocontrol exerted by these bifunctional catalysts. The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile (e.g., malonate), increasing its reactivity.[10] Simultaneously, the C9-thiourea or hydroxyl group acts as a Brønsted acid, activating the electrophile (e.g., enone) via hydrogen bonding and orienting it for a stereodefined attack. This dual activation is crucial for achieving high yields and enantioselectivities.

G catalyst Bifunctional Cinchona Catalyst Quinuclidine N (Base) H-Bond Donor (Acid) nucleophile Nucleophile (e.g., Malonate) catalyst:N->nucleophile Deprotonation electrophile Electrophile (e.g., Enone) catalyst:HBD->electrophile H-Bonding enolate Activated Enolate (More Nucleophilic) nucleophile->enolate activated_electrophile Activated Electrophile (H-Bonded) electrophile->activated_electrophile transition_state Organized Transition State enolate->transition_state activated_electrophile->transition_state product Enantioenriched Product transition_state->product product->catalyst Catalyst Regeneration

Caption: Dual activation mechanism in bifunctional Cinchona alkaloid catalysis.

Performance in Enantioselective Chromatography

Beyond catalysis, Cinchona alkaloid derivatives are fundamental to chiral separations as covalently bonded chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC).[14][15][16] Zwitterionic CSPs, which combine a basic Cinchona alkaloid moiety with an acidic group, are particularly versatile for separating chiral acids, bases, and ampholytes like amino acids.[14][17]

Mechanism of Separation: Chiral recognition on these CSPs is a multi-modal process. The primary interaction is ion exchange between the charged sites on the zwitterionic selector and the analyte.[17] This is supplemented by secondary interactions, including hydrogen bonding, π-π stacking with the quinoline ring, and steric repulsion, which collectively allow the CSP to differentiate between enantiomers.[17]

Experimental Data Summary: Separation of Amino Acids

CSP TypeAnalyteMobile PhaseResultSource
CHIRALPAK ZWIX(-)β-MethylphenylalanineMethanol/Acetonitrile + Formic AcidBaseline enantioseparation achieved[18]
Quinine-based ZwitterionicPhenylalanineMethanol + Acid/Base additivesSuccessful enantiorecognition[17]
Quinidine-based ZwitterionicTyrosinePolar Ionic Mode (PIM)Efficient separation of stereoisomers[17]

Analysis: The performance of Cinchona-based CSPs is highly dependent on the mobile phase composition. In the polar ionic mode (PIM), the use of acid and base additives is essential to facilitate the ion-exchange mechanism and control retention times and peak shape.[17] The rigid chiral framework of the alkaloid provides the necessary steric environment to achieve enantioselective interactions, making these columns a powerful tool for chiral analysis and purification.

General Protocol: Enantioseparation using a Cinchona-based Zwitterionic CSP

  • Column Selection: Choose a zwitterionic CSP based on quinine or quinidine, such as CHIRALPAK ZWIX.

  • Mobile Phase Preparation: Prepare the mobile phase, typically consisting of methanol or a methanol/acetonitrile mixture. Add acid and base additives (e.g., 80 mM formic acid) to act as counter-ions. Causality Note: The concentration and nature of these additives directly influence the ion-exchange equilibrium and are critical parameters for optimizing retention and resolution.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Dissolve the racemic analyte in the mobile phase and inject a small volume onto the column.

  • Detection and Analysis: Monitor the elution profile using a UV detector. The separation of two distinct peaks indicates successful enantiomeric resolution. Calculate the resolution (Rs) to quantify the separation quality.

Overview of Pharmacological Performance

While the historical significance of Cinchona alkaloids as antimalarial agents is well-known, research into their derivatives has revealed a broad range of other pharmacological activities.[19][20][21] The structure-activity relationship is highly specific, with subtle stereochemical changes leading to vastly different biological effects.

Comparative Biological Activities:

Alkaloid/DerivativeBiological ActivityKey Finding/MechanismSource
QuinineAntimalarialInterferes with the parasite's hemoglobin metabolism.[22]
QuinidineAntiarrhythmicBlocks cardiac ion channels.[5]
QuinidineEnzyme InhibitionPotent and selective inhibitor of the debrisoquine 4-hydroxylase metabolic pathway. Quinine is a much weaker inhibitor.[23]
CinchonineAnticancerInduces apoptosis by activating caspase-3 and triggering endoplasmic reticulum stress.[19]
CinchonineAnti-obesityReduces the impact of high-fat diets, potentially through anti-inflammatory effects.[19][24]
Quaternary DerivativesAntimicrobialN-alkylation of the quinuclidine nitrogen can lead to potent activity against bacteria like P. aeruginosa.[7]

Analysis: The pharmacological profile of Cinchona alkaloids is remarkably diverse. The diastereomeric relationship between quinine and quinidine results in different primary medical uses (antimalarial vs. antiarrhythmic) and profoundly different interactions with metabolic enzymes.[5][23] Furthermore, simple derivatization, such as quaternization of the quinuclidine nitrogen, can transform the molecule into a potent antimicrobial agent, demonstrating the vast potential for drug development from this "privileged" scaffold.[7]

Conclusion and Future Outlook

The performance of Cinchona alkaloid derivatives consistently surpasses that of the parent natural products in specialized applications. In asymmetric catalysis, the development of bifunctional catalysts and synthetically optimized ligands has led to unprecedented levels of stereocontrol in a wide array of chemical reactions.[9][13] In chromatography, their incorporation into chiral stationary phases provides robust and versatile tools for enantioseparation.

The future of the field lies in the continued rational design of novel derivatives. By leveraging computational modeling to understand reaction mechanisms and transition states, it is possible to design catalysts with even greater efficiency and selectivity.[25] The ability to fine-tune the steric and electronic properties of these remarkable scaffolds ensures that Cinchona alkaloids and their derivatives will remain at the forefront of catalysis, analytical science, and drug discovery for the foreseeable future.[1][13]

References

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  • Okino, T., et al. (2007). Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters, ACS Publications. [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Hydroquinine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the field of asymmetric organocatalysis, the use of Cinchona alkaloids, such as hydroquinine, has become a cornerstone for synthesizing chiral molecules with high stereoselectivity.[1][2] The success of these reactions is quantified by the enantiomeric excess (ee), a critical quality attribute that dictates the potential efficacy and safety of a chiral pharmaceutical compound.[3][4] An accurate and robust determination of ee is therefore not merely a procedural step but the definitive measure of catalytic performance.

This guide provides an in-depth comparison of the principal analytical techniques for determining ee in the context of hydroquinine-catalyzed reactions. We move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system. This content is designed for researchers, scientists, and drug development professionals who require both high-level understanding and practical, field-proven methodologies.

Core Methodologies: A Comparative Overview

The choice of an analytical technique for ee determination is a critical decision, balancing the need for accuracy, speed, and resource availability.[5][6] The three preeminent methods—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer a distinct set of advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for enantiomeric separations due to its high resolution and reliability.[7][8] The technique's success hinges on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[3]

Causality of Experimental Choices: The selection of the CSP is the most critical parameter. For products emerging from hydroquinine-catalyzed reactions, which often possess aromatic moieties and hydrogen-bonding sites, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective.[1][9] These phases, such as Chiralpak® AD-H or OD-H, create chiral cavities and surfaces where enantiomers can engage in a combination of hydrogen bonding, π-π stacking, and steric interactions, leading to separation. The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) mobile phases is dictated by the analyte's polarity; normal-phase often provides better selectivity for many complex chiral molecules.[9]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental sustainability.[10][11] It utilizes supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity, enabling rapid separations at lower pressures.[10][12]

Causality of Experimental Choices: The fundamental separation principle in chiral SFC is analogous to HPLC, relying on a CSP.[11] However, the mobile phase properties are distinct. The low viscosity of supercritical CO2 allows for much higher flow rates without a proportional increase in backpressure, drastically reducing analysis times.[11] Organic modifiers (co-solvents) like methanol or ethanol are added to the CO2 to modulate the mobile phase polarity and improve analyte solubility. This makes SFC particularly advantageous for high-throughput screening of catalysts and reaction conditions, where speed is paramount. The same polysaccharide-based CSPs successful in HPLC are often effective in SFC, though selectivity can differ, making the techniques complementary.[11][13]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different, non-separative approach to ee determination.[6] It provides a rapid, non-destructive analysis that is well-suited for reaction monitoring.[6][14] The method relies on the use of a Chiral Solvating Agent (CSA), which forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[15][16]

Causality of Experimental Choices: The formation of these diastereomeric complexes places the corresponding nuclei of the two enantiomers in magnetically non-equivalent environments.[17] This non-equivalence breaks the symmetry observed in an achiral solvent, resulting in distinct, chemically shifted signals for each enantiomer in the NMR spectrum.[18] The enantiomeric excess can then be determined by integrating the signals corresponding to each diastereomer.[19] The choice of CSA is critical; it must interact strongly enough with the analyte to induce a measurable chemical shift difference (ΔΔδ). For products of hydroquinine catalysis, CSAs capable of hydrogen bonding or π-π stacking are often effective. Interestingly, Cinchona alkaloids themselves, such as quinine, can be used as inexpensive and effective CSAs for certain substrates, particularly chiral acids.[14]

Quantitative Performance Comparison

The selection of a method should be based on a clear understanding of its performance characteristics. The following table summarizes key metrics for the discussed techniques.

ParameterChiral HPLCChiral SFCNMR Spectroscopy with CSA
Principle Differential interaction with a Chiral Stationary Phase (CSP).[3]Differential interaction with a CSP using a supercritical fluid mobile phase.[10]Formation of transient diastereomeric complexes leading to distinct NMR signals.[6]
Resolution Excellent, often achieving baseline separation (Rs > 1.5).[3]Excellent, comparable or sometimes superior to HPLC.[10]Dependent on analyte-CSA interaction and magnetic field strength.
Sensitivity (LOQ) High (typically <0.1% for the minor enantiomer).[10]Very High (LOD often ~0.01% of the major enantiomer).[10]Lower, typically requires >1% of the minor enantiomer for accurate integration.[6]
Analysis Time 10 - 30 minutes per sample.[3]2 - 10 minutes per sample.[11]2 - 10 minutes per sample.[3]
Solvent Consumption High (organic solvents).[6]Low (primarily CO2, small amount of organic co-solvent).[10]Very Low (~0.6 mL of deuterated solvent).[6]
Sample Preparation Simple dissolution in mobile phase.Simple dissolution in co-solvent.Simple mixing of analyte and CSA in NMR tube.[15]
Non-destructive Yes.Yes.Yes.[6]
Trustworthiness High; considered the gold standard for validation.[20]High; gaining regulatory acceptance.[12]High, but requires careful validation to ensure no differential signal enhancement.

Experimental Protocols & Workflows

A trustworthy protocol must be detailed and self-validating. The following sections provide step-by-step methodologies for each technique, designed for immediate application.

Chiral HPLC Workflow

The logical flow for ee determination by HPLC involves method development, system suitability testing, and sample analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development & SST cluster_analysis 3. Analysis prep_sample Dissolve Sample in Mobile Phase inject_sample Inject Reaction Sample prep_sample->inject_sample prep_racemic Prepare Racemic Standard inject_racemic Inject Racemic Standard prep_racemic->inject_racemic check_res Check Resolution (Rs > 1.5?) inject_racemic->check_res optimize Optimize Mobile Phase & Flow Rate check_res->optimize No check_res->inject_sample  Yes optimize->inject_racemic integrate Integrate Peak Areas (Area1, Area2) inject_sample->integrate calculate Calculate % ee [|A1-A2|/(A1+A2)]*100 integrate->calculate SFC_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Screening & SST cluster_analysis 3. Analysis prep_sample Dissolve Sample in Co-solvent (e.g., MeOH) inject_sample Inject Reaction Sample prep_sample->inject_sample prep_racemic Prepare Racemic Standard inject_racemic Inject Racemic Standard prep_racemic->inject_racemic check_res Resolution Adequate? (Rs > 1.5) inject_racemic->check_res optimize Adjust Co-solvent % & Backpressure check_res->optimize No check_res->inject_sample  Yes optimize->inject_racemic integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for ee determination by Chiral SFC.

Detailed Protocol: Chiral SFC

  • Instrumentation and Materials:

    • SFC system with a backpressure regulator and UV/Vis or PDA detector.

    • Chiral Column: Chiralpak IC (150 x 4.6 mm, 3 µm) or similar. [13] * Mobile Phase: Supercritical CO2 with an organic co-solvent (e.g., Methanol).

    • Racemic standard and reaction sample.

  • Sample Preparation:

    • Dissolve the racemic standard and reaction sample in the co-solvent (e.g., Methanol) to a concentration of ~1 mg/mL.

  • Method Execution & System Suitability:

    • Set the column temperature (e.g., 40 °C) and backpressure (e.g., 150 bar). [13] * Equilibrate the column with an isocratic mobile phase (e.g., 10% Methanol in CO2) at a flow rate of 2.5 mL/min.

    • Inject 5 µL of the racemic standard.

    • Self-Validation Check: Ensure baseline separation (Rs > 1.5). If needed, adjust the co-solvent percentage or backpressure to optimize resolution.

  • Sample Analysis and Data Processing:

    • Inject 5 µL of the reaction sample.

    • Integrate the peak areas for the major and minor enantiomers.

    • Calculate % ee using the same formula as for HPLC.

NMR Spectroscopy Workflow

The NMR workflow is the most direct, involving simple sample mixing and spectral analysis.

NMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Spectral Acquisition cluster_analysis 3. Analysis prep_sample Weigh Analyte into NMR Tube add_solvent Add Deuterated Solvent (e.g., CDCl3) prep_sample->add_solvent prep_csa Prepare CSA Stock Solution add_csa Add Chiral Solvating Agent (CSA) prep_csa->add_csa add_solvent->add_csa acquire_spec Acquire 1H NMR Spectrum add_csa->acquire_spec check_split Signal Splitting Observed? acquire_spec->check_split check_split->add_csa No, Add More CSA integrate Integrate Diastereomeric Signals (Integral1, Integral2) check_split->integrate Yes calculate Calculate % ee [|I1-I2|/(I1+I2)]*100 integrate->calculate

Caption: Workflow for ee determination by NMR Spectroscopy.

Detailed Protocol: NMR Spectroscopy with CSA

  • Instrumentation and Materials:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

    • High-quality NMR tubes.

    • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or other suitable agent.

    • Deuterated solvent (e.g., CDCl3).

    • Analyte from the hydroquinine-catalyzed reaction.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the analyte into an NMR tube.

    • Add ~0.6 mL of the deuterated solvent.

    • Acquire a standard 1H NMR spectrum of the analyte alone.

    • Add a specific amount of the CSA (start with 0.5 equivalents relative to the analyte). The optimal amount may need to be titrated. [15]

  • Method Execution:

    • Gently mix the sample and acquire a new 1H NMR spectrum.

    • Self-Validation Check: Identify a well-resolved proton signal of the analyte that splits into two distinct signals in the presence of the CSA. If no splitting is observed, incrementally add more CSA (e.g., up to 2-3 equivalents). If splitting is still not observed, a different CSA or solvent may be required. [15]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the two distinct signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess using the formula: % ee = [|Integral_1 - Integral_2| / (Integral_1 + Integral_2)] * 100 .

Expert Recommendations for Method Selection

  • For High-Throughput Screening (HTS): When screening multiple catalysts or reaction conditions, Chiral SFC is the superior choice due to its extremely short analysis times. [11][12]NMR can also be used if a suitable CSA is readily available and provides clear signal splitting. [14]* For Process Development and Quality Control: Chiral HPLC remains the benchmark. [20]Its robustness, high resolution, and established regulatory acceptance make it ideal for accurate quantification of the minor enantiomer, which is critical for purity assessment in pharmaceutical development. [9]* For Reaction Monitoring and Mechanistic Studies: NMR spectroscopy is invaluable. [19]Its non-destructive nature and minimal sample preparation allow for rapid checks of ee directly from the reaction mixture without the need for a full workup and purification, providing real-time insights into the reaction progress. [6]* For Final Product Release and Regulatory Submission: A validated Chiral HPLC method is typically required. [20]For absolute certainty of peak identity, especially in complex matrices, coupling the HPLC to a Mass Spectrometer (LC-MS) provides an orthogonal detection method, confirming both the retention time and the mass-to-charge ratio of the enantiomers. [21] By understanding the fundamental principles and practical nuances of these powerful analytical techniques, researchers can confidently and accurately quantify the success of their hydroquinine-catalyzed asymmetric reactions, paving the way for the efficient development of novel chiral therapeutics.

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A Senior Application Scientist's Guide to Chiral HPLC Methods for Enantiomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the ability to effectively separate and quantify enantiomers is paramount.[1] Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for achieving this, relying on the use of Chiral Stationary Phases (CSPs) to differentiate between stereoisomers.[1] This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their analytical challenges.

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological and toxicological properties.[2] Enantiomers, which are non-superimposable mirror images of a chiral compound, can exhibit profound differences in their interactions with the chiral environment of the human body, such as receptors and enzymes.[2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need to characterize each enantiomer in a drug product.[4][5] This underscores the necessity for robust and reliable analytical methods for chiral separation.

The Foundation of Chiral Recognition: The "Three-Point Interaction" Model

The fundamental principle behind chiral separation in HPLC is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6][7] The widely accepted "three-point interaction model" posits that for effective chiral recognition to occur, there must be at least three simultaneous points of interaction between the chiral stationary phase and one of the enantiomers.[3][8][9] One of these interactions must be stereochemically dependent.[8] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic interactions.[4][6] The differential stability of these diastereomeric complexes for each enantiomer leads to differences in their retention times, enabling their separation.[7]

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical decision in developing a chiral separation method.[10] Different CSPs offer unique chiral recognition mechanisms, making them suitable for different classes of compounds. The most commonly used CSPs can be broadly categorized as polysaccharide-based, protein-based, Pirkle-type (π-complex), and macrocyclic glycopeptide-based.[6][11]

Polysaccharide-Based CSPs: The Workhorses of Chiral Separation

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used columns in chiral HPLC, accounting for over 90% of applications.[1][12][13] Their broad applicability stems from their complex three-dimensional structures, which create numerous chiral cavities and channels where interactions can occur.[14]

Mechanism of Action: The chiral recognition mechanism on polysaccharide-based CSPs is not fully elucidated but is believed to involve a combination of hydrogen bonding with the carbamate groups on the CSP, π-π interactions between the phenyl groups of the CSP and aromatic groups of the analyte, dipole-dipole interactions, and steric interactions due to the helical structure of the polysaccharide.[4][14] The enantiomers fit differently into the chiral grooves of the polysaccharide derivatives, leading to separation.[15]

Advantages:

  • Broad Applicability: Effective for a wide range of chiral compounds.[1]

  • Versatility: Can be used in normal-phase, reversed-phase, and polar organic modes.[1][16]

  • High Success Rate: A good starting point for screening new chiral compounds.[10]

Disadvantages:

  • Solvent Limitations (for coated phases): Coated polysaccharide CSPs are not compatible with certain solvents like dichloromethane and chloroform, which can strip the chiral selector from the silica support.[17] Immobilized versions have overcome this limitation.[14]

Protein-Based CSPs: Mimicking Biological Interactions

Protein-based CSPs utilize proteins, such as α1-acid glycoprotein (AGP), bovine serum albumin (BSA), human serum albumin (HSA), and ovomucoid, immobilized on a silica support.[4][6][18] These CSPs are particularly useful for separating chiral drugs, as the interactions often mimic those occurring in the human body.[19]

Mechanism of Action: Chiral recognition on protein-based CSPs is a result of a combination of hydrophobic and electrostatic interactions, hydrogen bonding, and charge-transfer interactions.[4][6] The complex folded structure of the protein provides multiple chiral centers and binding sites.[19]

Advantages:

  • Biomimetic Separations: Useful for predicting the in-vivo behavior of enantiomers.[19]

  • High Enantioselectivity for Certain Drug Classes: Particularly effective for acidic and basic compounds.[20]

  • Aqueous Mobile Phases: Primarily used with aqueous buffers, making them compatible with biological samples.[19]

Disadvantages:

  • Lower Sample Capacity: Compared to other CSPs, they have a lower loading capacity.

  • Sensitivity to Mobile Phase Conditions: Small changes in pH, buffer concentration, and organic modifier can significantly impact retention and resolution.[4]

Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions

Also known as "brush-type" CSPs, Pirkle columns are based on a smaller, well-defined chiral selector covalently bonded to the silica surface.[6][8] These phases are often designed to have π-electron acceptor or π-electron donor properties.[4]

Mechanism of Action: The primary mechanism is the formation of charge-transfer complexes through π-π interactions between the electron-rich or electron-deficient aromatic rings of the CSP and the analyte.[4][8] Hydrogen bonding, dipole-dipole interactions, and steric interactions also contribute to chiral recognition.[4]

Advantages:

  • Predictable Elution Order: The well-defined mechanism can sometimes allow for the prediction of the elution order of enantiomers.[21]

  • Inversion of Elution Order: By using a CSP with the opposite chirality, the elution order can be reversed, which is advantageous for impurity analysis.[21]

  • Robustness: Covalently bonded phases are generally very stable.[21]

Disadvantages:

  • Narrower Applicability: They are typically effective for a more limited range of compounds compared to polysaccharide-based CSPs.[17]

Macrocyclic Glycopeptide-Based CSPs: A Bridge Between Proteins and Pirkle-Type

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, are used as chiral selectors in this class of CSPs.[4][22] Their complex structures contain multiple stereogenic centers, aromatic rings, and ionizable groups, providing a variety of interaction sites.[22][23]

Mechanism of Action: Chiral recognition is multi-modal and can involve hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation within the macrocyclic cavity.[22][24] The separation mechanism can be influenced by the mobile phase composition, allowing for operation in reversed-phase, normal-phase, and a unique polar ionic mode.[24]

Advantages:

  • Broad Selectivity: Effective for a wide range of compounds, including amino acids, peptides, and acidic and basic drugs.[23][24]

  • Multi-modal Operation: Can be used with diverse mobile phase systems.[24]

  • Complementary Selectivity: Often provide different selectivity compared to polysaccharide-based CSPs.[23]

Disadvantages:

  • Complex Mechanism: The multitude of potential interactions can make method development less predictable.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the performance of different CSPs for the separation of representative drug compounds. The key performance indicators are the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution (Rs), which quantifies the degree of separation between the two peaks. A resolution of 1.5 or greater indicates baseline separation.[1]

CompoundCSP TypeChiral SelectorMobile PhaseαRsReference
Warfarin PolysaccharideCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Trifluoroacetic Acid (80/20/0.1)1.454.2[1]
Macrocyclic GlycopeptideTeicoplaninMethanol/Acetic Acid/Triethylamine (100/0.02/0.01)1.282.5[1]
Propranolol Proteinα1-Acid Glycoprotein (AGP)10 mM Phosphate Buffer (pH 7.0)/Isopropanol (95/5)1.803.1[1]
PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/Diethylamine (80/20/0.1)1.625.5[16]
Loratadine PolysaccharideCellulose tris(4-methylbenzoate)Heptane/Ethanol (90/10)1.172.1[16]
Thalidomide PolysaccharideCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90/10)1.252.8[25]

Note: The performance data is illustrative and can vary depending on the specific column, instrument, and experimental conditions.

A Systematic Approach to Chiral Method Development

A successful chiral separation is often the result of a systematic screening and optimization process.[7][25] A trial-and-error approach can be time-consuming and inefficient.[10]

The Chiral Method Development Workflow

Chiral_Method_Development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization A Characterize Analyte (pKa, solubility, functional groups) B Select a Diverse Set of CSPs (e.g., 2 polysaccharide, 1 macrocyclic, 1 Pirkle) A->B Guides initial column choice C Screen in Normal Phase (NP) (e.g., Hexane/Alcohol) B->C D Screen in Reversed Phase (RP) (e.g., Water/Acetonitrile/Methanol) B->D E Screen in Polar Organic (PO) Mode (e.g., Acetonitrile/Methanol) B->E F Evaluate Screening Results (Look for any separation, even partial) C->F D->F E->F G Optimize Mobile Phase (Modifier type & percentage, additives) F->G H Optimize Temperature & Flow Rate G->H I Achieved Baseline Separation (Rs > 1.5)? H->I I->B No, re-screen with different CSPs J Method Validation (ICH Guidelines) I->J Yes

Caption: A systematic workflow for chiral HPLC method development, from initial screening to final validation.

Experimental Protocol: Enantiomeric Separation of a Chiral Amine

This protocol provides a general framework for the separation of a racemic primary amine using a polysaccharide-based CSP in normal phase mode.

1. Sample Preparation: a. Dissolve the racemic amine sample in the initial mobile phase (e.g., 90:10 Hexane/Isopropanol) to a final concentration of 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
  • Chiral Column: A polysaccharide-based column, for example, one with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA). A typical starting condition is 90:10 (v/v) n-Hexane/IPA. For basic compounds, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
  • Injection Volume: 10 µL.

3. Method Optimization: a. Mobile Phase Composition: If the initial separation is not satisfactory, vary the percentage of the alcohol modifier (IPA). Increasing the alcohol content generally decreases retention time.[26] b. Alcohol Modifier: Test different alcohols (e.g., ethanol, 2-propanol) as they can alter the selectivity.[26] c. Additive: For basic analytes, the concentration of the basic additive (e.g., DEA) can be optimized to improve peak shape and resolution. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) should be used.[10] d. Temperature: Varying the column temperature can impact selectivity. Lower temperatures often lead to better resolution but longer analysis times.[27]

4. Data Analysis: a. Identify the two enantiomer peaks in the chromatogram. b. Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to evaluate the quality of the separation.

Concluding Remarks for the Practicing Scientist

The selection of an appropriate chiral HPLC method is a critical step in the analysis of enantiomeric compounds.[1] Polysaccharide-based CSPs offer broad applicability and are an excellent starting point for method development.[1] Protein-based, Pirkle-type, and macrocyclic glycopeptide phases provide unique selectivities for specific classes of molecules.[8][18][23] A systematic approach to method development, involving the screening of a diverse set of CSPs and mobile phases, is the most effective strategy for achieving successful and robust enantioseparations.[7][25] By understanding the underlying principles of chiral recognition and the characteristics of different CSPs, researchers can confidently tackle the challenges of enantiomeric separation in drug development and beyond.

References

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A Senior Application Scientist's Guide to Characterizing Intermediates in Cinchona Alkaloid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Understanding the Transient

Cinchona alkaloids have established themselves as a cornerstone of asymmetric organocatalysis, offering a privileged chiral scaffold for a vast array of stereoselective transformations.[1][2] Their remarkable success in academic and industrial settings is a testament to their efficiency, availability, and tunability. However, to unlock their full potential and rationally design the next generation of these powerful catalysts, a deep mechanistic understanding is paramount. At the heart of this understanding lies the characterization of fleeting reaction intermediates—the transient species that dictate the reaction pathway and ultimately, the stereochemical outcome.

The experimental observation of these intermediates is notoriously challenging due to their low concentrations and the often weak, non-covalent nature of the interactions between the catalyst and substrates.[3][4] This guide provides a comparative overview of the state-of-the-art experimental and computational techniques employed to elucidate the structure and role of these critical species. We will delve into the practical aspects of these methodologies, offering field-proven insights and detailed protocols to empower researchers in their quest to unravel the intricate mechanisms of cinchona alkaloid catalysis.

Comparative Analysis of Characterization Techniques

The choice of analytical technique is critical and often dictated by the specific reaction, the nature of the suspected intermediate, and the available instrumentation. Below is a comparative analysis of the most powerful techniques for characterizing intermediates in cinchona alkaloid catalysis.

TechniqueProsConsBest Suited For
NMR Spectroscopy - Provides detailed structural information in solution. - Can probe weak, non-covalent interactions (e.g., hydrogen bonding). - Techniques like NOESY can reveal spatial proximity of atoms. - In-situ monitoring is possible.- Lower sensitivity compared to mass spectrometry. - Signal broadening can occur with dynamic systems. - May not be suitable for very low concentration intermediates.- Characterizing catalyst-substrate pre-organization. - Identifying hydrogen bonding networks. - Studying the solution-state conformation of the catalyst.
Mass Spectrometry - Extremely high sensitivity, ideal for detecting low-abundance species. - ESI-MS allows for gentle ionization, preserving non-covalent complexes. - Can be used for real-time reaction monitoring. - Tandem MS (MS/MS) provides structural information on fragments.- Provides limited structural information on its own. - Ion suppression effects can complicate quantitative analysis. - The gas-phase structure may not perfectly represent the solution-phase reality.- Detecting and identifying transient intermediates. - High-throughput screening of reaction conditions. - Studying the stoichiometry of catalyst-substrate complexes.
X-ray Crystallography - Provides unambiguous, high-resolution structural information in the solid state. - Can reveal precise bond lengths, angles, and conformations.- Requires a single crystal of the intermediate, which can be difficult to obtain. - The solid-state structure may not be representative of the species in solution. - Not suitable for studying dynamic processes.- Definitive structural elucidation of stable catalyst-substrate complexes or key intermediates that can be crystallized.
Computational Modeling (DFT) - Provides detailed insights into reaction mechanisms and transition states. - Can predict the structures and energies of intermediates that are difficult to observe experimentally. - Allows for the systematic evaluation of different mechanistic pathways.- Accuracy is dependent on the chosen functional and basis set. - Can be computationally expensive. - Requires experimental validation.- Rationalizing experimentally observed stereoselectivities. - Guiding the design of new catalysts. - Predicting the most likely reaction intermediates.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for key experiments in the characterization of cinchona alkaloid catalytic intermediates.

Protocol 1: Probing Catalyst-Substrate Interactions via NMR Titration

This protocol details the use of ¹H NMR titration to investigate the binding interactions between a cinchona alkaloid catalyst and a substrate.

Rationale: By systematically adding a substrate to a solution of the catalyst and observing the changes in the chemical shifts of the catalyst's protons, we can identify the specific sites of interaction (e.g., the quinuclidine nitrogen or the C9-hydroxyl group) and estimate the binding affinity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the cinchona alkaloid catalyst in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a known concentration (e.g., 5 mM).

    • Prepare a concentrated stock solution of the substrate in the same deuterated solvent (e.g., 100 mM).

  • Initial Spectrum Acquisition:

    • Acquire a high-quality ¹H NMR spectrum of the catalyst solution alone. This will serve as the reference spectrum.

  • Titration:

    • Add small aliquots of the concentrated substrate solution to the NMR tube containing the catalyst solution.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

    • Continue this process until the chemical shifts of the catalyst's protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Overlay the series of ¹H NMR spectra.

    • Identify the protons on the catalyst that exhibit the largest chemical shift perturbations upon addition of the substrate. These are likely the protons at or near the binding site.

    • Plot the change in chemical shift (Δδ) for a given proton as a function of the substrate concentration. This data can be fit to a suitable binding isotherm to determine the association constant (Kₐ).

Protocol 2: In-Situ Monitoring of Reaction Intermediates by ESI-MS

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the real-time detection of catalytic intermediates.

Rationale: ESI is a soft ionization technique that can transfer non-covalently bound complexes from solution to the gas phase, allowing for their detection by the mass spectrometer. This enables the direct observation of catalyst-substrate adducts and other transient species as the reaction progresses.

Methodology:

  • Experimental Setup:

    • Set up the reaction in a suitable solvent at the desired temperature.

    • Use a syringe pump to continuously infuse a small amount of the reaction mixture directly into the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Begin acquiring mass spectra in full scan mode before initiating the reaction to obtain a background spectrum.

    • Initiate the reaction (e.g., by adding the final reactant or catalyst) and continue to acquire mass spectra at regular intervals.

  • Data Analysis:

    • Monitor the appearance and disappearance of ions corresponding to the expected masses of reactants, products, and potential intermediates (e.g., [Catalyst+Substrate+H]⁺, [Catalyst+Intermediate+H]⁺).

    • The intensity of these ions over time can provide kinetic information about the formation and consumption of different species.

    • For confirmation of the identity of a suspected intermediate, perform tandem MS (MS/MS) experiments to analyze its fragmentation pattern.

Protocol 3: Computational Modeling of a Catalytic Cycle with DFT

This protocol outlines a general workflow for using Density Functional Theory (DFT) to model the catalytic cycle of a cinchona alkaloid-catalyzed reaction.

Rationale: DFT calculations can provide detailed energetic and structural information about the entire reaction pathway, including transition states and intermediates that are inaccessible to experimental observation.[1][2] This allows for a comprehensive understanding of the factors controlling the reaction's efficiency and stereoselectivity.

Methodology:

  • System Setup:

    • Build the initial structures of the cinchona alkaloid catalyst, substrates, and any co-catalysts or additives in a molecular modeling program.

  • Conformational Search:

    • Perform a thorough conformational search for the catalyst and any flexible substrates to identify the lowest energy conformers. The conformational flexibility of cinchona alkaloids is a key factor in their catalytic activity.[3]

  • Geometry Optimization:

    • Optimize the geometries of the reactants, products, and all proposed intermediates and transition states. A common level of theory for such calculations is B3LYP with a 6-31G(d) basis set.[1][2] For systems with significant non-covalent interactions, dispersion-corrected functionals (e.g., M06-2X) are recommended.[1][2]

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to confirm that they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set to obtain more accurate relative energies.

    • Construct a free energy profile for the entire catalytic cycle.

  • Analysis:

    • Analyze the geometries of the transition states to identify the key non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that are responsible for the observed stereoselectivity.

Visualizing the Catalytic Landscape

Diagrams are indispensable tools for conceptualizing complex catalytic processes.

Cinchona_Alkaloid_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid Catalyst PreComplex Catalyst-Substrate A Complex (Intermediate 1) Catalyst->PreComplex + Substrate A Substrate1 Substrate A TS1 Transition State 1 PreComplex->TS1 + Substrate B Substrate2 Substrate B Intermediate2 Catalyst-Intermediate Complex (Intermediate 2) TS1->Intermediate2 TS2 Transition State 2 Intermediate2->TS2 ProductComplex Catalyst-Product Complex TS2->ProductComplex ProductComplex->Catalyst - Product Product Product ProductComplex->Product

Caption: A generalized catalytic cycle for a cinchona alkaloid-catalyzed reaction.

Intermediate_Characterization_Workflow cluster_1 Workflow for Characterizing an Unknown Intermediate Hypothesis Propose Potential Intermediate Structures Computational Computational Screening (DFT) Hypothesis->Computational Experimental Experimental Detection Hypothesis->Experimental Analysis Data Analysis and Comparison Computational->Analysis MS In-situ ESI-MS Experimental->MS NMR NMR Spectroscopy (Titration, NOESY) Experimental->NMR Xray X-ray Crystallography (if isolable) Experimental->Xray MS->Analysis NMR->Analysis Xray->Analysis Structure Structure Elucidation of the Intermediate Analysis->Structure Mechanism Refine Catalytic Mechanism Structure->Mechanism

Caption: A workflow for the characterization of an unknown catalytic intermediate.

Conclusion: From Observation to Rational Design

The characterization of intermediates in cinchona alkaloid catalysis is a challenging yet rewarding endeavor. By combining the strengths of various experimental techniques with the predictive power of computational chemistry, researchers can gain unprecedented insights into the intricate dance of molecules that governs these powerful transformations. The protocols and comparative analyses presented in this guide are intended to serve as a practical resource for scientists in the field, empowering them to move beyond black-box optimization and toward the rational design of more efficient and selective organocatalysts. A thorough understanding of the transient species that populate the catalytic cycle is the key to unlocking the next chapter in the remarkable story of cinchona alkaloid catalysis.

References

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Quincorine vs. Other Cinchona Alkaloid Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, Cinchona alkaloids have long been celebrated as a privileged class of chiral ligands and organocatalysts. The naturally occurring alkaloids—quinine, quinidine, cinchonine, and cinchonidine—have been instrumental in a vast array of asymmetric transformations.[1][2] However, the quest for enhanced performance and novel reactivity has led to the development of synthetic derivatives. Among these, quincorine, a synthetic analogue derived from Cinchona alkaloids, has emerged as a ligand of significant interest, demonstrating the potential for superior enantioselectivity in key catalytic reactions.[3]

This guide provides an in-depth, objective comparison of the catalytic performance of quincorine and its derivatives against traditional Cinchona alkaloid ligands. By synthesizing technical data from various studies, we aim to provide a comprehensive resource for catalyst selection and reaction optimization.

The Structural Distinction: Quincorine vs. Natural Cinchona Alkaloids

The catalytic prowess of Cinchona alkaloids is intrinsically linked to their unique molecular architecture, featuring a quinoline moiety and a quinuclidine core. The primary difference between the natural alkaloids lies in the stereochemistry at the C8 and C9 positions and, in the case of quinine/quinidine versus cinchonine/cinchonidine, the presence of a methoxy group on the quinoline ring.[2]

Quincorine, a chiral quinuclidine derivative, is synthesized through a strategic rearrangement of Cinchona alkaloids. This transformation results in a distinct structural framework that can influence the steric and electronic properties of the ligand, offering new avenues for fine-tuning catalytic activity and selectivity.[3]

Performance in Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. In a direct comparison of Cinchona alkaloid-derived ligands in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone, quincorine-derived ligands have demonstrated exceptional performance.

Ligand/Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
Ru/Quincorine-derived NNP ligandAcetophenone>99.998.8(R)
Ru/Quinidine-derived NNP ligandAcetophenone>99.998.8(R)
Ru/Quinine-derived NNP ligandAcetophenone>99.998.2(S)
Ru/Cinchonine-derived NNP ligandAcetophenone>99.997.5(R)

Table 1: Comparison of Cinchona Alkaloid-Derived Ligands in the Asymmetric Hydrogenation of Acetophenone.[3]

The data clearly indicates that the synthetically modified quincorine- and quinidine-derived NNP ligands exhibit the highest enantioselectivity in this specific reaction, showcasing a slight performance advantage over the derivatives of quinine and cinchonine.[3] This suggests that the structural modifications in quincorine can lead to a more effective chiral environment for this transformation.

Performance in Asymmetric Michael Addition

The Michael addition is a cornerstone of carbon-carbon bond formation. While direct comparative data for quincorine in this reaction is limited, the performance of its parent alkaloids, particularly quinine, provides a strong benchmark. Quinine-based primary amines and squaramides have been shown to be highly effective in promoting the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds.[4][5]

CatalystMichael DonorMichael AcceptorYield (%)ee (%)
Quinine-derived squaramide2-Oxocyclopentanecarboxylatetrans-β-Nitrostyrene7698
Cinchonine-derived squaramide2-Oxocyclopentanecarboxylatetrans-β-Nitrostyrene7593

Table 2: Performance of Quinine and Cinchonine Derivatives in the Asymmetric Michael Addition.[5]

Given the structural similarities and the high performance of its parent compounds, quincorine-based catalysts are anticipated to be highly effective in asymmetric Michael additions, potentially offering unique selectivity profiles due to their distinct stereochemistry.

Performance in Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. Modified quinine and quinidine derivatives, especially those incorporating thiourea moieties, have demonstrated exceptional performance in the aldol reaction of isatins with ketones, yielding chiral 3-hydroxy-2-oxindoles with high yields and enantioselectivities.[4]

CatalystSubstratesYield (%)ee (%)
Quinidine-derived thioureaIsatin, α,β-unsaturated ketones18-9830-97

Table 3: Performance of a Quinidine-Derived Catalyst in the Asymmetric Aldol Reaction of Isatins.[4]

The bifunctional nature of these catalysts, where the tertiary amine of the quinuclidine core acts as a Brønsted base and the thiourea moiety as a Brønsted acid, is key to their success.[4] It is plausible that quincorine-based catalysts with similar modifications would also exhibit high efficiency in this transformation.

Performance in Asymmetric Dihydroxylation

Experimental Protocols

Asymmetric Hydrogenation of Acetophenone

This protocol is based on methodologies reported for ruthenium-catalyzed asymmetric hydrogenation using Cinchona alkaloid-derived NNP ligands.[3]

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Quincorine-derived NNP ligand

  • Acetophenone

  • Methanol (anhydrous)

  • Barium hydroxide (Ba(OH)₂)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the quincorine-derived NNP ligand (0.02 mmol).

  • Add anhydrous methanol (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • To this solution, add acetophenone (1 mmol) and Ba(OH)₂ (0.15 mmol).

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the tube with hydrogen gas three times.

  • Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 10 atm).

  • Stir the reaction mixture vigorously at 40 °C for the specified reaction time (e.g., 12 hours).

  • After completion, cool the reaction to room temperature and carefully release the pressure.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Michael Addition

This protocol is a representative example for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a Cinchona alkaloid derivative.[5]

Materials:

  • Cinchona alkaloid-derived catalyst (e.g., quinine-derived squaramide)

  • 2-Oxocyclopentanecarboxylate

  • trans-β-Nitrostyrene

  • Solvent (e.g., THF)

Procedure:

  • In a reaction tube, dissolve the Cinchona alkaloid-derived catalyst (5 mol%) in the chosen solvent.

  • Add 2-oxocyclopentanecarboxylate (1.0 equiv.).

  • Add trans-β-nitrostyrene (1.1 equiv.).

  • Stir the reaction mixture at room temperature for the time required for completion (monitor by TLC).

  • Upon completion, concentrate the reaction mixture.

  • Purify the residue by column chromatography to obtain the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Asymmetric Aldol Reaction

The following is a general procedure for the asymmetric aldol reaction of isatin with a ketone, catalyzed by a modified Cinchona alkaloid.[4]

Materials:

  • Cinchona alkaloid-derived thiourea catalyst

  • Isatin

  • Ketone (e.g., acetone)

  • Solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the isatin (1.0 equiv.) in the solvent, add the ketone (excess).

  • Add the Cinchona alkaloid-derived thiourea catalyst (e.g., 10 mol%).

  • Stir the reaction mixture at the specified temperature until the isatin is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to yield the 3-hydroxy-2-oxindole.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Process

To better understand the practical application and theoretical underpinnings of these catalytic systems, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Catalyst & Reactants B Add Solvent A->B C Stir to Dissolve B->C D Set Temperature C->D E Monitor Progress (TLC/HPLC) D->E F Quench Reaction E->F G Extraction F->G H Column Chromatography G->H I Determine Yield H->I J Determine Enantiomeric Excess (Chiral HPLC) I->J G Catalyst Cinchona Alkaloid Intermediate Ternary Complex Catalyst->Intermediate Binds Substrate1 Nucleophile Substrate1->Intermediate Substrate2 Electrophile Substrate2->Intermediate Product Chiral Product Intermediate->Product Reaction Product->Catalyst Releases

Caption: Generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction.

Conclusion

The development of quincorine and its derivatives represents a significant advancement in the field of asymmetric catalysis. [3]While direct, comprehensive comparative data across a wide range of reactions is still emerging, the available evidence, particularly in asymmetric hydrogenation, suggests that these synthetic ligands can offer superior enantioselectivity compared to their natural Cinchona alkaloid counterparts. [3]The ability to fine-tune the steric and electronic properties of these synthetic ligands opens up new avenues for the development of highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and other high-tech industries. Further research focusing on direct comparative studies across a broader range of reactions will be invaluable in fully elucidating the catalytic potential of quincorine and its derivatives.

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  • Luo, J., Xu, L. W., Hay, R. A. S., & Lu, Y. (2008). Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters, 10(22), 5023–5026. [Link]

  • Luo, J., Xu, L. W., Hay, R. A. S., & Lu, Y. (2009). Asymmetric Michael addition mediated by novel Cinchona alkaloid-derived bifunctional catalysts containing sulfonamides. Organic letters, 11(2), 437-440. [Link]

  • Itsuno, S., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(4), 4317–4326. [Link]

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  • Sakai, N., et al. (2021). Combined Computational and Experimental Studies on the Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrenes Using an Organocatalyst Derived from Cinchona Alkaloid. Organic Letters, 23(15), 5895–5900. [Link]

  • Tian, S.-K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621–631.
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"performance comparison of monomeric vs dimeric cinchona ligands"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Guide to Monomeric vs. Dimeric Cinchona Ligands in Asymmetric Catalysis

For researchers and professionals in drug development and chemical synthesis, the choice of a chiral catalyst is paramount. Cinchona alkaloids, with their privileged chiral structures, have long been mainstays in the field of asymmetric catalysis.[1] The evolution from naturally occurring monomeric alkaloids to synthetically designed dimeric systems marks a significant leap in the quest for higher efficiency and stereoselectivity.[2][3]

This guide provides a detailed comparison of the performance, mechanisms, and applications of monomeric and dimeric Cinchona alkaloid ligands. We will delve into the structural rationale behind their designs, present supporting experimental data from key transformations, and offer practical guidance for catalyst selection.

Structural and Mechanistic Foundations: Why Dimerize?

The catalytic prowess of monomeric Cinchona alkaloids, such as quinine and quinidine, stems from their unique bifunctional nature. Early work proposed that they operate through a cooperative mechanism where the tertiary amine of the quinuclidine ring acts as a Brønsted base or Lewis base, while the C9-hydroxyl group acts as a Brønsted acid, forming a hydrogen bond to activate the electrophile.[4] This dual activation within a single molecule creates a chiral environment that directs the stereochemical outcome of the reaction.

Dimeric Cinchona alkaloids were engineered to enhance these effects. By linking two alkaloid units, often through a spacer connected to the C9-hydroxyl position, a larger, more defined, and potentially more rigid chiral pocket is created.[2][5][6] The core hypotheses behind the superior performance of many dimeric systems are:

  • Enhanced Cooperativity: The accumulation of functional groups within a confined space can lead to stronger and more organized interactions with both the nucleophile and the electrophile.[2]

  • Positive Allosteric Effects: One alkaloid unit can serve as the primary catalytic center, while the second unit acts as a binding surface or conformational lock, orienting the substrate for optimal facial selectivity.[7]

  • C₂-Symmetry: Many effective dimeric catalysts possess C₂-symmetry, a common feature in high-performance asymmetric catalysts that reduces the number of possible transition states.[2]

However, it is crucial to note that the dimer is not universally superior. In some catalytic cycles, kinetic studies have suggested that only one of the two alkaloid units is responsible for the catalysis, with the dimeric and corresponding monomeric ligands showing similar rates and enantioselectivities.[4][8] The advantage of dimerization is, therefore, highly dependent on the specific reaction mechanism.

G cluster_0 Monomeric Catalyst Interaction cluster_1 Dimeric Catalyst Interaction M_Cat Monomeric Cinchona M_Sub Substrate M_Cat->M_Sub H-Bond (C9-OH) Base Activation (N1) caption0 Fig 1a: Monomeric Catalyst Binding D_Cat1 Cinchona Unit 1 Linker Linker D_Cat1->Linker D_Sub Substrate D_Cat1->D_Sub Catalytic Activation D_Cat2 Cinchona Unit 2 D_Cat2->Linker D_Cat2->D_Sub Substrate Orientation caption1 Fig 1b: Dimeric Catalyst Cooperative Binding

Caption: Conceptual binding models for monomeric vs. dimeric catalysts.

Performance in Landmark Asymmetric Reactions

The true measure of a catalyst lies in its performance. Below, we compare monomeric and dimeric Cinchona ligands in three synthetically vital reactions, supported by data from the literature.

Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is arguably the most prominent example showcasing the power of dimeric ligands. The discovery that linking two dihydroquinidine (DHQD) or dihydroquinine (DHQ) units via a phthalazine (PHAL) spacer led to a dramatic improvement in enantioselectivity was a watershed moment in asymmetric synthesis.[2] These dimeric ligands, (DHQD)₂PHAL and (DHQ)₂PHAL, are the cornerstones of the commercially available "AD-mix" reagents.[9][10]

While monomeric derivatives can be effective for certain substrates, the dimeric PHAL ligands expanded the scope and reliability of the reaction to a much broader range of olefins.[7]

Ligand TypeLigand ExampleSubstrateEnantiomeric Excess (ee, %)Reference
MonomericDHQD-CLBtrans-Stilbene94%[7]
Dimeric (DHQD)₂PHAL trans-Stilbene >99.5% [7]
MonomericDHQD-IND1-Dodecene80%[7]
Dimeric (DHQD)₂PHAL 1-Dodecene 92% [7]
MonomericDHQ-MEQStyrene83%[7]
Dimeric (DHQ)₂PHAL Styrene 97% [7]

Table 1: Comparison of Monomeric vs. Dimeric Ligands in Sharpless Asymmetric Dihydroxylation. The data clearly illustrates the generally superior enantioselectivity achieved with the second-generation dimeric PHAL ligands across various olefin classes.

Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric PTC is a powerful "green" chemistry tool for synthesizing chiral molecules, particularly non-natural α-amino acids. The alkylation of glycine imine Schiff bases is a benchmark reaction in this area. The evolution of Cinchona-based PTC catalysts from simple monomeric quaternary ammonium salts to elaborate dimeric structures has led to significant gains in enantioselectivity.[11][12]

Ligand TypeCatalyst GenerationN-SubstituentO-SubstituentSubstrate AlkylationEnantiomeric Excess (ee, %)Reference
Monomeric1st GenBenzylH4-Cl-Benzyl66%[11]
Monomeric3rd Gen9-AnthracenylmethylAllylBenzyl94%[11]
Dimeric Dimeric 2,7-Anthracenylmethyl Allyl 4-NO₂-Benzyl 99% [11]

Table 2: Performance Progression in PTC Alkylation of Glycine Imine. The move to sterically demanding N-substituents on monomeric catalysts provided a major boost, but dimerization ultimately pushed the enantioselectivity to near-perfect levels.[11]

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Cinchona alkaloids and their derivatives, particularly thioureas and squaramides, are exceptional organocatalysts for this transformation.[13][14] Comparisons in this area again reveal that dimeric and even larger oligomeric structures can outperform their monomeric counterparts.

One study compared a monomeric hydroquinine catalyst against a C3-symmetric trimer in the addition of a diketone to nitrostyrene. Another investigated novel dimeric squaramide catalysts against a well-established monomeric version.[15]

Ligand TypeLigand/CatalystNucleophileElectrophileEnantiomeric Excess (ee, %)Reference
MonomericHydroquinine (1 mol%)Pentane-2,4-dionetrans-β-Nitrostyrene14%
Trimeric Hub3-cinchona (1 mol%) Pentane-2,4-dione trans-β-Nitrostyrene 32%
MonomericRawal's Squaramide (11)2-oxocyclopentane-carboxylatetrans-β-Nitrostyrene93%[15]
Dimeric Dimeric Squaramide (5Qa) 2-oxocyclopentane-carboxylate trans-β-Nitrostyrene 98% [15]

Table 3: Monomeric vs. Dimeric/Trimeric Catalysts in the Asymmetric Michael Addition. The data shows that increasing the structural complexity and size from monomer to dimer or trimer can significantly enhance enantioselectivity.[15]

Experimental Protocol: Asymmetric Michael Addition

This section provides a representative, detailed protocol for performing an asymmetric Michael addition using a Cinchona-derived catalyst, based on procedures reported in the literature.[15]

Objective: To synthesize an enantioenriched Michael adduct from ethyl 2-oxocyclopentanecarboxylate and trans-β-nitrostyrene.

Materials:

  • Dimeric Cinchona Squaramide Catalyst (e.g., 5Qa from Ref.[15])

  • Ethyl 2-oxocyclopentanecarboxylate

  • trans-β-Nitrostyrene

  • Anhydrous Toluene (or other suitable solvent like THF)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • HPLC-grade Hexane and Isopropanol for chiral HPLC analysis

Procedure:

  • Catalyst Preparation: To a dry vial under an inert atmosphere (e.g., Argon), add the dimeric Cinchona catalyst (0.01 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial and stir the solution for 5 minutes at room temperature.

  • Nucleophile Addition: Add ethyl 2-oxocyclopentanecarboxylate (0.50 mmol, 1.0 equiv) to the catalyst solution.

  • Electrophile Addition: Add trans-β-nitrostyrene (0.55 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

  • Analysis:

    • Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral stationary phase HPLC analysis.

Caption: General workflow for a Cinchona-catalyzed asymmetric Michael addition.

Guide to Ligand Selection

Choosing between a monomeric and a dimeric Cinchona ligand depends on a balance of performance requirements, substrate scope, and economic factors.

Choose a Monomeric Ligand when:

  • Cost is a primary concern: Natural alkaloids and simple derivatives are significantly less expensive.

  • The reaction is well-established: For many standard transformations, monomeric catalysts provide satisfactory to excellent enantioselectivity.

  • A simpler system is preferred: Monomeric catalysts can be easier to solubilize and handle.

Choose a Dimeric Ligand when:

  • The highest possible enantioselectivity is required: As demonstrated, dimers frequently provide the extra percentage points of ee needed for pharmaceutical applications.[11]

  • Tackling challenging substrates: The more defined chiral pocket of a dimer can impart selectivity where monomers fail.

  • Lower catalyst loading is a goal: The higher activity of some dimeric systems may allow for reduced catalyst usage, partially offsetting their higher initial cost.

  • Developing a novel transformation: The enhanced structural features of dimeric ligands make them a promising starting point for screening in new asymmetric reactions.

Conclusion

The development of dimeric Cinchona alkaloid ligands represents a triumph of rational catalyst design. By building upon the inherent chirality and bifunctionality of the natural monomers, chemists have created a class of catalysts with demonstrably superior performance in many key asymmetric reactions, including dihydroxylations, phase-transfer catalysis, and Michael additions. While monomeric alkaloids remain indispensable and cost-effective tools, dimeric systems provide a pathway to higher stereoselectivity and broader substrate scope, empowering the synthesis of complex, enantiomerically pure molecules essential for modern science and medicine.

References

  • Kacprzak, K. (2015). Dimeric Cinchona alkaloids. Molecular Diversity, 19(2), 385–422. [Link][2][3]

  • Tian, S. K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621–631. [Link][4][8]

  • Puppo, C., De Angelis, M., Curti, C., & Rocca, J. R. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research, 55(24), 3628–3641. [Link][5]

  • Puppo, C., De Angelis, M., Curti, C., & Rocca, J. R. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. PubMed Central. [Link][6]

  • MacMillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Princeton University. [Link][16]

  • Singh, P., & Singh, V. K. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances, 6(94), 91817–91859. [Link][13]

  • Jew, S., & Park, H. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In Asymmetric Phase Transfer Catalysis. [Link][12]

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  • Buchler GmbH. Asymmetric Dihydroxylation. Buchler GmbH. [Link][10]

  • Fukumoto, K., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(4), 4496–4503. [Link][15]

  • Szöllősi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 13(10), 614–618. [Link][17]

  • Mako, Z., et al. (2021). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Symmetry, 13(3), 521. [Link]

  • Hiemstra, H., & Wynberg, H. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(7), 3549–3557. [Link][14]

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Validating Catalytic Supremacy: A Comparative Guide to Hydroquinine 9-Phenanthryl Ether in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the pursuit of enantiomerically pure compounds is paramount. Chiral catalysts are the linchpin in this endeavor, and among them, Cinchona alkaloids and their derivatives have carved a distinguished niche. This guide provides an in-depth validation of the catalytic activity of hydroquinine 9-phenanthryl ether (DHQ-PHN), a prominent member of this class. We will objectively compare its performance against its pseudoenantiomer, hydroquinidine 9-phenanthryl ether (DHQD-PHN), other modified Cinchona alkaloids, and emerging alternative catalysts. This analysis is substantiated by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of the Phenanthryl Moiety

Hydroquinine 9-phenanthryl ether is a synthetically modified Cinchona alkaloid. The introduction of the bulky and rigid 9-phenanthryl group at the C9-hydroxyl position is not a trivial modification; it is a strategic design element that profoundly influences the catalyst's efficacy. This large aromatic system creates a well-defined and sterically hindered chiral pocket around the catalytic active site. It is this chiral environment that dictates the facial selectivity of the substrate's approach, ultimately leading to high levels of enantioselectivity in a variety of chemical transformations.[1]

One of the most celebrated applications of DHQ-PHN and its pseudoenantiomer, DHQD-PHN, is in the Sharpless Asymmetric Dihydroxylation. In this reaction, the chiral ligand coordinates to an osmium center, and the resulting chiral complex orchestrates the stereoselective dihydroxylation of a prochiral olefin. The beauty of the Cinchona alkaloid family lies in the availability of pseudoenantiomeric pairs, such as hydroquinine and hydroquinidine, which allows for the selective synthesis of either enantiomer of the desired product, a crucial advantage in drug development.[1]

Performance Benchmarking: A Data-Driven Comparison

The ultimate validation of a catalyst lies in its performance. Here, we present a comparative analysis of hydroquinine 9-phenanthryl ether and its counterparts across various asymmetric transformations.

Asymmetric Dihydroxylation of Olefins

The Sharpless Asymmetric Dihydroxylation is a flagship reaction for showcasing the power of Cinchona alkaloid-derived catalysts. The choice of the ligand is critical for achieving high enantiomeric excess (ee).

SubstrateCatalyst/LigandYield (%)ee (%)Reference
AllyltrimethylsilaneDHQD-PHN -76[2]
trans-Stilbene(DHQD)₂PHAL9691[3]
trans-Stilbene(DHQD)₂PYR>9998[3]
trans-Stilbene(DHQD)₂AQN95>99[3]
Styrene(DHQD)₂PHAL9897[3]
Styrene(DHQD)₂PYR9696[3]
Styrene(DHQD)₂AQN9797[3]
Asymmetric Alcoholysis of meso-Anhydrides

DHQD-PHN has also demonstrated its utility in the desymmetrization of meso-anhydrides through enantioselective alcoholysis. This reaction provides access to valuable chiral hemiesters.

Substrate (Anhydride)CatalystSolventProduct ee (%)Reference
cis-3-Methylcyclohexene-1,2-dicarboxylic anhydrideDHQD-PHN Toluene93[4]
cis-Cyclohexane-1,2-dicarboxylic anhydrideDHQD-PHN Toluene91[4]

Expanding the Horizon: Comparison with Alternative Catalytic Systems

While Cinchona alkaloids are workhorses in asymmetric synthesis, the field is continually evolving. It is instructive to compare their performance with other classes of catalysts.

ReactionSubstrateCatalyst SystemYield (%)ee (%)Reference
Asymmetric DihydroxylationStyrene(DHQD)₂PHAL/OsO₄ 9897[3]
Asymmetric DihydroxylationStyreneManganese-based catalyst-Competitive[3]
Enantioconvergent synthesis of vicinal diolsRacemic epoxidesEngineered Halohydrin Dehalogenase (Biocatalyst)up to 89up to 96 (er 96:4)[1][2]
Asymmetric Henry ReactionVariousCo-salen complexes-High[5]

This comparison highlights the exceptional performance of Cinchona alkaloid-based systems while also showcasing the promise of alternative methodologies like biocatalysis and catalysis with other metal complexes, which can offer advantages in terms of sustainability and catalyst cost.

Experimental Validation: Protocols for Success

To ensure the reproducibility and reliability of catalytic results, meticulous experimental execution is paramount. The following is a representative protocol for the Sharpless Asymmetric Dihydroxylation, which can be adapted for use with hydroquinine 9-phenanthryl ether.

Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • Alkene substrate

  • AD-mix-α (containing (DHQ)₂-PHAL) or AD-mix-β (containing (DHQD)₂-PHAL)

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, but recommended for certain substrates)

  • Sodium sulfite (quenching agent)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol and water in a 1:1 ratio.

  • Add the appropriate AD-mix (commercially available pre-mixture of potassium osmate, the chiral ligand, potassium ferricyanide, and potassium carbonate).

  • Stir the mixture at room temperature until the two phases become clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • If required for the specific substrate, add methanesulfonamide (1 equivalent).

  • Add the alkene substrate (1 equivalent) to the vigorously stirred mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30-60 minutes at room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude diol.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • AD-mix: The use of a pre-packaged mixture ensures the correct stoichiometry of the catalyst, co-oxidant, and base, leading to reproducible results.

  • tert-Butanol/Water Solvent System: This biphasic system is crucial for the catalytic cycle, allowing for the regeneration of the osmium catalyst in the aqueous phase while the organic substrate reacts at the interface.

  • Methanesulfonamide: For less reactive alkenes, methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, thereby improving the catalytic turnover.

  • Sodium Sulfite Quench: This step is essential to reduce the unreacted osmium tetroxide, a toxic and volatile reagent, to a less harmful state.

Visualizing the Path to Chirality

To better understand the processes involved, we can visualize the experimental workflow and the underlying catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Prepare t-BuOH/H₂O B Add AD-mix A->B C Cool to 0 °C B->C D Add Substrate C->D E Stir at 0 °C D->E F Monitor by TLC/GC E->F G Quench with Na₂SO₃ F->G H Extraction G->H I Drying & Concentration H->I J Purification I->J K K J->K Chiral Diol Product

Caption: A generalized experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Catalytic_Cycle OsVIII Os(VIII)O₄-Ligand Intermediate Osmate Ester Intermediate OsVIII->Intermediate + Alkene Alkene Alkene Diol Chiral Diol Intermediate->Diol + H₂O OsVI Os(VI) Intermediate->OsVI OsVI->OsVIII + Oxidant Oxidant Co-oxidant (e.g., K₃[Fe(CN)₆])

Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion: A Catalyst of Choice

The validation of hydroquinine 9-phenanthryl ether's catalytic activity is firmly grounded in its ability to induce high levels of enantioselectivity in key asymmetric transformations. The strategic placement of the phenanthryl group creates a unique chiral environment that is highly effective in stereodifferentiation. While a range of powerful Cinchona alkaloid-derived catalysts and other innovative catalytic systems exist, DHQ-PHN and its pseudoenantiomer remain indispensable tools for the synthesis of enantiomerically enriched molecules. The provided data, protocols, and mechanistic insights serve as a comprehensive resource for researchers to harness the full potential of this remarkable catalyst in their quest for synthetic excellence.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376–384. [Link]

  • American Chemical Society. (2025). Biocatalytic Noncanonical Enantioconvergent Synthesis of Vicinal Diols. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2015). Co–salen complexes as catalysts for the asymmetric Henry reaction – reversed enantioselectivity through simple ligand modification. RSC Advances. [Link]

Sources

A Researcher's Guide to Alternative Chiral Ligands for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the field of asymmetric catalysis remains a cornerstone of modern chemistry.[1][2] While classic ligands like BINAP and Salen have been instrumental, the scientific community is increasingly turning to alternative chiral ligands that offer solutions to challenges such as cost, air sensitivity, substrate scope, and catalyst efficiency. This guide provides an in-depth comparison of emerging classes of chiral ligands, supported by experimental data, to assist researchers in navigating this evolving landscape.

The New Wave of Chiral Dienes: Moving Beyond Phosphines

For decades, chiral phosphorus-based ligands have dominated late transition metal catalysis.[3] However, chiral dienes have recently emerged as a powerful alternative, often surpassing traditional phosphine ligands in both catalytic activity and enantioselectivity, particularly in rhodium-catalyzed carbon-carbon bond-forming reactions.[3][4]

Causality Behind Performance: Chiral dienes coordinate to the metal center, creating a rigid and well-defined chiral pocket. The stereochemical outcome of the reaction is dictated by the steric hindrance imposed by the diene's scaffold, which forces the incoming substrate to adopt a specific orientation. Unlike many phosphine ligands, dienes are typically stronger π-acceptors, which can influence the electronic properties of the metal center and enhance catalytic turnover.

The development of diene ligands based on bicyclic frameworks like bicyclo[2.2.1]hepta-2,5-diene (nbd), bicyclo[2.2.2]octa-2,5-diene (bod), and bicyclo[3.3.1]nona-2,6-diene (bnd) has been a significant breakthrough.[3] These rigid structures provide a predictable and highly organized chiral environment.

Performance Comparison in Rh-Catalyzed 1,4-Addition:

A key benchmark reaction for these ligands is the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. The data below compares several prominent chiral diene ligands.

LigandSubstrateArylboronic AcidYield (%)ee (%)Source
(R,R)-Bn-nbd2-Cyclohexen-1-onePhenylboronic acid9999[5]
(R,R)-Ph-bod*Ethyl 2-cyano-3-phenylacrylatePhenylboronic acid9898[3]
Carreira's Diene (from carvone)2-Cyclohexen-1-onePhenylboronic acid>9598[4]
Rawal's Diene (from α-phellandrene)2-Cyclohexen-1-onePhenylboronic acid99>99[4][6]

Key Insight: The success of Rawal's diene, derived from the inexpensive terpene (R)-α-phellandrene, demonstrates a significant step towards more cost-effective and sustainable catalysis.[4][6] Its simple, two-step synthesis and exceptional performance make it a highly attractive alternative to more complex ligands.[6]

N-Heterocyclic Carbenes (NHCs): Strong Donors for Robust Catalysis

Chiral N-Heterocyclic Carbenes (NHCs) have become versatile ligands in asymmetric catalysis due to their strong σ-donating properties, which form robust bonds with transition metals.[7][8] This strong bond often leads to more stable and thermally robust catalysts compared to their phosphine counterparts. The steric and electronic properties of NHCs can be finely tuned by modifying the substituents on the nitrogen atoms and the carbene's backbone.[7]

Causality Behind Performance: NHCs create a unique steric and electronic environment around the metal center. Their strong σ-donation increases the electron density on the metal, which can enhance its reactivity in certain catalytic cycles, such as C-H activation.[9][10] The bulky groups often attached to the nitrogen atoms create a well-defined chiral pocket that effectively shields one face of the coordinated substrate.

Workflow for Ligand Design and Application:

The development of a chiral NHC-metal catalyst often follows a logical progression from ligand synthesis to catalytic testing.

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalytic Application A Chiral Amine/Diamine Precursor B Imidazolium Salt Formation A->B C Deprotonation to Free Carbene B->C E In-situ or Isolated Complex Formation C->E D Metal Precursor (e.g., Ni(COD)2) D->E F Asymmetric Reaction (e.g., C-H Functionalization) E->F G Product Analysis (Yield, ee%) F->G

Caption: Workflow for Chiral NHC Catalyst Development.

Performance Comparison in Ni-Catalyzed C-H Functionalization:

Chiral NHC ligands have shown exceptional promise in challenging reactions like enantioselective C-H functionalization.[10]

Ligand TypeReactionYield (%)ee (%)Source
Chiral IPr analogueNi-catalyzed C-H annulation of pyridonesHighHigh[10]
C1-symmetric NHCCu-catalyzed borylative cyclizationup to 99up to 99[11]
Fused Tetrahydroquinoline NHCCu-catalyzed tandem borylation/cyclizationHighExcellent[11]

Key Insight: While C2-symmetric ligands have been historically dominant, recent research shows that C1-symmetric (unsymmetrical) NHC ligands can provide a more nuanced electronic and steric environment, leading to superior enantiocontrol in some cases.[11]

Supramolecular Ligands: Chirality Through Self-Assembly

A fascinating frontier in ligand design involves the use of supramolecular interactions to create a chiral catalytic environment. Instead of a single, covalently bonded chiral molecule, these systems use templates, host-guest interactions, or self-assembly to form a dynamic and often highly ordered chiral pocket around the metal center.[12][13]

Causality Behind Performance: In these systems, non-covalent interactions (e.g., hydrogen bonding, metal-ligand coordination with a template) force achiral or simple chiral ligands to adopt a specific, highly organized conformation. For example, a Zn(II)-template can control the coordination mode of a monodentate pyridine-based ligand to a rhodium center, switching it from an equatorial to an axial position, which in turn dramatically alters the activity and selectivity of the catalyst in reactions like asymmetric hydroformylation.[13][14]

Conceptual Diagram of Supramolecular Control:

G cluster_0 Without Template cluster_1 With Zn(II) Template A Rh Ligand (Equatorial) Substrate Low Selectivity B Rh Ligand (Axial) Substrate High Selectivity Template Zn(II) Template Template->B:f1 Controls Position

Caption: Templated Control of Ligand Coordination Mode.

Performance Data:

In the asymmetric hydroformylation of internal alkenes, the use of a Zn(II)-template with pyridine-based phosphoroamidite ligands led to both higher activity and selectivity compared to the system without the template.[13] Similarly, DNA-inspired double-helical supramolecular polymers have been used as catalysts, where one helical sense ((M)-Helix) provided higher yields (up to 89%) and the opposite sense ((P)-Helix) afforded higher enantioselectivity (up to 84% ee) in olefin cyanotrifluoromethylation.[12]

Key Insight: Supramolecular catalysis allows for a level of control and modularity that is difficult to achieve with traditional ligands. The ability to switch selectivity "on" or "off" with an external stimulus (like a template) opens up new possibilities for creating highly sophisticated catalytic systems.

Detailed Experimental Protocol: Rh-Catalyzed Asymmetric 1,4-Addition

This protocol is a representative example for evaluating a new chiral diene ligand, adapted from procedures reported by Hayashi and others.[3][5]

Rationale for Experimental Choices:

  • Metal Precursor: [Rh(acac)(C2H4)2] is often used as it is air-stable and the ethylene ligands are easily displaced by the chiral diene.

  • Solvent: A mixture like 1,4-dioxane/H2O is common for boronic acid reactions, as it solubilizes both the organic and inorganic components.

  • Base: A mild aqueous base like KOH or K3PO4 is required to activate the boronic acid, forming the more nucleophilic boronate species.[3]

  • Temperature: Room temperature is often sufficient, minimizing side reactions and promoting higher enantioselectivity.

Step-by-Step Procedure:

  • Catalyst Preparation (In-situ): In a flame-dried Schlenk tube under an argon atmosphere, add the rhodium precursor [Rh(acac)(C2H4)2] (0.01 mmol, 1 mol%) and the chiral diene ligand (0.011 mmol, 1.1 mol%).

  • Solvent Addition: Add 1.0 mL of degassed 1,4-dioxane to the tube and stir the mixture at room temperature for 10 minutes to allow for complex formation. The solution should exhibit a characteristic color change.

  • Reactant Addition: To the catalyst solution, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) followed by the arylboronic acid (1.5 mmol, 1.5 equiv).

  • Initiation: Add 0.2 mL of an aqueous solution of KOH (1.0 M) or K3PO4.[3]

  • Reaction: Stir the resulting mixture vigorously at room temperature for the specified time (typically 2-6 hours), monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with 2 mL of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Self-Validation: The protocol is validated by achieving high conversion (>95%) and enantioselectivity consistent with reported values for the specific ligand and substrate combination. Reproducibility across multiple runs confirms the robustness of the method.

Conclusion

The development of alternative chiral ligands is a dynamic and innovative area of research. Chiral dienes, N-heterocyclic carbenes, and supramolecular systems each offer distinct advantages over traditional ligands, providing solutions for enhanced reactivity, stability, and novel modes of stereocontrol. By understanding the underlying principles of these ligand classes and leveraging the comparative data available, researchers can make more informed decisions, accelerating the discovery and development of efficient and selective asymmetric transformations.

References

  • Title: Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition Metal Catalyzed Conjugate Addition Reactions. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Chiral Diene Ligands in Asymmetric Catalysis. Source: Chemical Reviews. URL: [Link]

  • Title: Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Chiral N-Heterocyclic Carbene Ligands: Enhancing Nickel-Catalyzed Asymmetric Syntheses. Source: Infoscience (EPFL). URL: [Link]

  • Title: Supramolecular Double-Helical Polymers: Supramolecular Chiral Induction and Asymmetric Catalysis. Source: MDPI. URL: [Link]

  • Title: Chiral N-Heterocyclic Carbenes as Stereodirecting Ligands in Asymmetric Catalysis. Source: ResearchGate. URL: [Link]

  • Title: Chiral N-Heterocyclic Carbene Ligands Enable Asymmetric C-H Bond Functionalization. Source: PubMed. URL: [Link]

  • Title: Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Chiral N-Heterocyclic Carbene Ligands for Asymmetric Catalysis. Source: Infoscience (EPFL). URL: [Link]

  • Title: Tunable Unsymmetrical Chiral N-Heterocyclic Carbene Ligands for Highly Diastereo- and Enantioselective Copper-Catalyzed Tandem Borylative Cyclization: Ligand Controlled Diastereoselectivity Reversal. Source: CCS Chemistry. URL: [Link]

  • Title: Chiral Ligands in Asymmetric Synthesis: Design and Applications. Source: ResearchGate. URL: [Link]

  • Title: Recent Advances in Catalytic Asymmetric Synthesis. Source: Chiralpedia. URL: [Link]

  • Title: Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis. Source: Frontiers. URL: [Link]

  • Title: Coordination Studies on Supramolecular Chiral Ligands and Application in Asymmetric Hydroformylation. Source: PubMed. URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: Coordination Studies on Supramolecular Chiral Ligands and Application in Asymmetric Hydroformylation. Source: ResearchGate. URL: [Link]

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The Catalyst's Crossroads: A Comparative Guide to Natural and Synthetic Cinchona Alkaloids in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. Cinchona alkaloids, a class of naturally occurring compounds, have long been esteemed as versatile and readily available organocatalysts. However, the evolution of synthetic chemistry has introduced a diverse array of modified cinchona alkaloid derivatives, designed to overcome the limitations of their natural counterparts and achieve superior performance in a wide range of asymmetric transformations. This guide provides an in-depth, objective comparison of the cost-effectiveness and performance of natural versus synthetic cinchona alkaloid catalysts, supported by experimental data, to empower you in making the optimal catalyst selection for your research and development endeavors.

The Cinchona Alkaloid Scaffold: A Privileged Chiral Platform

Natural cinchona alkaloids, such as quinine (QN), quinidine (QD), cinchonine (CN), and cinchonidine (CD), are diastereomers extracted from the bark of the Cinchona tree.[1] Their rigid, bicyclic quinuclidine core and quinoline moiety create a unique chiral environment, making them effective catalysts for a variety of asymmetric reactions. A key feature of this family is the existence of pseudo-enantiomeric pairs (e.g., quinine and quinidine), which often provide access to opposite enantiomers of a product, a significant advantage in chiral synthesis.[2]

The catalytic prowess of natural cinchona alkaloids stems from their bifunctional nature. The basic quinuclidine nitrogen can act as a Brønsted base to activate a nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor to activate and orient an electrophile. This cooperative activation is fundamental to their catalytic mechanism.

The Rise of Synthetic Derivatives: Tailoring Catalysis for Enhanced Performance

While natural cinchona alkaloids are effective in many transformations, their catalytic activity and enantioselectivity can be modest for certain substrates and reaction types. This has driven the development of a vast library of synthetic derivatives, where the natural scaffold is strategically modified to enhance its catalytic properties. These modifications typically target key positions on the cinchona alkaloid structure:

  • C9 Position: The hydroxyl group is often replaced with other functionalities, such as amines, thioureas, squaramides, or ether linkages to create bifunctional catalysts with altered hydrogen-bonding capabilities and steric environments.[3]

  • Quinuclidine Nitrogen: Quaternization of the quinuclidine nitrogen leads to the formation of chiral phase-transfer catalysts, which are highly effective in promoting reactions between immiscible phases.

  • Dimerization: Linking two cinchona alkaloid units together, often through a phthalazine (PHAL) or pyrimidine (PYR) linker, has proven to be a highly successful strategy for creating catalysts with exceptionally high enantioselectivity, as famously demonstrated in the Sharpless Asymmetric Dihydroxylation.

The ability to fine-tune the catalyst's structure allows for the optimization of its performance for a specific application, often leading to dramatic improvements in yield, enantioselectivity, and catalyst loading compared to the parent natural alkaloid.

Performance Comparison: Natural vs. Synthetic Cinchona Alkaloid Catalysts

The true measure of a catalyst's utility lies in its performance in specific chemical transformations. Below, we compare the efficacy of natural and synthetic cinchona alkaloid catalysts in two key asymmetric reactions, supported by experimental data.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and cinchona alkaloids have been widely employed as catalysts. However, the performance of natural alkaloids can be underwhelming. In contrast, synthetic derivatives, particularly those incorporating thiourea or squaramide moieties, often exhibit vastly superior enantioselectivity.

CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)Yield (%)ee (%)Reference
Hydroquinine (Natural)Pentane-2,4-dionetrans-β-nitrostyrene1084-14[1]
Hub3-cinchona (Synthetic)1,3-diphenylpropane-1,3-dionetrans-β-nitrostyrene16993[1]
Cinchonine-derived Squaramide (Synthetic)2-oxocyclopentanecarboxylatetrans-β-nitrostyrene57593[4]

As the data clearly indicates, while the natural hydroquinine catalyst provides a good yield, it offers poor enantioselectivity. In stark contrast, the synthetic C3-symmetric "Hub3-cinchona" and the cinchonine-derived squaramide deliver excellent enantioselectivity with lower or comparable catalyst loading. This demonstrates the power of synthetic modification to create a more defined and effective chiral pocket for the transition state.

Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a landmark reaction that provides a powerful method for the enantioselective synthesis of vicinal diols. This reaction relies on a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. While natural cinchona alkaloids can be used, the development of dimeric synthetic derivatives, such as (DHQ)₂PHAL and (DHQD)₂PHAL, led to a significant breakthrough in achieving high enantioselectivities for a broad range of olefins.

| Ligand | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Quinidine (Natural) | Allylic Trichloroacetimidate | Not specified | - | Moderate |[5] | | (DHQD)₂PHAL (Synthetic) | Allylic Trichloroacetimidate | Not specified | - | >80 |[5] | | (DHQD)₂PHAL (Synthetic) | trans-Stilbene | Not specified | 96 | 91 |[6] | | (DHQD)₂PYR (Synthetic) | trans-Stilbene | Not specified | >99 | 98 |[6] | | (DHQD)₂AQN (Synthetic) | trans-Stilbene | Not specified | 95 | >99 |[6] |

The data for the asymmetric dihydroxylation highlights the dramatic improvement in enantioselectivity achieved with synthetic dimeric ligands compared to the monomeric natural alkaloid. The phthalazine (PHAL), pyrimidine (PYR), and anthraquinone (AQN) linkers in these synthetic catalysts create a well-defined chiral binding pocket that enforces a specific trajectory for the substrate, leading to exceptional levels of stereocontrol.

Cost-Effectiveness Analysis: A Multifaceted Decision

The choice between a natural and a synthetic cinchona alkaloid catalyst is not solely based on performance; cost is a major consideration, especially for large-scale applications in drug development and manufacturing.

Catalyst Purchase Price

Natural cinchona alkaloids are commodity chemicals extracted on a large scale, making them relatively inexpensive. Synthetic derivatives, on the other hand, require multi-step syntheses and purification, leading to a significantly higher purchase price.

CatalystSupplierPrice (USD)QuantityPrice per Gram (USD)
QuinineSingleCare$34.5830 x 324mg capsules~$3.56
Quinidine SulfateGoodRx$343.36Not SpecifiedVaries
(DHQD)₂PHALChem-Impex$25.001 g$25.00
(DHQD)₂PHALSigma-Aldrich$190.001 g$190.00
9-Amino-(9-deoxy)epi-cinchonidine trihydrochlorideSigma-Aldrich$104.00250 mg$416.00

Note: Prices are subject to change and may vary between suppliers. The price for quinine is based on a pharmaceutical product and may not reflect bulk chemical pricing.

Cost of Synthesis

For researchers considering synthesizing their own derivatives, it is important to factor in the cost of the starting materials and reagents.

Estimated Cost of Reagents for 9-Amino-(9-deoxy)epi-cinchona Alkaloid Synthesis (Mitsunobu approach):

ReagentPrice (USD/g)
Quinidine~$15-20
Di-tert-butyl azodicarboxylate (DBAD)~$26
Triphenylphosphine~$0.32
Sodium Azide~$0.40
Lithium Aluminum Hydride~$11.20

Estimated Cost of Reagents for (DHQ)₂PHAL Synthesis:

ReagentPrice (USD/g)
Dihydroquinine(Similar to Quinine)
Phthalazine~$6.69
Potassium tert-butoxide~$0.50

Note: These are approximate costs based on commercially available prices for small quantities and do not include solvent or purification costs.

While the cost of the reagents for the synthesis of these derivatives is not insignificant, it can be more economical than purchasing the final catalyst, especially for larger quantities.

Turnover Number (TON) and Turnover Frequency (TOF)

A crucial aspect of cost-effectiveness is the catalyst's efficiency, which can be quantified by its Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): The number of moles of substrate that one mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust and long-lasting catalyst.

  • Turnover Frequency (TOF): The turnover per unit of time (typically s⁻¹ or h⁻¹), representing the speed of the catalyst.

Unfortunately, TON and TOF values are not always reported in the literature for organocatalytic reactions. However, the significantly lower catalyst loadings often achievable with synthetic catalysts (e.g., 1 mol% for Hub3-cinchona vs. 10 mol% for hydroquinine in the Michael addition example) strongly suggest a much higher TON for the synthetic derivative. A higher TON means that less catalyst is required to produce the same amount of product, which can offset the higher initial cost of the synthetic catalyst.

Decision Framework: Selecting the Right Catalyst

The choice between a natural and a synthetic cinchona alkaloid catalyst is a nuanced one that depends on several factors. The following decision-making workflow can guide researchers in this process.

G start Start: Catalyst Selection initial_screening Initial Screening with Natural Cinchona Alkaloids start->initial_screening performance_eval Evaluate Performance: Yield and Enantioselectivity initial_screening->performance_eval satisfactory Performance Satisfactory? performance_eval->satisfactory cost_analysis_natural Cost Analysis: Natural Catalyst (Low Cost, Higher Loading) satisfactory->cost_analysis_natural Yes explore_synthetic Explore Synthetic Derivatives satisfactory->explore_synthetic No select_natural Select Natural Catalyst cost_analysis_natural->select_natural literature_search Literature Search for Optimized Synthetic Catalysts for the Reaction Type explore_synthetic->literature_search performance_eval_synthetic Evaluate Performance of Synthetic Catalyst(s): Yield, ee, Catalyst Loading literature_search->performance_eval_synthetic cost_analysis_synthetic Cost-Effectiveness Analysis: (Higher Cost, Lower Loading, Higher TON/TOF) performance_eval_synthetic->cost_analysis_synthetic synthesis_vs_purchase Synthesize or Purchase Synthetic Catalyst? cost_analysis_synthetic->synthesis_vs_purchase select_synthetic Select Synthetic Catalyst synthesize Synthesize in-house synthesis_vs_purchase->synthesize Cost-effective purchase Purchase from Supplier synthesis_vs_purchase->purchase Time-effective

Caption: A decision-making workflow for selecting between natural and synthetic cinchona alkaloid catalysts.

Experimental Protocols

To provide a practical context, detailed experimental protocols for a representative asymmetric Michael addition using both a natural and a synthetic cinchona alkaloid catalyst are provided below.

Protocol 1: Asymmetric Michael Addition using Hydroquinine (Natural Catalyst)

This protocol is adapted from a representative procedure for cinchona alkaloid-catalyzed Michael additions.

Materials:

  • Hydroquinine (10 mol%)

  • Pentane-2,4-dione (1.0 equiv)

  • trans-β-nitrostyrene (1.2 equiv)

  • Toluene (solvent)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of hydroquinine (0.1 mmol, 10 mol%) in toluene (2 mL) at room temperature, add pentane-2,4-dione (1.0 mmol, 1.0 equiv).

  • After stirring for 10 minutes, add trans-β-nitrostyrene (1.2 mmol, 1.2 equiv).

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the Michael adduct.

  • Determine the yield and enantiomeric excess (ee) of the product by standard analytical techniques (e.g., NMR and chiral HPLC).

Protocol 2: Asymmetric Michael Addition using a Cinchonine-Derived Squaramide (Synthetic Catalyst)

This protocol is based on procedures for squaramide-catalyzed Michael additions.[4]

Materials:

  • Cinchonine-derived squaramide catalyst (5 mol%)

  • 2-oxocyclopentanecarboxylate (1.0 equiv)

  • trans-β-nitrostyrene (1.1 equiv)

  • Tetrahydrofuran (THF) (solvent)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a vial containing the cinchonine-derived squaramide catalyst (0.05 mmol, 5 mol%), add THF (2.5 mL).

  • Add 2-oxocyclopentanecarboxylate (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Add trans-β-nitrostyrene (0.55 mmol, 1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion: A Strategic Choice for Optimal Outcomes

The decision to use a natural or a synthetic cinchona alkaloid catalyst is a strategic one that requires a careful evaluation of performance, cost, and project-specific needs. Natural cinchona alkaloids offer a cost-effective and readily available starting point for catalyst screening and for transformations where moderate enantioselectivity is acceptable. However, for achieving high levels of stereocontrol, especially in challenging reactions or for the synthesis of high-value compounds like active pharmaceutical ingredients, synthetic derivatives are often indispensable.

The higher upfront cost of synthetic catalysts can be justified by their superior performance, which often translates to lower catalyst loadings, higher yields of the desired enantiomer, and simplified purification processes. The ability to rationally design and synthesize a catalyst for a specific transformation is a powerful tool in modern organic synthesis. By understanding the trade-offs between natural and synthetic cinchona alkaloid catalysts, researchers can make informed decisions that accelerate their research and lead to more efficient and cost-effective synthetic routes.

References

  • [Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[1][7]-Shifts of Allylic Trichloroacetimidates - NIH]([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Hydroquinine 9-phenanthryl ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Hydroquinine 9-phenanthryl ether (CAS No. 135096-78-5). As a complex chiral ligand used in precision asymmetric synthesis, its unique structure—combining a Cinchona alkaloid backbone, a phenanthryl group, and an ether linkage—necessitates a multi-faceted approach to waste management. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the chemical's hazards. Hydroquinine 9-phenanthryl ether is a combustible solid that presents multiple risks. Its hazard profile is derived from its composite structure: the irritant properties of the alkaloid, the environmental toxicity of the phenanthrene moiety, and the general chemical class of ethers.

Based on supplier Safety Data Sheets (SDS), the compound is classified with the following hazards[1][2]:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Water Hazard ClassWGK 3Severely hazardous to water.

The WGK 3 (severely hazardous to water) classification is of critical importance. This rating, combined with the known toxicity of phenanthrene derivatives to aquatic life, strictly prohibits the disposal of this chemical via sanitary sewer systems[1][2][3]. All waste streams containing this compound must be managed as regulated hazardous waste.

Causality of Hazards:

  • Irritant Properties: The molecule's functional groups can interact with mucous membranes and skin, leading to irritation[1][2].

  • Environmental Toxicity: The phenanthrene component, a polycyclic aromatic hydrocarbon (PAH), is known for its persistence and toxicity in aquatic environments[4]. Improper disposal can lead to long-term ecological damage.

  • Combustible Solid: While not highly flammable, as a solid, it can burn if exposed to a sufficient ignition source[1][2].

  • Ether Linkage Consideration: Though this compound is a stable solid, it belongs to the ether chemical class. Some ethers, particularly volatile liquids like diethyl ether, can form explosive peroxides upon prolonged exposure to air and light[5][6][7]. While peroxide formation is not a documented primary hazard for this specific solid, it is a foundational principle of chemical safety to handle all ethers with an awareness of this potential risk.

Personnel Safety and Protective Equipment (PPE)

To mitigate the risks of exposure and injury, all handling and disposal procedures must be performed while wearing the appropriate PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contamination occurs[1][2].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against dust particles and splashes[1][2].

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or higher is necessary to prevent respiratory irritation[1][2].

  • Body Protection: A standard laboratory coat must be worn.

Step-by-Step Disposal Protocol

Disposal procedures must be segregated based on the form of the waste: solid chemical, contaminated labware, solutions, and empty containers. Under no circumstances should any of this waste be disposed of in regular trash or down the drain [8][9].

Unused or Waste Solid Chemical
  • Containerization: Keep the waste chemical in its original, clearly labeled container whenever possible[9]. If transferring is necessary, use a new, compatible container with a secure, screw-top lid.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents with the full chemical name: "Waste Hydroquinine 9-phenanthryl ether."

  • Storage: Store the sealed waste container in a designated and properly segregated laboratory Satellite Accumulation Area (SAA).

  • Disposal Request: Schedule a waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not attempt to transport the waste yourself[3].

Contaminated Labware and Debris

This category includes items such as used gloves, weighing papers, and paper towels contaminated with the chemical.

  • Collection: Place all contaminated solid debris into a durable, clear plastic bag[3].

  • Containerization: Place the sealed bag inside a designated solid hazardous waste container. This is often a rigid pail or drum.

  • Labeling: The outer container must be labeled as "Hazardous Waste" with a description of the contents (e.g., "Contaminated Debris with Hydroquinine 9-phenanthryl ether").

  • Disposal: Arrange for pickup by your institution's EHS department.

Solutions Containing Hydroquinine 9-phenanthryl ether
  • Segregation: Collect liquid waste in a dedicated, shatter-resistant container with a leak-proof screw cap[3]. Do not mix this waste with other incompatible waste streams[8].

  • Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste." List all chemical constituents by their full name, including solvents, and their approximate percentages.

  • Storage: Keep the container securely closed when not in use and store it within secondary containment (e.g., a plastic tub) in the SAA[8].

  • Disposal: Schedule a waste pickup through your institution's EHS department.

Decontamination of Empty Containers

An "empty" container that once held Hydroquinine 9-phenanthryl ether is still considered hazardous waste until properly decontaminated[3].

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the chemical residue[3][5].

  • Collect Rinsate: Crucially, all three portions of the solvent rinsate must be collected and managed as hazardous liquid waste as described in section 3.3[3].

  • Final Disposal: Once triple-rinsed, deface or remove the original manufacturer's label and any hazardous waste markings[3][5]. The clean container can now be disposed of in the regular trash or recycled according to your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Hydroquinine 9-phenanthryl ether and associated waste.

G Disposal Workflow for Hydroquinine 9-phenanthryl ether cluster_waste_type Step 1: Characterize Waste Form cluster_solid_proc Step 2: Solid Waste Procedure cluster_liquid_proc Step 2: Liquid Waste Procedure cluster_container_proc Step 2: Decontamination Procedure Start Identify Waste Containing Hydroquinine 9-phenanthryl ether Solid Solid Chemical or Contaminated Debris Start->Solid Liquid Liquid Solution Start->Liquid Container Empty Original Container Start->Container CollectSolid Collect in Labeled, Sealed 'Hazardous Waste' Container Solid->CollectSolid CollectLiquid Collect in Labeled, Sealed, 'Hazardous Waste' Liquid Container Liquid->CollectLiquid TripleRinse Triple-Rinse with Appropriate Solvent Container->TripleRinse Store Step 3: Store in Satellite Accumulation Area (SAA) CollectSolid->Store CollectLiquid->Store CollectRinsate Collect ALL Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DisposeContainer Deface Label & Dispose/ Recycle Clean Container TripleRinse->DisposeContainer CollectRinsate->CollectLiquid EHS Step 4: Arrange Pickup by Environmental Health & Safety (EHS) Store->EHS

Caption: Decision workflow for handling different forms of waste containing Hydroquinine 9-phenanthryl ether.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety above all else.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Isolate the Area: Secure the spill area to prevent further contamination.

  • Assess the Spill:

    • Minor Spill (Solid): If you are trained and it is safe to do so, gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • Major Spill or Any Liquid Spill: Evacuate the area immediately. Close the doors and prevent re-entry.

  • Contact EHS: For any major spill, or if you feel unsafe cleaning up a minor spill, contact your institution's emergency safety office or EHS department immediately for assistance[3].

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal. AICCM. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Use of Ether. University of California, Irvine EHS. [Link]

  • Safety Data Sheet: Hydroquinone. Carl Roth. [Link]

  • Phenanthrene Compound Summary. PubChem, National Institutes of Health. [Link]

  • Fact Sheet: Phenanthrene. Government of Canada. [Link]

  • Hydroquinone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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Guide to Personal Protective Equipment for Handling Hydroquinine 9-phenanthryl ether

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Hydroquinine 9-phenanthryl ether (CAS 135096-78-5). The information herein is synthesized from established safety protocols for analogous compounds and general laboratory safety standards to ensure the highest degree of protection.

Hazard Assessment: A Synthesis of Known Risks
  • Hydroquinine Core: Hydroquinine is a cinchona alkaloid, a class of compounds known to be biologically active. Overexposure to cinchona alkaloids can lead to a condition called "cinchonism," with symptoms including tinnitus, vertigo, and muscle weakness.[1] While typically associated with ingestion, the potential for systemic effects via dermal absorption or inhalation of fine powders cannot be discounted. The U.S. Food and Drug Administration (FDA) has issued warnings regarding the use of quinine (a related alkaloid) due to risks of serious adverse events.[1][2]

  • Phenanthrene Moiety: Phenanthrene is a polycyclic aromatic hydrocarbon. Safety data for phenanthrene indicates it is harmful if swallowed, may cause skin and eye irritation, and is very toxic to aquatic life.[3][4][5][6] Some sources also note limited evidence of carcinogenic effects.[3]

  • Compound-Specific Data: The supplier, Sigma-Aldrich, indicates that Hydroquinine 9-phenanthryl ether is classified as a skin irritant, eye irritant, and may cause respiratory irritation (STOT SE 3).[7] It is designated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Given this profile, Hydroquinine 9-phenanthryl ether must be handled as a potent compound with risks of skin, eye, and respiratory irritation, and potential for systemic toxicity upon exposure.

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for any work involving Hydroquinine 9-phenanthryl ether includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] This foundation must be supplemented with specific PPE as detailed below. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[9][10][11]

Task-Specific PPE Selection

The selection of PPE is contingent on the specific procedure being performed. Engineering controls, such as fume hoods, are the primary line of defense and must be used whenever possible.[9]

TaskRequired Engineering ControlHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Apparel
Weighing Solid/Powder Chemical Fume Hood or Ventilated Balance EnclosureDouble nitrile glovesANSI Z87.1 compliant safety glasses with side shields[8]N95 dust mask[7]Standard lab coat
Preparing Solutions Chemical Fume HoodDouble nitrile glovesChemical splash goggles[8]Not required if in a certified fume hoodStandard lab coat
Running Reactions/Transfers Chemical Fume HoodDouble nitrile glovesChemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard[8]Not required if in a certified fume hoodStandard lab coat
Work-up & Purification Chemical Fume HoodChemically resistant gloves (e.g., thicker nitrile or neoprene) over disposable nitrile glovesChemical splash goggles and face shieldNot required if in a certified fume hoodChemically resistant apron over lab coat
Handling Contaminated Waste Well-ventilated areaHeavy-duty, chemically resistant gloves (e.g., butyl rubber)Chemical splash gogglesNot required for sealed containersStandard lab coat

Causality:

  • Double Gloving: Using two pairs of nitrile gloves provides enhanced protection against incidental contact and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[8]

  • Goggles over Glasses: Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes, mists, and fine powders compared to safety glasses.[8]

  • Face Shield: A face shield is critical when pouring larger volumes of liquids or when a reaction has a higher potential for splashing, protecting the entire face.[8]

  • N95 Respirator: When weighing powders, even within a ventilated enclosure, fine particulates can become airborne. An N95 respirator minimizes the risk of inhalation.[7]

Procedural Guidance

A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, turning it inside out. Avoid shaking it. Place it in the designated receptacle for lab laundry or disposal.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with bare skin.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain: For small spills, use a chemical spill kit. Don appropriate PPE (double gloves, goggles, respirator if powder).

  • Absorb: Cover the spill with an appropriate absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Operational and Disposal Plans

All waste contaminated with Hydroquinine 9-phenanthryl ether, including gloves, disposable lab coats, absorbent materials, and rinsed containers, must be treated as hazardous chemical waste.

Disposal Steps:

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste separate.[12]

  • Containment: Use sturdy, compatible, and clearly labeled containers with tightly fitting lids.[13][14] The label must include the words "Hazardous Waste" and list all chemical constituents.[12]

  • Contaminated PPE: All disposable PPE should be placed in a designated, sealed hazardous waste bag or container immediately after removal.

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The first rinseate is considered hazardous waste and must be collected for disposal.[13][14] After rinsing and air-drying, obliterate the original label before disposing of the container.[13]

  • Collection: Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the EHS office.[12] Never dispose of this chemical waste down the drain or in the regular trash.[12][13]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection_Workflow start Start: Handling Hydroquinine 9-phenanthryl ether task_assessment Task Assessment: Potential for splash, aerosol, or dust? start->task_assessment ppe_base Base PPE: - Lab Coat - Double Nitrile Gloves - Safety Glasses task_assessment->ppe_base Always Start With weighing Weighing Solid? solution_handling Handling Liquids? (Solutions, Reactions, Work-up) weighing->solution_handling No ppe_respirator Add: N95 Respirator Work in Ventilated Enclosure weighing->ppe_respirator Yes ppe_goggles Upgrade to: Chemical Splash Goggles solution_handling->ppe_goggles Yes end_procedure Proceed with Caution solution_handling->end_procedure No (Dry transfers, etc.) ppe_base->weighing ppe_faceshield Add: Face Shield over Goggles Chem-Resistant Apron ppe_goggles->ppe_faceshield Significant Splash Risk? ppe_goggles->end_procedure Low Splash Risk ppe_respirator->solution_handling ppe_faceshield->end_procedure

PPE selection workflow for Hydroquinine 9-phenanthryl ether.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno - Environmental Health and Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical. Retrieved from [Link]

  • Phenanthrene Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabRepCo. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention (Restored). Retrieved from [Link]

  • Material Safety Data Sheet Hydroquinone. (n.d.). West Liberty University. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hydroquinone - SAFETY DATA SHEET. (2023). Penta chemicals. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Lafayette College - Environmental Health and Safety. Retrieved from [Link]

  • Quinine, Tonic Water, Cinchona Bark Safety in Cocktails. (n.d.). CocktailSafe. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Question - Cinchona Bark - Safety/Toxicity. (2023). Reddit. Retrieved from [Link]

  • Cinchona: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, Biomedical Engineering. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University, Environmental Health and Safety. Retrieved from [Link]

  • Cinchona: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved from [Link]

  • Safety data sheet - Chinchona bark tincture. (n.d.). Caesar & Loretz GmbH. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.